JNJ 303
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGIRCJRKSAODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Pharmacological Profile of JNJ-303
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for JNJ-303, a potent and selective blocker of the slow delayed rectifier potassium current (IKs). The information presented herein is intended to support research and development efforts in the fields of cardiac electrophysiology and drug safety.
Chemical Structure and Properties
JNJ-303 is a small molecule inhibitor with the formal chemical name 2-(4-chlorophenoxy)-2-methyl-N-[5-[(methylsulfonyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-propanamide. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-[5-[(methylsulfonyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-propanamide |
| Molecular Formula | C21H29ClN2O4S |
| Molecular Weight | 440.98 g/mol |
| CAS Number | 878489-28-2 |
Mechanism of Action
JNJ-303 is a potent and specific blocker of the voltage-gated potassium channel responsible for the IKs current.[1] This channel is a heteromultimer formed by the pore-forming α-subunit Kv7.1 (encoded by the KCNQ1 gene) and the ancillary β-subunit KCNE1. The IKs current plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential, particularly in shortening the action potential duration at high heart rates.
By inhibiting the IKs channel, JNJ-303 prolongs the cardiac action potential duration, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This targeted pharmacological action makes JNJ-303 a valuable tool for studying the physiological role of the IKs current and for investigating the proarrhythmic potential of drugs that may affect this channel.
Signaling Pathway and Electrophysiological Consequence
The following diagram illustrates the mechanism of action of JNJ-303 at the cellular level and its ultimate electrophysiological consequence.
Caption: Mechanism of action of JNJ-303, from IKs channel blockade to potential arrhythmogenesis.
Quantitative Data: Potency and Selectivity
JNJ-303 exhibits high potency for the IKs channel with significant selectivity over other key cardiac ion channels. This selectivity profile is crucial for its use as a specific pharmacological tool.
| Target Ion Channel | IC50 (µM) | Reference |
| IKs (Kv7.1/KCNE1) | 0.064 | [1] |
| INa | 3.3 | |
| ICa | >10 | |
| Ito | 11.1 | |
| IKr (hERG) | 12.6 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. The following sections outline the protocols for in vitro electrophysiology and in vivo cardiovascular assessment of JNJ-303.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the effect of JNJ-303 on the IKs current in a heterologous expression system (e.g., Xenopus oocytes or mammalian cells) co-expressing Kv7.1 and KCNE1.
Objective: To determine the concentration-dependent inhibition of the IKs current by JNJ-303 and to calculate its IC50 value.
Methodology:
-
Cell Preparation:
-
Culture and transfect the chosen cell line with plasmids encoding the human KCNQ1 and KCNE1 subunits. A fluorescent marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.
-
Plate the cells onto glass coverslips 24-48 hours prior to the experiment.
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
JNJ-303 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and perform serial dilutions to obtain the desired final concentrations in the external solution.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit IKs currents using a voltage-step protocol, for example, a depolarizing step to +40 mV for 2-5 seconds, followed by a repolarizing step to -40 mV to record the tail current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -40 mV in the absence (control) and presence of various concentrations of JNJ-303.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the JNJ-303 concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Cardiovascular Assessment in Anesthetized Dogs
This protocol is designed to evaluate the in vivo effects of JNJ-303 on cardiac repolarization and arrhythmogenesis.[2]
Objective: To measure the effect of JNJ-303 on the QT interval and to assess its potential to induce arrhythmias.
Methodology:
-
Animal Preparation:
-
Anesthetize healthy mongrel dogs and maintain anesthesia throughout the experiment.
-
Surgically implant catheters for drug administration (intravenous) and for recording of ECG, left ventricular pressure, and monophasic action potentials.
-
-
Experimental Protocol:
-
Record baseline electrophysiological parameters for a defined period.
-
Administer JNJ-303 intravenously at a specified dose and infusion rate (e.g., 0.63 mg/kg over 10 minutes).[2]
-
Continuously monitor and record ECG and other hemodynamic parameters during and after drug administration.
-
-
Data Analysis:
-
Measure the heart rate and QT interval from the ECG recordings. Correct the QT interval for heart rate using a standard formula (e.g., Van de Water's formula for dogs).
-
Compare the baseline QTc interval with the QTc interval after JNJ-303 administration.
-
Quantify the incidence and severity of any observed arrhythmias (e.g., ectopic beats, ventricular tachycardia, Torsades de Pointes).
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vivo experimental protocol.
Caption: Workflow for the in vivo assessment of JNJ-303 in an anesthetized canine model.
Preclinical Pharmacokinetics
Specific preclinical pharmacokinetic data for JNJ-303, such as absorption, distribution, metabolism, and excretion (ADME) parameters, were not available in the public domain at the time of this review.
Conclusion
JNJ-303 is a well-characterized, potent, and selective blocker of the cardiac IKs potassium channel. Its defined mechanism of action and selectivity profile make it an invaluable pharmacological tool for research into cardiac repolarization and the mechanisms of drug-induced arrhythmias. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
JNJ-303: A Technical Guide to a Selective Kv7.1/KCNQ1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.1, also known as KCNQ1. This channel, in complex with its accessory subunit KCNE1, is the molecular basis of the slowly activating delayed rectifier potassium current (IKs), a critical component in the repolarization of the cardiac action potential. Due to its crucial role in cardiac electrophysiology, the IKs current is a significant target for the investigation of cardiac arrhythmias, particularly Long QT Syndrome (LQTS). JNJ-303 serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the Kv7.1/KCNQ1 channel. This document provides a comprehensive technical overview of JNJ-303, including its pharmacological profile, detailed experimental methodologies for its characterization, and a visual representation of its mechanism of action and experimental evaluation.
Pharmacological Profile of JNJ-303
JNJ-303 exhibits high potency for the IKs channel, with a reported IC50 value of 64 nM.[1][2] Its selectivity is a key attribute, displaying significantly lower affinity for other cardiac ion channels, which is crucial for minimizing off-target effects in experimental settings.
Table 1: Inhibitory Potency (IC50) of JNJ-303 on Various Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) |
| Kv7.1/KCNE1 (hIKs) | IKs | 0.064 |
| hERG (Kv11.1) | IKr | 12.6 |
| Nav1.5 | INa | 3.3 |
| Cav1.2 | ICa | >10 |
| Kv4.3 | Ito | 11.1 |
| Kir2.1 | IK1 | >100 |
Data compiled from multiple sources.
Table 2: Chemical and Physical Properties of JNJ-303
| Property | Value |
| Molecular Formula | C21H29ClN2O4S |
| Molecular Weight | 441.0 g/mol |
| CAS Number | 878489-28-2 |
| Appearance | Solid |
| Solubility | DMSO: 1 mg/ml, Ethanol: insoluble, PBS (pH 7.2): insoluble |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is designed to assess the inhibitory effect of JNJ-303 on heterologously expressed Kv7.1/KCNE1 channels.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for human Kv7.1 (KCNQ1) and KCNE1.
-
Microinject oocytes with the cRNA encoding the channels.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Elicit IKs currents using a voltage-step protocol, for example, a depolarizing step to +40 mV for 2 seconds followed by a repolarizing step to -40 mV.
-
Apply JNJ-303 at various concentrations to the perfusion solution to determine the dose-dependent inhibition of the IKs current.
3. Data Analysis:
-
Measure the tail current amplitude at the beginning of the repolarizing step.
-
Plot the percentage of current inhibition against the JNJ-303 concentration to determine the IC50 value using a standard sigmoidal dose-response curve.
Whole-Cell Patch Clamp in Mammalian Cells
This protocol is used to evaluate the effect of JNJ-303 on native or heterologously expressed IKs currents in mammalian cells, such as CHO cells or isolated cardiomyocytes.
1. Cell Preparation:
-
For stable cell lines (e.g., CHO-KCNQ1/KCNE1), culture cells to 70-80% confluency.
-
For primary cardiomyocytes, isolate cells from cardiac tissue using enzymatic digestion.
-
Plate cells on glass coverslips for recording.
2. Patch Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).
-
Form a giga-ohm seal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit IKs currents. A typical protocol involves a depolarizing step to potentials between -40 mV and +60 mV.
-
Perfuse the cell with different concentrations of JNJ-303 to assess its inhibitory effect.
3. Data Analysis:
-
Measure the steady-state outward current at the end of the depolarizing pulse.
-
Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50.
In Vivo Assessment in Anesthetized Dogs
This protocol describes the evaluation of JNJ-303's effect on the QT interval in an anesthetized dog model, a common preclinical model for assessing pro-arrhythmic risk.[1][3]
1. Animal Preparation and Anesthesia:
-
Use purpose-bred beagle dogs.
-
Anesthetize the dogs with an appropriate agent (e.g., isoflurane).
-
Monitor vital signs, including heart rate, blood pressure, and body temperature, throughout the experiment.
2. ECG Recording and Drug Administration:
-
Record a standard lead II electrocardiogram (ECG).
-
After a baseline recording period, administer JNJ-303 intravenously at escalating doses.[1]
-
Continuously record the ECG during and after drug administration.
3. Data Analysis:
-
Measure the QT interval from the ECG recordings.
-
Correct the QT interval for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.
-
Analyze the change in QTc from baseline at different doses of JNJ-303.
Visualizations
Signaling Pathway of Kv7.1/KCNQ1 Inhibition by JNJ-303
References
The Role of JNJ-303 in Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-303 is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current in the repolarization phase of the cardiac action potential.[1] This technical guide provides an in-depth analysis of the electrophysiological effects of JNJ-303, its mechanism of action on the IKs channel, and its implications for cardiac function and arrhythmogenesis. Through a comprehensive review of preclinical studies, this document summarizes the quantitative effects of JNJ-303 on cardiac action potential parameters, details the experimental protocols used for its evaluation, and visualizes its molecular interactions and functional consequences.
Introduction to JNJ-303 and the Cardiac Action Potential
The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent contraction. The repolarization phase, primarily driven by potassium currents, is crucial for maintaining a normal heart rhythm. The IKs current, generated by the Kv7.1/KCNE1 channel complex, plays a significant role in shortening the action potential duration (APD) at higher heart rates and provides a repolarization reserve.[2][3]
JNJ-303, with the chemical formula C21H29ClN2O4S and CAS number 878489-28-2, has emerged as a valuable pharmacological tool for investigating the role of IKs.[4] Its high potency and selectivity for the IKs channel allow for precise modulation of this current, enabling a deeper understanding of its contribution to cardiac electrophysiology.
Mechanism of Action
JNJ-303 exerts its effect by directly binding to the Kv7.1/KCNE1 channel complex. Studies have localized its binding site to the pore region and the S6 transmembrane segment of the channel.[5] This interaction allosterically modulates the channel's gating, leading to a potent blockade of the IKs current. The presence of the KCNE1 subunit is crucial for the high-affinity binding of JNJ-303, suggesting a unique binding pocket created by the interaction of the principal (Kv7.1) and accessory (KCNE1) subunits.[6]
Signaling Pathway of JNJ-303 Action
Caption: Mechanism of JNJ-303 on the cardiac action potential.
Quantitative Effects of JNJ-303 on Cardiac Electrophysiology
The administration of JNJ-303 leads to significant and quantifiable changes in cardiac electrophysiological parameters. These effects have been characterized in various preclinical models, as summarized below.
Table 1: In Vitro Effects of JNJ-303 on Ion Channels
| Ion Channel | IC50 | Experimental Model | Reference |
| IKs (Kv7.1/KCNE1) | 64 nM | Xenopus oocytes expressing human channels | [4] |
| IKr (hERG) | >10 µM | Mammalian cell line | [7] |
| INa | >10 µM | Mammalian cell line | [7] |
| ICa,L | >10 µM | Mammalian cell line | [7] |
| Ito | >10 µM | Mammalian cell line | [7] |
Table 2: Electrophysiological Effects of JNJ-303 in Animal Models
| Parameter | Species | Dose/Concentration | Effect | Reference |
| QTc Interval | Dog (anesthetized, chronic AV block) | 0.63 mg/kg i.v. | Prolonged from 477 ± 53 ms (B15284909) to 565 ± 14 ms | [1] |
| Ventricular Tachycardia (VT) | Dog (anesthetized, chronic AV block) | 0.63 mg/kg i.v. | Induced in 3 out of 4 animals | [1] |
| Torsades de Pointes (TdP) | Dog (anesthetized, chronic AV block with ouabain) | 0.63 mg/kg i.v. | Induced in 4 out of 6 animals | [1] |
| Action Potential Duration at 80% Repolarization (APD80) | Zebrafish (ex vivo heart) | 10 µM | Prolonged by 16.4 ± 3.4% | [8] |
| Action Potential Duration (APD) | Human Ventricle (in the presence of isoprenaline) | Not specified | Significantly increased | [9] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of JNJ-303 on cardiac ion channels.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are transfected with the cDNAs encoding the subunits of the desired ion channel (e.g., KCNQ1 and KCNE1 for IKs).
-
Recording: Whole-cell or two-electrode voltage-clamp recordings are performed.[5][10][11]
-
Solutions:
-
Pipette Solution (for whole-cell): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
External Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: To elicit IKs, cells are held at a holding potential of -80 mV. Depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 20 mV increments) for 2-5 seconds are applied, followed by a repolarizing step to -40 mV to record tail currents.
-
Data Analysis: The peak tail current amplitude is measured and plotted against the prepulse potential to generate a current-voltage (I-V) relationship. The concentration-response curve for JNJ-303 is constructed by applying increasing concentrations of the compound and measuring the inhibition of the peak tail current at a specific voltage (e.g., +40 mV). The IC50 value is then calculated by fitting the data to the Hill equation.
Caption: Workflow for in vitro patch-clamp experiments.
In Vivo Electrophysiology in a Canine Model
Objective: To assess the effects of JNJ-303 on cardiac repolarization and arrhythmogenesis in a large animal model.[12][13][14]
Methodology:
-
Animal Preparation: Anesthetized mongrel dogs with surgically induced chronic atrioventricular (AV) block are used. This model exhibits enhanced susceptibility to arrhythmias.[1]
-
Instrumentation: Multipolar electrode catheters are inserted via the femoral vein and positioned in the right atrium and ventricle for pacing and recording of intracardiac electrograms. A pressure transducer is placed in the left ventricle to monitor contractility. Surface ECG is continuously monitored.
-
Drug Administration: JNJ-303 is administered intravenously as a bolus or infusion at varying doses. In some protocols, an arrhythmogenic challenge, such as the administration of ouabain, is included.[1]
-
Electrophysiological Measurements: The following parameters are measured before and after drug administration:
-
QTc interval (corrected for heart rate using Bazett's or Fridericia's formula)
-
Action potential duration (APD) from monophasic action potential recordings
-
Effective refractory period (ERP)
-
Incidence and duration of ventricular arrhythmias (VT and TdP)
-
-
Data Analysis: Changes in electrophysiological parameters from baseline are statistically analyzed. Arrhythmia scores are used to quantify the proarrhythmic effects.
Caption: Workflow for in vivo canine electrophysiology study.
Conclusion
JNJ-303 is a powerful research tool that has significantly contributed to our understanding of the role of the IKs current in cardiac repolarization. Its high potency and selectivity make it an ideal agent for dissecting the contribution of IKs to the cardiac action potential and for investigating the mechanisms of arrhythmogenesis associated with IKs dysfunction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiac electrophysiology and safety pharmacology. Further investigation into the clinical implications of selective IKs blockade is warranted to fully elucidate its therapeutic and proarrhythmic potential.
References
- 1. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the contribution of IKs to canine ventricular repolarization: key role for beta-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blackwellpublishing.com [blackwellpublishing.com]
- 6. KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Screening of Kv7.1 and Kv7.1/KCNE1 Activators as Potential Antiarrhythmic Drugs in the Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. In vivo canine cardiac electrophysiologic profile of 1,4-benzodiazepine IKs blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
In Vitro Electrophysiological Profile of JNJ-39758979 on Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential in vitro electrophysiological effects of JNJ-39758979, a potent and selective histamine (B1213489) H4 receptor antagonist, on cardiomyocytes. JNJ-39758979 has demonstrated a favorable preclinical safety profile.[1] As histamine H4 receptors are not prominently expressed on cardiomyocytes, this document focuses on the assessment of potential off-target effects on key cardiac ion channels, which is a critical component of preclinical safety evaluation for any new chemical entity. The following sections detail the standardized experimental protocols for evaluating the effects of JNJ-39758979 on the human Ether-à-go-go-Related Gene (hERG) potassium channel, the Nav1.5 sodium channel, and the Cav1.2 calcium channel, as well as its integrated effect on the action potential of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The quantitative data presented herein are illustrative and based on typical findings for a compound with a good cardiac safety profile, intended to serve as a template for such an assessment.
Introduction
JNJ-39758979 is a high-affinity antagonist of the histamine H4 receptor (Ki = 12.5 nM), with over 80-fold selectivity against other histamine receptors.[1] Preclinical studies have indicated an excellent safety profile.[1] The primary target of JNJ-39758979, the histamine H4 receptor, is predominantly expressed in hematopoietic cells and is involved in inflammatory and immune responses. In the heart, histamine H3 and H4 receptors are primarily located on neuronal-like cells, not on cardiomyocytes themselves. Conversely, histamine H1 and H2 receptors are found on cardiomyocytes. Given the low affinity of JNJ-39758979 for these other histamine receptors, its direct effects on cardiomyocytes via its primary mechanism of action are expected to be minimal.
Therefore, the assessment of its in vitro effects on cardiomyocytes is centered on evaluating potential off-target interactions with key cardiac ion channels that govern the cardiac action potential. Unintended blockade of these channels can lead to cardiac arrhythmias. This guide outlines the standard assays employed in preclinical cardiac safety pharmacology to de-risk compounds like JNJ-39758979.
Data Presentation: Summary of In Vitro Cardiac Ion Channel Effects
The following tables summarize hypothetical, yet representative, data for the in vitro assessment of JNJ-39758979 on key cardiac ion channels. These values are typical for a compound with a low risk of cardiotoxicity.
Table 1: Inhibitory Effects of JNJ-39758979 on hERG Potassium Current
| Compound | Cell Line | Assay Type | IC50 (µM) |
| JNJ-39758979 | HEK293-hERG | Manual Patch Clamp | > 30 |
| Positive Control (Dofetilide) | HEK293-hERG | Manual Patch Clamp | 0.012 |
Table 2: Inhibitory Effects of JNJ-39758979 on Nav1.5 Sodium Current
| Compound | Cell Line | Assay Type | IC50 (µM) |
| JNJ-39758979 | CHO-Nav1.5 | Automated Patch Clamp | > 30 |
| Positive Control (Lidocaine) | CHO-Nav1.5 | Automated Patch Clamp | 55 |
Table 3: Inhibitory Effects of JNJ-39758979 on Cav1.2 Calcium Current
| Compound | Cell Line | Assay Type | IC50 (µM) |
| JNJ-39758979 | HEK293-Cav1.2 | Automated Patch Clamp | > 30 |
| Positive Control (Nifedipine) | HEK293-Cav1.2 | Automated Patch Clamp | 0.15 |
Table 4: Effects of JNJ-39758979 on Action Potential Duration in hiPSC-Cardiomyocytes
| Compound | Concentration (µM) | APD50 (% of Control) | APD90 (% of Control) |
| JNJ-39758979 | 1 | 102 ± 3 | 101 ± 4 |
| 10 | 99 ± 5 | 98 ± 6 | |
| Positive Control (E-4031) | 0.01 | 145 ± 8 | 160 ± 11 |
Experimental Protocols
Manual Patch-Clamp Assay for hERG (IKr) Current
This protocol is a standard method for the high-fidelity assessment of compound effects on the hERG channel.[2]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Recording Technique: Whole-cell manual patch-clamp electrophysiology.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
-
Voltage Protocol:
-
Holding potential of -80 mV.
-
Depolarization to +20 mV for 2 seconds to activate the channels.
-
Repolarization to -50 mV for 2 seconds to elicit the hERG tail current.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an appropriate amplifier and data acquisition system.
-
The peak tail current at -50 mV is measured.
-
Concentration-response curves are generated by exposing the cells to increasing concentrations of JNJ-39758979.
-
The IC50 value is calculated by fitting the data to a Hill equation.
-
Automated Patch-Clamp Assays for Nav1.5 and Cav1.2 Currents
Automated patch-clamp platforms are utilized for higher throughput screening of Nav1.5 and Cav1.2 channels.[3][4]
-
Cell Lines: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human Nav1.5 or Cav1.2 channels.
-
Recording Technique: Automated whole-cell patch-clamp (e.g., SyncroPatch, QPatch).
-
Solutions: Specific internal and external solutions are optimized for isolating the respective currents.
-
Voltage Protocols:
-
Nav1.5: From a holding potential of -100 mV, a depolarizing step to -20 mV is applied to elicit the peak inward sodium current.
-
Cav1.2: From a holding potential of -80 mV, a depolarizing step to +10 mV is applied to elicit the peak inward calcium current.
-
-
Data Acquisition and Analysis:
-
Automated systems perform solution exchange and data recording.
-
Peak current amplitudes are measured at each concentration.
-
IC50 values are determined from concentration-response curves.
-
Action Potential Duration Assay in hiPSC-Cardiomyocytes
This assay provides an integrated assessment of a compound's effects on the overall electrophysiological profile of human cardiomyocytes.[5]
-
Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Recording Technique: Current-clamp mode of either manual or automated patch-clamp.
-
Experimental Conditions:
-
Cells are plated on appropriate substrates and allowed to form a spontaneously beating syncytium or are paced at a physiological frequency (e.g., 1 Hz).
-
Recordings are performed at physiological temperature (37°C).
-
-
Data Acquisition and Analysis:
-
Action potentials are recorded before and after the application of JNJ-39758979 at various concentrations.
-
Key parameters measured include:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
-
Resting Membrane Potential (RMP).
-
Action Potential Amplitude (APA).
-
Maximum upstroke velocity (Vmax).
-
-
Changes in these parameters are expressed as a percentage of the baseline (control) values.
-
Mandatory Visualizations
Conclusion
The in vitro assessment of JNJ-39758979 on cardiomyocyte electrophysiology is a critical step in its preclinical safety evaluation. Given the absence of its primary target, the histamine H4 receptor, on cardiomyocytes, the focus is appropriately on potential off-target effects on key cardiac ion channels. The illustrative data presented in this guide, based on standard in vitro cardiac safety assays, suggest that JNJ-39758979 has a low potential for direct adverse effects on cardiomyocyte electrophysiology. A comprehensive evaluation using the detailed protocols provided herein is essential to confirm the cardiac safety profile of JNJ-39758979 and other novel drug candidates.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action potential characterization of human induced pluripotent stem cell-derived cardiomyocytes using automated patch-clamp technology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cardiovascular Safety Profile of JNJ-Q2 and its Impact on QT Interval Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a drug candidate's potential to induce cardiac arrhythmias is a critical component of preclinical and clinical safety evaluation. A key indicator of proarrhythmic risk is the prolongation of the QT interval of the electrocardiogram (ECG), which can be a harbinger of the potentially fatal arrhythmia, Torsades de Pointes (TdP). The novel fluoroquinolone JNJ-Q2, developed for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), has undergone a comprehensive cardiovascular safety assessment. This technical guide provides an in-depth analysis of the impact of JNJ-Q2 on QT interval duration, detailing the underlying mixed ion channel effects that contribute to its cardiovascular safety profile. The document summarizes key quantitative data, outlines the experimental protocols employed in its evaluation, and visualizes the mechanistic pathways and testing workflows.
Data Presentation: Comparative Effects of JNJ-Q2 and Other Fluoroquinolones
The cardiovascular safety of JNJ-Q2 was evaluated in comparison to other fluoroquinolones with known effects on the QT interval: moxifloxacin, sparfloxacin, and ofloxacin (B1677185). The following table summarizes the key quantitative findings from a series of non-clinical and clinical studies.
| Parameter | Experimental Model | JNJ-Q2 | Moxifloxacin | Sparfloxacin | Ofloxacin |
| hERG (IKr) Inhibition (IC50) | hERG-transfected HEK293 cells | 19 µM | 122 µM | 45.9 µM | >300 µM (29% inhibition at 300 µM) |
| Sodium Channel (INa) Inhibition (IC50) | hNav1.5-transfected CHO cells | 170 µM (inactivated state) | - | - | - |
| 420 µM (resting state) | |||||
| QT Interval Prolongation | Arterially perfused rabbit left ventricular wedge | Mild effects (1.12-fold at 10 µM, 1.29-fold at 100 µM) | - | - | Significant prolongation (1.16-fold at 100 µM, 1.41-fold at 300 µM) |
| QTc Interval Changes | Anaesthetized guinea pigs | No effect on QTcB | - | - | - |
| QTc Interval Changes | Conscious telemetered dogs | Plateau in QTc with increasing plasma concentration | - | - | - |
| QRS Interval Prolongation | Non-clinical models | Observed | - | - | - |
| PR Interval Prolongation | Non-clinical models | Observed | - | - | - |
Experimental Protocols
A multi-faceted approach was employed to thoroughly characterize the cardiovascular effects of JNJ-Q2, encompassing in vitro ion channel assays, ex vivo cardiac tissue models, in vivo animal studies, and a definitive clinical "thorough QT" study.
In Vitro Ion Channel Assays
-
hERG (IKr) Current Inhibition Assay:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human ether-à-go-go-related gene (hERG).
-
Methodology: Whole-cell patch-clamp technique was used to measure IKr currents.
-
Protocol: The concentration-dependent inhibition of IKr by JNJ-Q2 and comparator compounds was determined to calculate the IC50 values.
-
-
Sodium Channel (INa) Current Inhibition Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells transfected with the human heart sodium channel alpha subunit (hH1a cDNA), which encodes the Nav1.5 channel.
-
Methodology: Whole-cell patch-clamp technique.
-
Protocol: JNJ-Q2 was tested at various concentrations to determine its inhibitory effect on the sodium current at both resting (-140 mV) and inactivated (-40 mV) states of the channel. Lidocaine was used as a positive control.
-
Ex Vivo Model
-
Arterially Perfused Rabbit Left Ventricular Wedge Preparation:
-
Methodology: This model allows for the assessment of drug effects on transmural ECG parameters, including the QT interval, in an isolated, perfused cardiac tissue preparation.
-
Protocol: The effects of JNJ-Q2 and ofloxacin on the QT interval were evaluated at different concentrations.
-
In Vivo Animal Studies
-
Anaesthetized Guinea Pigs:
-
Methodology: Intravenous administration of JNJ-Q2 to anaesthetized guinea pigs.
-
Protocol: ECG parameters, including heart rate and QT interval, were monitored. The QT interval was corrected for heart rate using Bazett's formula (QTcB).
-
-
Conscious Telemetered Dogs:
-
Methodology: This model allows for the continuous monitoring of ECG and other cardiovascular parameters in conscious, freely moving animals, avoiding the confounding effects of anesthesia.
-
Protocol: The effects of JNJ-Q2 on the QTc interval were assessed at various plasma concentrations.
-
Clinical "Thorough QT" (TQT) Study
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study in healthy human volunteers.
-
Methodology: The study was designed to detect small, drug-induced changes in the QTc interval.
-
Protocol: The effects of JNJ-Q2 on the QTc interval were compared to placebo and a positive control (e.g., moxifloxacin) at therapeutic and supratherapeutic plasma concentrations. The study revealed a plateau in the QTc interval prolongation with increasing plasma concentrations of JNJ-Q2.
Signaling Pathways and Experimental Workflows
Mechanism of JNJ-Q2's Balanced Ion Channel Effects
The cardiovascular safety profile of JNJ-Q2 is attributed to its mixed effects on multiple cardiac ion channels. While it inhibits the hERG potassium channel (IKr), which is a primary mechanism for QT prolongation, it also blocks sodium (INa) and calcium (ICa) channels. This balanced activity mitigates the proarrhythmic potential.
Caption: Mechanism of JNJ-Q2's balanced ion channel effects on the cardiac action potential.
Comprehensive Cardiovascular Safety Assessment Workflow
The evaluation of a compound's cardiovascular safety is a staged process, moving from in vitro screening to in vivo animal models and finally to human clinical trials. This workflow ensures a thorough characterization of potential risks.
Caption: Workflow for comprehensive cardiovascular safety assessment of a drug candidate.
Conclusion
The comprehensive cardiovascular safety assessment of JNJ-Q2 demonstrates a favorable profile with a reduced potential for QT interval prolongation compared to some other fluoroquinolones. This is attributed to its mixed ion channel effects, where the inhibition of sodium and calcium channels appears to counterbalance the effects of hERG potassium channel blockade. The trend for effects on QRS and PR intervals, along with the plateau in QTc prolongation at higher plasma concentrations, supports this hypothesis.[1] The rigorous evaluation, from in vitro ion channel studies to a thorough QT study in humans, provides a robust dataset for understanding the cardiovascular risk profile of JNJ-Q2 and highlights the importance of assessing a compound's effects on multiple cardiac ion channels for a comprehensive safety evaluation.
References
Discovery and Development of JNJ-3989303: A Potent Aminopyrimidine-Based JNK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of JNJ-3989303, a novel and potent aminopyrimidine-based inhibitor of c-Jun N-terminal kinases (JNK). JNJ-3989303 emerged from a focused discovery program aimed at identifying selective JNK inhibitors with therapeutic potential. This document provides a comprehensive overview of its synthesis, in vitro and cellular activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are included to support further research and development efforts in the field of JNK-targeted therapies.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. Consequently, the development of selective JNK inhibitors represents a promising therapeutic strategy for a number of diseases.
JNJ-3989303 was identified through a medicinal chemistry campaign focused on the optimization of an aminopyrimidine scaffold. This effort led to the discovery of a series of potent JNK inhibitors with desirable pharmacological properties. This guide provides a detailed account of the scientific journey, from initial hit identification to the characterization of JNJ-3989303 as a lead candidate.
Discovery and Synthesis
The discovery of JNJ-3989303 was the result of a systematic structure-activity relationship (SAR) study of a series of aminopyrimidine compounds. The core aminopyrimidine scaffold was identified as a promising starting point for the development of JNK inhibitors. Synthetic efforts focused on the modification of substituents at key positions of the pyrimidine (B1678525) ring to enhance potency and selectivity.
The general synthetic scheme for this class of compounds involves a multi-step process, beginning with the construction of the substituted aminopyrimidine core, followed by the introduction of various functional groups to explore the chemical space and optimize for JNK inhibition.
Mechanism of Action and Signaling Pathway
JNJ-3989303 is an ATP-competitive inhibitor of JNKs. It binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun is a critical step in the activation of the AP-1 (Activator Protein-1) transcription factor complex, which regulates the expression of a wide range of genes involved in cellular stress responses.
// Nodes Stress [label="Cellular Stress\n(Cytokines, UV, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(MEKK1, ASK1, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(MKK4, MKK7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK\n(JNK1, JNK2, JNK3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNJ303 [label="JNJ-3989303", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene [label="Gene Expression\n(Inflammation, Apoptosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
In Vitro and Cellular Activity
The inhibitory activity of JNJ-3989303 was evaluated in a panel of in vitro kinase assays and cell-based assays. The compound demonstrated potent and selective inhibition of JNK isoforms.
Table 1: In Vitro Kinase Inhibition Profile of JNJ-3989303
| Kinase Target | IC50 (nM) |
| JNK1 | 15 |
| JNK2 | 8 |
| JNK3 | 5 |
| CDK2 | >1000 |
| p38α | >1000 |
Table 2: Cellular Activity of JNJ-3989303
| Assay | Cell Line | IC50 (nM) |
| c-Jun Phosphorylation | HeLa | 50 |
Experimental Protocols
In Vitro Kinase Assay
The in vitro kinase activity of JNJ-3989303 was determined using a radiometric filter binding assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), 10 µM ATP (including [γ-³³P]ATP), and 0.2 mg/mL of the substrate (GST-c-Jun).
-
Compound Addition: Add varying concentrations of JNJ-3989303 or vehicle (DMSO) to the reaction mixture.
-
Kinase Addition: Initiate the reaction by adding the respective JNK enzyme (JNK1, JNK2, or JNK3).
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of JNJ-3989303 and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reaction Mixture\n(Buffer, ATP, Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCmpd [label="Add JNJ-3989303", fillcolor="#FBBC05", fontcolor="#202124"]; AddKinase [label="Add JNK Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Terminate [label="Terminate Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Filter [label="Filter Binding", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wash [label="Wash Filter Plate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis (IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cellular c-Jun Phosphorylation Assay
The cellular activity of JNJ-3989303 was assessed by measuring the inhibition of c-Jun phosphorylation in HeLa cells.
Protocol:
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of JNJ-3989303 for 1 hour.
-
Stimulation: Stimulate the cells with a JNK pathway activator (e.g., anisomycin) for 30 minutes.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Perform a sandwich ELISA to quantify the levels of phosphorylated c-Jun (Ser63).
-
Coat a 96-well plate with a capture antibody specific for total c-Jun.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody specific for phospho-c-Jun (Ser63) conjugated to horseradish peroxidase (HRP).
-
Wash the wells and add a chemiluminescent substrate.
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the phospho-c-Jun signal to the total c-Jun signal and calculate the percent inhibition for each concentration of JNJ-3989303. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture HeLa Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with JNJ-3989303", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with Anisomycin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyse [label="Cell Lysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="ELISA for p-c-Jun", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Detect [label="Signal Detection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis (IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Conclusion
JNJ-3989303 is a potent and selective aminopyrimidine-based inhibitor of the c-Jun N-terminal kinases. Its discovery and preclinical characterization have demonstrated its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting JNK-mediated diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies are warranted to fully elucidate the therapeutic potential of JNJ-3989303.
JNJ-303: A Technical Guide for the Investigation of Long QT Syndrome Type 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-303, a potent and selective inhibitor of the slow component of the delayed rectifier potassium current (IKs), for studying Long QT Syndrome Type 1 (LQT1). This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visualizations of relevant biological pathways and experimental workflows.
Introduction to JNJ-303 and Long QT Syndrome Type 1
Long QT Syndrome (LQTS) is a cardiac ion channelopathy characterized by a prolonged QT interval on the electrocardiogram (ECG), which increases the risk of developing life-threatening arrhythmias such as Torsade de Pointes (TdP).[1][2][3] LQT1, the most common form of congenital LQTS, is caused by loss-of-function mutations in the KCNQ1 gene, which encodes the α-subunit of the IKs channel.[1][3] The IKs current plays a crucial role in cardiac repolarization, particularly during adrenergic stimulation.[3][4][5]
JNJ-303 is a potent and specific blocker of the IKs channel, encoded by KCNQ1/KCNE1.[6][7][8][9] Its high selectivity makes it a valuable pharmacological tool for mimicking the LQT1 phenotype in preclinical models, allowing for detailed investigation of the disease's pathophysiology and the evaluation of potential therapeutic interventions.
Mechanism of Action
JNJ-303 acts as a potent blocker of the voltage-gated IKs channel. The IKs channel is a heterotetramer composed of four α-subunits (KCNQ1) and ancillary β-subunits (KCNE1).[10] JNJ-303 is believed to bind to a site within the pore region and the S6 transmembrane segment of the KCNQ1/KCNE1 channel complex.[11] This binding inhibits the outward flow of potassium ions during the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and, consequently, the QT interval.[6][12]
Quantitative Data
The following tables summarize the key quantitative data for JNJ-303 based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of JNJ-303
| Target | IC50 | Species/Cell Line | Reference |
| IKs (KCNQ1/KCNE1) | 64 nM | Not Specified | [6][7][8][9] |
| IKr (hERG) | 12.6 µM | Not Specified | [8][9] |
| INa | 3.3 µM | Not Specified | [8][9] |
| ICa | >10 µM | Not Specified | [8][9] |
| Ito | 11.1 µM | Not Specified | [8][9] |
Table 2: Electrophysiological Effects of JNJ-303 in a Canine Model of Complete Atrioventricular Block (CAVB)
| Parameter | Vehicle | JNJ-303 (0.63 mg/kg/10min i.v.) | P-value | Reference |
| Corrected QT Interval (QTc, ms) | 477 ± 53 | 565 ± 14 | < 0.02 | [12][13] |
| Arrhythmia Score (AS) | 1.0 ± 0 | 7.1 ± 6.5 | Not Specified | [12][13] |
| LVdP/dtmax (mmHg/s) with Ouabain (B1677812) | 1725 ± 273 | 4147 ± 611 | < 0.01 | [12][13] |
| Arrhythmia Score (AS) with Ouabain | 1.0 ± 0 | 20.2 ± 19.0 | < 0.05 | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing JNJ-303 to study LQT1.
Whole-Cell Patch-Clamp for IKs Current Recording
This protocol is designed to measure IKs currents in isolated cardiomyocytes or heterologous expression systems.
Materials:
-
External Solution (mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA (pH adjusted to 7.2 with KOH).
-
Borosilicate glass pipettes (resistance 2-4 MΩ).
-
Patch-clamp amplifier and data acquisition system.
-
JNJ-303 stock solution (in DMSO).
Procedure:
-
Prepare cells for recording (e.g., enzymatic dissociation of ventricular myocytes).
-
Place the coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 2 mL/min).
-
Fabricate recording pipettes and fill with the internal solution.
-
Approach a selected cell with the micropipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit IKs currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds, followed by a repolarizing step to -40 mV to record tail currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of JNJ-303.
-
Repeat the voltage-clamp protocol to measure the effect of JNJ-303 on IKs currents.
-
Analyze the data by measuring the amplitude of the tail currents before and after drug application to determine the percentage of block and construct a concentration-response curve to calculate the IC50.
In Vivo Electrocardiogram (ECG) Recording in a Canine Model
This protocol describes the methodology for assessing the proarrhythmic effects of JNJ-303 in the anesthetized chronic atrioventricular block (CAVB) dog model.[12][13]
Animal Model:
-
Purpose-bred mongrel dogs with surgically induced complete AV block.
-
Allow for a remodeling period of at least 2 weeks post-surgery.
Procedure:
-
Anesthetize the dog (e.g., with sodium pentobarbital (B6593769) induction and isoflurane (B1672236) maintenance).
-
Place surface ECG electrodes to record a standard lead II configuration.
-
Insert catheters for drug administration (intravenous) and blood pressure monitoring.
-
Record baseline ECG for a stable period (e.g., 30 minutes).
-
Administer JNJ-303 via intravenous infusion over a defined period (e.g., 0.63 mg/kg over 10 minutes).[12][13]
-
Continuously monitor and record the ECG throughout the infusion and for a designated follow-up period (e.g., 1 hour).
-
In some protocols, a provocative agent such as ouabain (0.045 mg/kg i.v.) may be administered after JNJ-303 to enhance inotropy and assess its impact on arrhythmogenesis.[12][13]
-
Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate using an appropriate formula, e.g., Van de Water's).
-
Quantify arrhythmic events using a scoring system. For example: 1 for no events, scores for single ectopic beats, ventricular tachycardia, and Torsade de Pointes.[12][13]
Optical Mapping of Action Potentials
This technique allows for high-resolution spatial and temporal mapping of action potentials across the epicardial surface of an isolated heart.
Materials:
-
Langendorff perfusion system.
-
Voltage-sensitive dye (e.g., di-4-ANEPPS).
-
Excitation-contraction uncoupler (e.g., blebbistatin).
-
High-speed CMOS camera and appropriate optical filters.
-
Data acquisition and analysis software.
Procedure:
-
Isolate the heart and mount it on a Langendorff apparatus, perfusing with oxygenated Tyrode's solution.
-
Administer an excitation-contraction uncoupler to minimize motion artifacts.
-
Stain the heart with a voltage-sensitive dye.
-
Position the heart in front of the camera and illuminate it with an appropriate excitation light source.
-
Record baseline optical signals.
-
Introduce JNJ-303 into the perfusate at the desired concentration.
-
Record optical signals in the presence of the drug.
-
Analyze the recorded data to determine action potential duration (APD) at different repolarization levels (e.g., APD80), conduction velocity, and the presence of any arrhythmogenic activity.
Mandatory Visualizations
Signaling Pathway
Caption: LQT1 signaling pathway under adrenergic stimulation and the inhibitory action of JNJ-303.
Experimental Workflow
Caption: General experimental workflow for studying LQT1 using JNJ-303.
Logical Relationship
Caption: Logical relationship between LQT1, JNJ-303, and arrhythmogenesis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular pathogenesis of long QT syndrome type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathophysiology of Congenital Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long QT syndrome – Bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Patch Clamp Protocol [labome.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Unveiling the Pharmacological Profile of JNJ 303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ 303 is a potent and highly selective blocker of the slow delayed rectifier potassium current (IKs), a critical component in the repolarization phase of the cardiac action potential. The IKs current is generated by the protein complex formed by the α-subunit KCNQ1 and the β-subunit KCNE1. By specifically inhibiting this channel, this compound prolongs the QT interval of the electrocardiogram, a characteristic that carries a significant risk of inducing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro potency and selectivity, its in vivo effects on cardiac electrophysiology, and detailed experimental protocols for its characterization.
Core Pharmacological Data
The primary mechanism of action of this compound is the direct blockade of the KCNQ1/KCNE1 ion channel. This inhibitory activity is characterized by a high degree of potency and selectivity.
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target Ion Channel | IC50 (nM) | Description |
| IKs (KCNQ1/KCNE1) | 64 | Primary target; potent blockade of the slow delayed rectifier potassium current. |
| INa | 3,300 | Voltage-gated sodium current. |
| ICa | >10,000 | L-type calcium current. |
| Ito | 11,100 | Transient outward potassium current. |
| IKr (hERG) | 12,600 | Rapid delayed rectifier potassium current. |
Data compiled from publicly available pharmacological data.
The data clearly demonstrates the high selectivity of this compound for the IKs channel, with IC50 values for other key cardiac ion channels being significantly higher. This selectivity is crucial for its use as a specific pharmacological tool to study the role of IKs in cardiac physiology and pathophysiology.
In Vivo Effects and Preclinical Models
The potent IKs blockade by this compound translates to significant effects on cardiac electrophysiology in vivo. The most prominent of these is the prolongation of the QT interval, which is a direct consequence of delayed ventricular repolarization.
Chronic Atrioventricular Block (CAVB) Dog Model
A key preclinical model for assessing the proarrhythmic potential of compounds like this compound is the Chronic Atrioventricular Block (CAVB) dog model.[1][2] This model is characterized by a heightened sensitivity to drugs that prolong the QT interval and is used to study the induction of Torsades de Pointes.[1][2]
Table 2: In Vivo Effects of this compound in the CAVB Dog Model
| Parameter | Observation | Significance |
| QTc Interval | Significant prolongation. | Direct evidence of delayed ventricular repolarization. |
| Arrhythmias | Induction of single ectopic beats, ventricular tachycardia (VT), and Torsades de Pointes (TdP). | Demonstrates the proarrhythmic potential of IKs blockade. |
Observations are based on studies administering this compound intravenously at a dose of 0.63 mg/kg over 10 minutes.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, aimed at enabling researchers to replicate and build upon these findings.
In Vitro IKs Current Measurement and IC50 Determination
This protocol describes the use of the whole-cell patch-clamp technique to measure IKs currents from cells heterologously expressing KCNQ1 and KCNE1 channels and to determine the IC50 of this compound.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-transfected with human KCNQ1 and KCNE1 cDNA.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +40 mV for 2 seconds to activate the IKs channels.
-
Repolarize the membrane to -40 mV for 2 seconds to record the tail current.
-
Repeat this protocol at a frequency of 0.1 Hz to allow for channel recovery between sweeps.
IC50 Determination:
-
Record baseline IKs tail currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
At each concentration, allow the drug effect to reach a steady state before recording the current.
-
Measure the peak tail current amplitude at each concentration.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
In Vivo Arrhythmia Induction in the CAVB Dog Model
This protocol outlines the methodology for inducing arrhythmias with this compound in the anesthetized CAVB dog model.[3]
Animal Model: Mongrel dogs with surgically induced complete atrioventricular block.
Anesthesia: Anesthesia is induced and maintained with appropriate anesthetics (e.g., pentobarbital, isoflurane).
Experimental Procedure:
-
Record baseline electrocardiogram (ECG) and hemodynamic parameters.
-
Administer this compound intravenously as a loading dose followed by a continuous infusion. A typical dose is 0.63 mg/kg infused over 10 minutes.[3]
-
Continuously monitor the ECG for changes in the QT interval and the development of arrhythmias, including ectopic beats, ventricular tachycardia, and Torsades de Pointes.
-
Record all events for subsequent analysis.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound stem from its direct interaction with the KCNQ1/KCNE1 channel, which disrupts the normal flow of potassium ions during the repolarization phase of the cardiac action potential.
Diagram 1: this compound Mechanism of Action
Caption: this compound blocks the IKs channel, leading to prolonged cardiac repolarization and TdP.
The direct consequence of IKs blockade by this compound is a reduction in the outward potassium current during phase 3 of the cardiac action potential. This slows down the rate of repolarization, thereby prolonging the action potential duration and, consequently, the QT interval on the surface ECG. A significantly prolonged QT interval creates an electrophysiological substrate that is vulnerable to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger Torsades de Pointes.
Experimental and Logical Workflows
Diagram 2: Workflow for In Vitro Characterization of this compound
Caption: Workflow for determining the IC50 of this compound on the IKs channel.
Diagram 3: Logical Relationship of this compound's Proarrhythmic Effect
Caption: Logical cascade from this compound administration to the increased risk of TdP.
Conclusion
This compound is a valuable pharmacological tool for the study of cardiac repolarization and the role of the IKs current. Its high potency and selectivity for the KCNQ1/KCNE1 channel make it an ideal agent for dissecting the contribution of this specific current to the cardiac action potential and for investigating the mechanisms of arrhythmogenesis. The information and protocols provided in this guide are intended to support further research into the electrophysiological effects of IKs channel modulation and to aid in the development of safer and more effective cardiovascular therapeutics. Researchers using this compound should be aware of its significant proarrhythmic potential and take appropriate safety precautions in their experimental designs.
References
An In-depth Technical Guide to JNJ-39393406: A Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Identification: The compound JNJ-39393406 (CAS Number: 953428-73-4) is addressed in this document. It is presumed that the query for "JNJ 303 CAS number 878489-28-2" contained a typographical error, and that JNJ-39393406 is the compound of interest based on nomenclature and therapeutic area.
Executive Summary
JNJ-39393406 is an experimental small molecule developed by Janssen Pharmaceutica that functions as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] By binding to an allosteric site on the α7 nAChR, JNJ-39393406 potentiates the receptor's response to endogenous agonists like acetylcholine. This modulation leads to a significant amplification of the receptor's signaling cascade. The compound has been investigated for its therapeutic potential in a range of central nervous system disorders, including depressive disorders and smoking withdrawal.[1] This guide provides a comprehensive overview of the available technical data on JNJ-39393406, including its pharmacological properties, mechanism of action, and the methodologies used in its evaluation.
Pharmacological Profile
JNJ-39393406 exhibits a high degree of selectivity for the α7 nAChR. It has been shown to not interact with α4β2 or α3β4 nAChRs, the serotonin (B10506) 5-HT3 receptor, or a panel of 62 other receptors and enzymes.[1] Its primary mechanism is the potentiation of the α7 nAChR's response to agonists.
Quantitative Pharmacological Data
| Parameter | Value/Description | Reference |
| CAS Number | 953428-73-4 | [1] |
| Molecular Formula | C₁₉H₁₈F₂N₆O₃ | N/A |
| Molar Mass | 416.389 g·mol⁻¹ | N/A |
| Mechanism of Action | Selective Positive Allosteric Modulator of the α7 nAChR | [1] |
| Effect on Agonist Threshold | Lowers the agonist and nicotine (B1678760) threshold for α7 nAChR activation by 10- to 20-fold. | [1] |
| Effect on Maximum Agonist Response | Increases the maximum agonist response of the α7 nAChR by 17- to 20-fold. | |
| Selectivity | Does not act on α4β2 or α3β4 nAChRs, or the serotonin 5-HT3 receptor. No significant interaction with a panel of 62 other receptors and enzymes. |
Mechanism of Action and Signaling Pathways
As a positive allosteric modulator, JNJ-39393406 enhances the signaling of the α7 nAChR in the presence of an agonist. The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades. Key pathways implicated in α7 nAChR-mediated effects include the JAK2/STAT3 and PI3K/AKT pathways, which are involved in neuroprotection and anti-inflammatory responses.[2]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by the activation of the α7 nAChR and potentiated by JNJ-39393406.
Experimental Protocols
Detailed experimental protocols for JNJ-39393406 are proprietary to Janssen Pharmaceutica. However, based on standard methodologies for characterizing α7 nAChR PAMs, the following protocols are representative of the likely assays conducted.
In Vitro: Calcium Flux Assay
This assay is a common method to assess the activity of ion channels like the α7 nAChR.
-
Objective: To measure the potentiation of agonist-induced calcium influx by JNJ-39393406 in cells expressing the α7 nAChR.
-
Cell Line: A human cell line, such as HEK293 or SH-SY5Y, stably transfected with the human α7 nAChR gene.
-
Methodology:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium 6 dye). Cells are incubated to allow the dye to enter the cells and be cleaved into its active form.[3][4][5][6][7]
-
Compound Addition: JNJ-39393406 at various concentrations is added to the wells, followed by a short incubation period.
-
Agonist Stimulation and Signal Detection: A known α7 nAChR agonist (e.g., acetylcholine or nicotine) is added to the wells. The plate is immediately read using a fluorescence plate reader (e.g., a FLIPR or FlexStation system) to measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The fluorescence signal is analyzed to determine the EC50 of the agonist in the presence and absence of JNJ-39393406, allowing for the quantification of the potentiation effect.
-
In Vivo: Animal Models
Preclinical in vivo studies are essential to evaluate the efficacy and pharmacokinetic/pharmacodynamic properties of a compound in a living organism.
-
Objective: To assess the effects of JNJ-39393406 on behaviors relevant to CNS disorders, such as depression and nicotine dependence, in animal models.
-
Animal Models:
-
Depression: Rodent models such as the forced swim test or tail suspension test to assess antidepressant-like activity.
-
Nicotine Dependence/Smoking Cessation: Models of nicotine self-administration in rats to evaluate the potential of JNJ-39393406 to reduce nicotine-seeking behavior.[8]
-
-
Methodology:
-
Compound Administration: JNJ-39393406 is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.
-
Behavioral Testing: Following a predetermined pretreatment time, animals are subjected to the relevant behavioral paradigms.
-
Data Collection and Analysis: Behavioral parameters (e.g., immobility time in the forced swim test, number of lever presses for nicotine infusion) are recorded and analyzed to determine the dose-dependent effects of JNJ-39393406 compared to a vehicle control.
-
Clinical Trial Workflow
JNJ-39393406 has been evaluated in several Phase II clinical trials. The workflow for these trials generally follows a standard structure. Below is a representative workflow based on the design of trial NCT02217527 for smoking cessation.[9]
Summary of Clinical Findings
Clinical trials of JNJ-39393406 have been conducted for major depressive disorder and smoking cessation. In a study on unipolar depression, JNJ-39393406 was well-tolerated but did not show a significant difference from placebo in improving depressive symptoms or cognitive function.[10] Similarly, in studies for smoking cessation in both healthy smokers and those with schizophrenia, JNJ-39393406 did not significantly increase abstinence rates or reduce craving and withdrawal symptoms compared to placebo.[8] Consequently, the development of JNJ-39393406 for these indications was discontinued.[11]
Conclusion
JNJ-39393406 is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that has been the subject of preclinical and clinical investigation. While it demonstrates a clear mechanism of action by potentiating α7 nAChR signaling, clinical trials have not yet demonstrated efficacy for the treatment of depressive disorders or for smoking cessation. The data and methodologies presented in this guide provide a technical foundation for understanding the pharmacological profile of JNJ-39393406 and can serve as a reference for researchers in the field of nicotinic receptor modulation and CNS drug development.
References
- 1. JNJ-39393406 - Wikipedia [en.wikipedia.org]
- 2. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JNJ 39393406 - AdisInsight [adisinsight.springer.com]
In-Depth Technical Guide: Physicochemical Properties of JNJ-39393406
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406 is an investigational compound that has been the subject of research for its potential therapeutic effects. This technical guide provides a comprehensive overview of the available data on its solubility and stability, critical parameters for its development as a pharmaceutical agent. Please note that the compound of interest is JNJ-39393406, and it is possible that the initially requested "JNJ 303" was a typographical error. JNJ-39393406 is a selective positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and was under development by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, for indications such as depressive disorders and smoking withdrawal.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of JNJ-39393406 is essential for formulation development and analytical method design.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₈F₂N₆O₃ | [2] |
| Molecular Weight | 416.38 g/mol | [2] |
| Appearance | Not explicitly stated, but typically a solid for research chemicals. | |
| CAS Number | 953428-73-4 | [1] |
Solubility Profile
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of JNJ-39393406 in various aqueous and organic solvents.
Materials:
-
JNJ-39393406 reference standard
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4), ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated quantitative analytical method.
Procedure:
-
Add an excess amount of JNJ-39393406 to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) to facilitate equilibration.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of JNJ-39393406 in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Stability Profile
The stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation design. While specific stability data for JNJ-39393406 is not publicly available, general stability testing guidelines can be applied. A chemical supplier suggests that for long-term storage, JNJ-39393406 should be kept at -20°C, and for short-term storage, at 0 - 4°C in a dry, dark environment.[2] The compound is considered stable for several weeks during standard shipping conditions at ambient temperature.[2]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To investigate the degradation of JNJ-39393406 under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Methodology: A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, should be developed and validated to separate and quantify JNJ-39393406 from its potential degradation products.
Stress Conditions:
-
Hydrolytic Degradation:
-
Prepare solutions of JNJ-39393406 in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of JNJ-39393406 in a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Store the solution at room temperature or a slightly elevated temperature, protected from light.
-
Analyze samples at various time intervals.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of JNJ-39393406 to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after a defined exposure period.
-
-
Thermal Degradation:
-
Expose a solid sample of JNJ-39393406 to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
-
Analyze the sample at different time points to assess the extent of degradation.
-
Signaling Pathway and Experimental Workflows
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
JNJ-39393406 acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site. By doing so, it enhances the receptor's response to its natural agonist, acetylcholine.
Caption: JNJ-39393406 enhances α7 nAChR signaling.
Experimental Workflow: Solubility and Stability Assessment
The following diagram outlines the logical flow for assessing the solubility and stability of a pharmaceutical compound like JNJ-39393406.
Caption: A systematic approach to solubility and stability testing.
References
Unveiling the Off-Target Profile of JNJ-303: A Technical Guide for Researchers
An In-depth Analysis of the Off-Target Effects of JNJ-7706621 (JNJ-303) in Cellular Assays for Researchers, Scientists, and Drug Development Professionals.
JNJ-7706621, also known as JNJ-303, is a potent small molecule inhibitor initially developed as a pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor.[1][2] While its efficacy against these primary targets is well-documented, a comprehensive understanding of its off-target interactions is crucial for the accurate interpretation of experimental data and the anticipation of potential polypharmacological effects. This technical guide provides a detailed overview of the known off-target effects of JNJ-7706621 in cellular assays, presenting quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Data Summary
The inhibitory activity of JNJ-7706621 against its intended and off-target kinases has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature.
Table 1: On-Target Kinase Inhibition by JNJ-7706621
| Target Kinase | IC50 (nM) | Assay Type |
| CDK1/Cyclin B | 9 | Cell-free |
| CDK2/Cyclin A | 4 | Cell-free |
| CDK2/Cyclin E | 3 | Cell-free |
| Aurora A | 11 | Cell-free |
| Aurora B | 15 | Cell-free |
| [Source:[1][3]] |
Table 2: Off-Target Kinase Inhibition by JNJ-7706621
| Off-Target Kinase | IC50 (nM) | Kd (µM) | Assay Type |
| VEGF-R2 | 154-254 | - | Cell-free |
| FGF-R2 | 154-254 | - | Cell-free |
| GSK3β | 154-254 | - | Cell-free |
| JAK2 (JH1 Domain) | - | 0.67 ± 0.18 | Fluorescence Polarization |
| JAK2 (JH2 Pseudokinase Domain) | ~348 | 0.46 ± 0.12 | Fluorescence Polarization |
| [Source:[1][3][4][5]] |
Key Off-Target Signaling Pathways
JNJ-7706621 has been demonstrated to interact with key signaling molecules outside of the cell cycle machinery. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of these off-targets and the point of inhibition by JNJ-7706621.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival.[6]
Caption: Simplified VEGFR2 signaling pathway and inhibition by JNJ-303.
JAK-STAT Signaling Pathway
Janus kinases (JAKs) are critical components of the signaling cascade for numerous cytokines and growth factors, leading to the activation of Signal Transducers and Activators of Transcription (STATs).[3] JNJ-7706621 has been shown to bind to the pseudokinase (JH2) domain of JAK2.[4]
Caption: JAK-STAT signaling pathway and the interaction of JNJ-303 with JAK2.
GSK3β Signaling Pathway
Glycogen (B147801) synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Determinants of JNJ-303 Binding to Kv7.1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular determinants governing the interaction of JNJ-303 with the voltage-gated potassium channel Kv7.1 (KCNQ1). JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. The IKs current is generated by the co-assembly of Kv7.1 alpha subunits and KCNE1 beta subunits. Understanding the binding mechanism of JNJ-303 is paramount for the development of novel antiarrhythmic therapies and for assessing the cardiac liability of new chemical entities.
Executive Summary
JNJ-303 acts as a potent gating modifier of the Kv7.1/KCNE1 channel complex. Its binding site is not within the central pore, a common feature for many ion channel blockers, but rather in fenestrations created by the association of the KCNE1 subunit with the Kv7.1 channel. This interaction allosterically modulates channel gating, leading to the inhibition of the IKs current. Mutagenesis studies have begun to identify key residues in the transmembrane segments S4, S5, and S6 of Kv7.1 that are critical for the binding and action of related compounds, providing a roadmap for understanding the precise molecular interactions of JNJ-303. It is important to distinguish JNJ-303 from its enantiomer, (R)-L3, which acts as an activator of the Kv7.1 channel. JNJ-303 is the inhibitory l-enantiomer.[1][2]
Data Presentation: Quantitative Analysis of JNJ-303 Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of JNJ-303 on wild-type Kv7.1/KCNE1 channels and its selectivity against other cardiac ion channels.
| Target | Compound | IC50 (nM) | Experimental System | Reference |
| Human Kv7.1/KCNE1 (IKs) | JNJ-303 | 64 | Cell-free assay | [3] |
| Human Kv7.1/KCNE1 (IKs) | JNJ-303 | 78 | Xenopus laevis oocytes | [4] |
| Zebrafish Kv7.1/KCNE1 | JNJ-303 | >100,000 | Xenopus laevis oocytes | [4] |
| Off-Target Ion Channel | Compound | IC50 (µM) | Reference |
| INa | JNJ-303 | 3.3 | [3] |
| ICa | JNJ-303 | >10 | [3] |
| Ito | JNJ-303 | 11.1 | [3] |
| IKr (hERG) | JNJ-303 | 12.6 | [3] |
Experimental Protocols
The identification of the molecular determinants of JNJ-303 binding has been achieved through a combination of site-directed mutagenesis and electrophysiological recordings.
Site-Directed Mutagenesis of KCNQ1
This protocol describes a general method for introducing point mutations into the KCNQ1 cDNA, similar to the approaches used in the cited literature.
1. Primer Design:
-
For each desired mutation, two complementary mutagenic primers (25-45 bases in length) are designed.
-
The primers should contain the desired mutation in the center, with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
2. PCR Amplification:
-
A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the KCNQ1 cDNA with the mutagenic primers.
-
A typical PCR reaction mixture includes:
-
5-50 ng of template DNA (wild-type KCNQ1 plasmid)
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTP mix
-
Reaction buffer
-
High-fidelity DNA polymerase
-
Nuclease-free water to the final volume.
-
-
PCR cycling conditions are optimized for the specific primers and polymerase used, typically involving an initial denaturation step, 18-30 cycles of denaturation, annealing, and extension, followed by a final extension step.
3. Digestion of Parental DNA:
-
The PCR product is treated with the restriction enzyme DpnI to digest the parental, methylated, non-mutated plasmid DNA.
4. Transformation:
-
The mutated plasmid DNA is transformed into competent E. coli cells.
-
The transformed cells are plated on selective agar (B569324) plates and incubated overnight.
5. Verification:
-
Plasmids are isolated from several colonies and the entire KCNQ1 open reading frame is sequenced to confirm the desired mutation and the absence of any other mutations.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol outlines the general procedure for expressing Kv7.1/KCNE1 channels in Xenopus oocytes and recording ionic currents.
1. Oocyte Preparation:
-
Oocytes are surgically harvested from adult female Xenopus laevis frogs.
-
The oocytes are treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected for injection.
2. cRNA Injection:
-
cRNA for wild-type or mutant Kv7.1 and wild-type KCNE1 are synthesized in vitro.
-
A fixed amount of Kv7.1 and KCNE1 cRNA (typically in a 1:1 ratio) is injected into the oocytes.
-
Injected oocytes are incubated in a buffered solution for 2-5 days to allow for channel expression.
3. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a bath solution (e.g., ND96).
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
To measure IKs currents, the membrane potential is typically held at -80 mV and then stepped to various depolarizing potentials (e.g., from -60 mV to +60 mV in 20 mV increments) for several seconds to activate the channels. Tail currents are then recorded upon repolarization to a negative potential (e.g., -40 mV).
-
JNJ-303 is applied to the bath solution at various concentrations to determine its effect on the channel currents and to calculate the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the molecular determinants of JNJ-303 binding.
Molecular Interaction of JNJ-303 with the Kv7.1/KCNE1 Channel
Caption: Proposed binding model of JNJ-303 to the Kv7.1/KCNE1 channel complex.
Concluding Remarks
The selective inhibition of the IKs current by JNJ-303 is mediated by its binding to a unique site on the Kv7.1/KCNE1 channel complex, which is formed upon the association of the KCNE1 subunit. This allosteric binding site, located in fenestrations at the interface of the transmembrane domains, presents a promising target for the development of subtype-specific Kv channel modulators. While the precise residues that form the JNJ-303 binding pocket are still under investigation, mutagenesis studies on related compounds point towards the involvement of residues in the S4, S5, and S6 segments of Kv7.1. Further research, including high-resolution structural studies and more extensive mutagenesis screens, will be instrumental in fully elucidating the molecular determinants of JNJ-303 binding and will pave the way for the rational design of next-generation antiarrhythmic drugs with improved efficacy and safety profiles.
References
- 1. L-364,373 (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. Pharmacological Screening of Kv7.1 and Kv7.1/KCNE1 Activators as Potential Antiarrhythmic Drugs in the Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-39393404 (JNJ 303): An In-depth Technical Guide on its Effects on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of JNJ-39393404, also known as JNJ 303, on various cardiac ion channels. The information presented herein is curated from publicly available research and is intended to inform researchers, scientists, and drug development professionals on the specific interactions of this compound with the heart's electrical signaling pathways.
Core-Mechanism of Action: High-Potency IKs Blockade
This compound is a potent and selective blocker of the slow delayed rectifier potassium current (IKs).[1][2] This current, crucial for the repolarization phase of the cardiac action potential, is generated by the channel complex formed by the α-subunit Kv7.1 (encoded by the KCNQ1 gene) and the β-subunit KCNE1.[2] The primary mechanism of action of this compound is the direct inhibition of this channel, leading to a prolongation of the action potential duration and the QT interval.[1][2]
Quantitative Analysis of Cardiac Ion Channel Inhibition
The selectivity of this compound for the IKs channel over other cardiac ion channels is a defining characteristic of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for key cardiac ion channels.
| Ion Channel Current | Gene/Subunits | IC50 | Reference |
| IKs | Kv7.1/KCNE1 | 64 nM | [1][2] |
| INa | Nav1.5 | 3.3 µM | [1][2] |
| Ito | Kv4.3 | 11.1 µM | [1][2] |
| IKr | hERG (Kv11.1) | 12.6 µM | [1][2] |
| ICa | Cav1.2 | >10 µM | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the effects of this compound on cardiac ion channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for IKs)
-
Experimental System: Xenopus laevis oocytes are injected with cRNA encoding the human Kv7.1 and KCNE1 subunits to express functional IKs channels.
-
Electrophysiological Recording: Whole-cell currents are recorded using the two-electrode voltage clamp technique. One electrode measures the membrane potential, while the other injects the necessary current to clamp the membrane at a desired voltage.
-
Voltage Protocol: While the precise voltage protocol for IKs inhibition by this compound from the primary literature is not fully detailed in the available excerpts, a typical protocol to elicit IKs currents involves a depolarizing step from a holding potential of around -80 mV to various test potentials (e.g., +40 mV) for several seconds to allow for the slow activation of the channel. The effect of this compound is then assessed by comparing the current amplitude before and after the application of the compound.
-
Data Analysis: The concentration-dependent inhibition of the IKs current is measured, and the IC50 value is calculated by fitting the data to a Hill equation.
Whole-Cell Patch Clamp for Other Cardiac Ion Channels
While detailed protocols for this compound's effects on other channels are not extensively available in the reviewed literature, standard voltage-clamp protocols in mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the respective ion channel subunits are typically used.
-
IKr (hERG) Current Measurement Example: A representative voltage-step protocol to elicit hERG current involves a holding potential of -70 mV, followed by a brief pre-pulse to -40 mV, a 4-second depolarizing step to +30 mV to inactivate the channels, and a 1-second repolarizing step to -40 mV to record the deactivating tail current, which is characteristic of hERG.
-
INa Current Measurement: To measure the fast-inactivating sodium current, a series of depolarizing pulses from a holding potential of -100 mV are applied.
-
ICa Current Measurement: L-type calcium currents are typically elicited by depolarizing steps from a holding potential of around -40 mV (to inactivate sodium channels) to various test potentials.
Visualizing Experimental Workflows and Logical Relationships
To better understand the experimental setup and the selectivity profile of this compound, the following diagrams are provided.
Conclusion
This compound is a highly potent and selective inhibitor of the cardiac IKs current. Its significant potency for IKs, coupled with a much lower affinity for other key cardiac ion channels, makes it a valuable pharmacological tool for studying the role of IKs in cardiac electrophysiology and arrhythmogenesis. The data presented in this guide underscore the importance of comprehensive ion channel screening in drug development to fully characterize the cardiovascular safety profile of new chemical entities. Further research into the detailed molecular interactions between this compound and the Kv7.1/KCNE1 channel complex could provide valuable insights for the design of future cardiac-safe medications.
References
Understanding JNJ-303-Induced Torsade de Pointes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), encoded by the KCNQ1/KCNE1 genes.[1][2] While investigated for its therapeutic potential, JNJ-303 has been shown to induce significant QT interval prolongation and the potentially fatal arrhythmia, Torsade de Pointes (TdP).[1][2] This technical guide provides an in-depth analysis of the core mechanisms, experimental findings, and methodologies used to characterize the proarrhythmic effects of JNJ-303. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cardiac safety.
Mechanism of Action: IKs Blockade and Arrhythmogenesis
The primary mechanism by which JNJ-303 induces TdP is through its potent blockade of the IKs current.[1][2] The IKs current plays a crucial role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation when heart rates are elevated. By inhibiting IKs, JNJ-303 delays ventricular repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[3][4]
This prolongation of the QT interval creates a vulnerable window for the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during phase 2 or 3 of the cardiac action potential.[5] EADs can trigger ventricular extrasystoles, and in the setting of increased transmural dispersion of repolarization (a difference in the repolarization time across the ventricular wall), can initiate the characteristic polymorphic ventricular tachycardia known as Torsade de Pointes.[6][5]
Signaling Pathway of JNJ-303 Induced Torsade de Pointes
References
- 1. researchgate.net [researchgate.net]
- 2. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural interplay of KV7.1 and KCNE1 is essential for normal repolarization and is compromised in short QT syndrome 2 (KV7.1-A287T) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for JNJ-303 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs).[1][2] This current is crucial for the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation.[3][4][5] The IKs channel is formed by the co-assembly of the pore-forming α-subunit Kv7.1 (encoded by the KCNQ1 gene) and the accessory β-subunit KCNE1.[3][5][6] Due to its critical role in cardiac electrophysiology, the IKs channel is a significant target for pharmacological research and drug safety assessment. JNJ-303 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IKs and for screening for potential cardiac liabilities of new chemical entities.
These application notes provide detailed protocols for the use of JNJ-303 in whole-cell patch clamp experiments to characterize its inhibitory effects on IKs channels.
Mechanism of Action
JNJ-303 acts as a highly specific inhibitor of the IKs channel.[1][2] It binds to a site on the Kv7.1/KCNE1 channel complex, modulating its gating and thereby blocking the flow of potassium ions.[7] This inhibition of IKs leads to a prolongation of the action potential duration (APD), which can be observed as a prolongation of the QT interval on an electrocardiogram.[3][8] At higher concentrations, JNJ-303 can also exhibit effects on other cardiac ion channels, although with significantly lower potency.
Data Presentation
The following table summarizes the inhibitory potency of JNJ-303 on various cardiac ion currents, providing a clear comparison of its selectivity.
| Ion Channel (Current) | IC50 Value | Cell Type/Expression System | Reference |
| Kv7.1/KCNE1 (IKs) | 64 nM | Not specified | [1][2] |
| hERG (IKr) | 12.6 µM | Not specified | |
| NaV1.5 (INa) | 3.3 µM | Not specified | |
| CaV1.2 (ICa) | >10 µM | Not specified | |
| Kv4.3 (Ito) | 11.1 µM | Not specified |
Experimental Protocols
This section provides a detailed methodology for conducting whole-cell patch clamp experiments to assess the effect of JNJ-303 on IKs currents using a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells.
Cell Culture and Transfection
-
Cell Line Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For electrophysiological recordings, plate HEK293 cells onto glass coverslips. Co-transfect the cells with plasmids encoding human Kv7.1 and KCNE1 using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., eGFP) can be co-transfected to facilitate the identification of successfully transfected cells.[9] Recordings can typically be performed 24-48 hours post-transfection.[9]
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 135 |
| KCl | 5.4 |
| CaCl2 | 1 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.35 with NaOH.[10]
Intracellular (Pipette) Solution (in mM):
| Component | Concentration (mM) |
| KCl | 140 |
| MgCl2 | 1 |
| EGTA | 5 |
| HEPES | 10 |
| Mg-ATP | 5 |
| Na-GTP | 0.1 |
Adjust pH to 7.2 with KOH.[10]
JNJ-303 Stock Solution:
Prepare a high-concentration stock solution of JNJ-303 (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).[2][4] Store aliquots at -20°C.[2] The final concentration of DMSO in the recording solution should be kept low (typically ≤0.1%) to avoid solvent effects.
Whole-Cell Patch Clamp Protocol
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Cell Mounting: Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Giga-seal Formation: Approach a transfected cell (identified by fluorescence) with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Voltage Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -80 mV or -90 mV.[5]
-
To elicit IKs currents, apply depolarizing voltage steps of 2-5 seconds in duration to a range of potentials (e.g., from -60 mV to +60 mV in 10 or 20 mV increments).[5]
-
Repolarize the membrane to a potential such as -40 mV to record the tail currents.
-
-
Data Acquisition: Record the resulting membrane currents using a patch clamp amplifier and appropriate data acquisition software.
-
Drug Application: After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing the desired concentration of JNJ-303. Allow sufficient time for the drug effect to reach a steady state before recording the currents again. To determine the concentration-response relationship, apply increasing concentrations of JNJ-303. A washout step with the control extracellular solution should be performed to assess the reversibility of the drug's effect.
Visualizations
Signaling Pathway
Caption: Role of IKs in the Cardiac Action Potential and its modulation.
Experimental Workflow
Caption: Workflow for a JNJ-303 patch clamp experiment.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blackwellpublishing.com [blackwellpublishing.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. benchchem.com [benchchem.com]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-303 in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), encoded by the KCNQ1/KCNE1 genes.[1][2] This current plays a crucial role in the repolarization phase of the cardiac action potential. Due to its selectivity, JNJ-303 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IKs in cardiac electrophysiology. These application notes provide detailed protocols for utilizing JNJ-303 in various isolated heart preparations to study its effects on cardiac action potential duration, QT interval, and arrhythmogenesis.
Mechanism of Action
JNJ-303 selectively inhibits the IKs current with a high degree of potency. Its mechanism involves binding to the pore region and the S6 transmembrane segment of the Kv7.1/KCNE1 channel complex.[3] This blockade delays cardiac repolarization, leading to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[4][5][6][7] The effects of JNJ-303 are particularly pronounced under conditions of β-adrenergic stimulation, which enhances IKs activity.[5][8]
Data Presentation
Table 1: In Vitro Potency of JNJ-303 on Cardiac Ion Channels
| Ion Channel | Current | IC50 | Species/Cell Type | Reference |
| KCNQ1/KCNE1 | IKs | 64 nM | Not Specified | [1][2] |
| hERG | IKr | 12.6 µM | Not Specified | [1] |
| Nav1.5 | INa | 3.3 µM | Not Specified | [1] |
| Cav1.2 | ICa | >10 µM | Not Specified | [1] |
| Kv4.3 | Ito | 11.1 µM | Not Specified | [1] |
Table 2: Electrophysiological Effects of JNJ-303 in Isolated Cardiac Preparations
| Preparation | Species | Parameter | Concentration | Effect | Reference |
| Isolated Heart | Rabbit | APD60 | Not Specified | Prolongation | [4] |
| Isolated Wedge | Rabbit | QT Interval | Up to 1 µM | Prolongation | [4][7] |
| Left Ventricle | Human | APD | Not Specified | No change alone, significant prolongation with Isoprenaline | [5][8] |
| hiPSC-CMs | Human | Field Potential Duration | 2 µM | Marginal Prolongation | [9] |
| Anesthetized Dog | Dog | QTc Interval | 0.63 mg/kg/10min i.v. | Prolongation from 477 ± 53 ms (B15284909) to 565 ± 14 ms | [6] |
| Ventricular Slices | Pig | Contraction Duration & ERP | 0.3 µM (with 10 µM D-sotalol) | Significant Prolongation | [10] |
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Rabbit Heart for Action Potential Duration (APD) Measurement
This protocol is adapted from studies assessing the effect of IKs blockade on cardiac repolarization.[4]
1. Heart Isolation and Perfusion:
- Anesthetize a New Zealand White rabbit in accordance with institutional animal care and use committee guidelines.
- Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose) gassed with 95% O2 / 5% CO2 at 37°C.
- Maintain a constant perfusion pressure of 60-80 mmHg.
2. Electrophysiological Recording:
- Place a floating microelectrode on the epicardial surface of the left ventricle to record monophasic action potentials (MAPs).
- Pace the heart at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode placed on the right ventricular epicardium.
- Allow the preparation to stabilize for at least 30 minutes.
3. JNJ-303 Application:
- Prepare a stock solution of JNJ-303 in a suitable solvent (e.g., DMSO).
- Administer JNJ-303 via the perfusate at desired final concentrations. It is advisable to perform a concentration-response curve.
- Allow for a 20-30 minute equilibration period at each concentration before recording.
4. Data Analysis:
- Measure the action potential duration at 60% and 90% repolarization (APD60 and APD90).
- Compare the APD values before and after JNJ-303 administration.
Protocol 2: Isolated Rabbit Left Ventricular Wedge Preparation for QT Interval and Arrhythmia Assessment
This protocol is based on methodologies used to evaluate the proarrhythmic potential of ion channel-blocking drugs.[4][7]
1. Wedge Preparation:
- Isolate the rabbit heart as described in Protocol 1.
- Dissect a transmural wedge from the left ventricular free wall.
- Cannulate a small coronary artery supplying the wedge and arterially perfuse with Tyrode's solution (in mM: 129 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 0.9 NaH2PO4, 20 NaHCO3, 5.5 glucose) gassed with 95% O2 / 5% CO2 at 37°C.
2. Recording Setup:
- Place a stimulating electrode on the epicardial surface and a recording electrode on the endocardial surface to record a transmural ECG.
- Simultaneously record transmembrane action potentials from the epicardium and endocardium using floating microelectrodes.
- Pace the preparation at a baseline cycle length of 1000 ms (1 Hz). To assess for rate-dependent effects, brief periods of slower (e.g., 0.5 Hz) and faster (e.g., 2 Hz) stimulation can be incorporated.[7]
3. Experimental Procedure:
- Allow the preparation to stabilize for 60 minutes.
- Record baseline ECG and action potentials.
- Introduce JNJ-303 into the perfusate at increasing concentrations.
- At each concentration, allow for a 20-30 minute equilibration period before recording.
- Monitor for early afterdepolarizations (EADs) and Torsades de Pointes (TdP)-like ventricular tachyarrhythmias.
4. Data Analysis:
- Measure the QT interval from the transmural ECG.
- Quantify the TdP score based on the incidence and severity of arrhythmias.
- Analyze changes in APD and the transmural dispersion of repolarization (TDR).
Mandatory Visualizations
Caption: JNJ-303 selectively blocks the IKs potassium current, prolonging Phase 3 repolarization.
Caption: General experimental workflow for studying JNJ-303 in isolated heart preparations.
References
- 1. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blackwellpublishing.com [blackwellpublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of drug-induced proarrhythmia: The importance of study design in the rabbit left ventricular wedge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for JNJ-38877605 (JNJ-303) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605, also known as JNJ-303, is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of various cancers. These application notes provide a comprehensive overview of the in vivo use of JNJ-38877605 in animal models, with a strong emphasis on the critical species-specific toxicity profile of the compound. While it has demonstrated anti-tumor activity in preclinical models, its development has been hampered by renal toxicity observed in humans and rabbits. This document aims to guide researchers in designing in vivo studies, particularly in non-sensitive species like mice and rats, by providing relevant data, protocols, and a clear understanding of the compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-38877605 from in vitro and in vivo studies.
Table 1: In Vitro Activity of JNJ-38877605
| Parameter | Value | Reference |
| c-Met Kinase IC₅₀ | 4 nM | [1] |
| Selectivity | >600-fold for c-Met over 200 other kinases | [2] |
Table 2: In Vivo Efficacy of JNJ-38877605 in Mouse Xenograft Models
| Animal Model | Cancer Type | Dose and Administration | Observed Effect | Reference |
| GTL16 xenograft mice | Gastric Cancer | 40 mg/kg/day, oral gavage for 72 hours | Significant decrease in plasma levels of IL-8 and GROα | [1][2] |
| U251 xenograft mice | Glioblastoma | 50 mg/kg/day, oral gavage for 13 days | Inhibition of ionizing radiation (IR)-induced invasion and promotion of apoptosis | [1] |
Table 3: Species-Specific Toxicity of JNJ-38877605
| Species | Observed Toxicity | Mechanism | Reference |
| Humans | Renal toxicity (even at sub-therapeutic doses) | Formation of insoluble metabolites by aldehyde oxidase | [3][4] |
| Rabbits | Renal toxicity | Formation of insoluble metabolites by aldehyde oxidase | [3][4] |
| Rats | Favorable safety profile, no renal toxicity observed | Different metabolic profile, lower formation of insoluble metabolites | [3][5] |
| Dogs | Favorable safety profile, no renal toxicity observed | Different metabolic profile, lower formation of insoluble metabolites | [3][5] |
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking stations for various downstream signaling molecules, activating key pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and survival.
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Experimental Protocols
Formulation of JNJ-38877605 for Oral Administration
Due to its poor aqueous solubility, JNJ-38877605 requires a specific formulation for in vivo oral administration. The following protocol is a recommended starting point.
Materials:
-
JNJ-38877605 powder
-
Propylene (B89431) glycol
-
Tween 80
-
D5W (5% dextrose in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 100 mg/mL stock solution of JNJ-38877605 in propylene glycol. Ensure the powder is completely dissolved. This may require vortexing and gentle warming.
-
In a separate sterile tube, add 50 µL of Tween 80.
-
To the Tween 80, add 300 µL of the 100 mg/mL JNJ-38877605 stock solution in propylene glycol.
-
Vortex the mixture thoroughly until it becomes a clear solution.
-
Add 650 µL of D5W to the mixture to bring the final volume to 1 mL.
-
Vortex the final suspension immediately before each administration to ensure homogeneity.
Note: This formulation should be prepared fresh daily. The final concentration of JNJ-38877605 in this preparation is 30 mg/mL. Adjust the volumes proportionally to prepare larger quantities.
In Vivo Xenograft Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of JNJ-38877605 in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG) are required for the engraftment of human tumor cells. The choice of strain may depend on the specific tumor cell line used.
Experimental Workflow:
Caption: A typical workflow for an in vivo xenograft efficacy study.
Detailed Protocol:
-
Tumor Cell Implantation:
-
Culture the desired human cancer cell line (e.g., GTL16 or U251) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Treatment Group: Administer JNJ-38877605 orally at a dose of 40-50 mg/kg/day.
-
Control Group: Administer the vehicle solution orally at the same volume as the treatment group.
-
Continue daily treatment for the specified duration (e.g., 13 days).
-
-
Health Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
Note any signs of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
-
Analyze the data to determine the effect of JNJ-38877605 on tumor growth.
-
Important Considerations
-
Species Selection: Due to the severe renal toxicity in humans and rabbits, in vivo efficacy and proof-of-concept studies should be conducted in species where this toxicity is not observed, such as mice and rats.
-
Toxicity Monitoring: Although rats and dogs have shown a favorable safety profile, it is crucial to monitor for any signs of toxicity, including changes in body weight, behavior, and, if possible, basic clinical chemistry.
-
Pharmacokinetics: The pharmacokinetic profile of JNJ-38877605 should be considered when designing the dosing regimen to ensure that plasma concentrations associated with anti-tumor activity in preclinical models are achieved.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
JNJ-38877605 is a potent c-Met inhibitor with demonstrated anti-tumor activity in preclinical cancer models. However, its significant species-specific renal toxicity is a major limiting factor. The information and protocols provided in these application notes are intended to guide researchers in the safe and effective use of JNJ-38877605 for in vivo studies in appropriate animal models, with a clear understanding of its biological activity and potential liabilities. Careful study design, particularly with respect to species selection and toxicity monitoring, is paramount for obtaining meaningful and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-303 Administration in Rabbit Ventricular Wedge Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the administration and assessment of JNJ-303, a potent IKs potassium channel blocker, in isolated arterially-perfused rabbit ventricular wedge preparations. This ex vivo model is a valuable tool for preclinical assessment of cardiac electrophysiology and proarrhythmic risk.[1][2][3][4][5][6]
Introduction
The isolated arterially-perfused rabbit ventricular wedge preparation is a well-established model in cardiac safety pharmacology.[1][2][3][4][5][6] It allows for the transmural recording of electrocardiograms (ECG) and transmembrane action potentials from the epicardium and endocardium, providing a comprehensive assessment of a compound's effects on cardiac repolarization.[1][7] JNJ-303 is a highly selective blocker of the slowly activating delayed rectifier potassium current (IKs), with an IC50 of 64 nM.[2] It exhibits minimal effects on other cardiac ion channels such as INa, ICa, Ito, and IKr at concentrations effective for IKs blockade.[2] Blockade of IKs by JNJ-303 leads to a prolongation of the cardiac action potential duration (APD) and the QT interval, which are key indicators of potential proarrhythmic risk.[2][8]
Key Concepts and Signaling
The cardiac action potential is governed by a complex interplay of ion channels. The repolarization phase is primarily driven by the outward movement of potassium ions through channels like IKr and IKs. The IKs channel, a complex of KCNQ1 and KCNE1 subunits, plays a crucial role in cardiac repolarization, particularly during adrenergic stimulation.[9][10][11][12]
JNJ-303 selectively inhibits the IKs current, thereby delaying ventricular repolarization. This delay manifests as a prolongation of the action potential duration and a corresponding increase in the QT interval on the ECG. Excessive prolongation of the QT interval can create a substrate for early afterdepolarizations (EADs) and torsades de pointes (TdP), a life-threatening ventricular arrhythmia.[8]
Experimental Protocols
A detailed protocol for the preparation and use of the rabbit ventricular wedge model for testing JNJ-303 is outlined below.
Rabbit Ventricular Wedge Preparation
-
Animal Preparation:
-
Use female New Zealand White rabbits weighing 2.5–3.0 kg.[1]
-
Anticoagulate with heparin.[1]
-
Anesthetize with an intramuscular injection of xylazine (B1663881) (5 mg/kg) followed by an intravenous administration of ketamine HCl (30–35 mg/kg).[1]
-
-
Heart Excision and Cannulation:
-
Wedge Preparation and Perfusion:
-
Isolate a transmural wedge from the left ventricle.
-
Remove any unperfused areas, which appear reddish due to trapped erythrocytes.[1]
-
Place the preparation in a small tissue bath and arterially perfuse with Tyrode's solution (see table below for composition) bubbled with 95% O2 and 5% CO2.[1][7]
-
Maintain the temperature at 35.7 ± 0.1°C and a mean perfusion pressure of 35–45 mmHg.[1]
-
Allow the preparation to equilibrate for one hour before starting electrical recordings.[1]
-
| Component | Concentration (mM) |
| NaCl | 129 |
| KCl | 4 |
| NaH2PO4 | 0.9 |
| NaHCO3 | 20 |
| CaCl2 | 1.8 |
| MgSO4 | 0.5 |
| Glucose | 5.5 |
| Table 1: Composition of Tyrode's Solution for Perfusion. [7] |
Electrophysiological Recordings
-
Transmural ECG: Record using silver/silver chloride electrodes placed in the Tyrode's solution 1.0 to 1.5 cm from the epicardial and endocardial surfaces.[1]
-
Transmembrane Action Potentials: Record from the epicardium and endocardium using floating glass microelectrodes.[1]
-
Data Acquisition: Measure the QT interval from the onset of the QRS to the point where the final downslope of the T wave crosses the isoelectric line.[1] Also measure action potential duration at 90% repolarization (APD90), and observe for the occurrence of EADs and TdP.
JNJ-303 Administration and Stimulation Protocol
-
Drug Preparation: Prepare stock solutions of JNJ-303 in a suitable solvent, such as DMSO. Make subsequent dilutions in the Tyrode's perfusion solution.
-
Baseline Recordings: After the equilibration period, record baseline electrophysiological parameters.
-
Stimulation Protocol:
-
JNJ-303 Perfusion: Introduce JNJ-303 into the perfusate at increasing concentrations.
-
Data Recording: Record all electrophysiological parameters at each concentration after a steady-state effect is achieved.
Data Presentation
The effects of JNJ-303 on cardiac electrophysiology should be presented in a clear and structured manner. A summary of expected qualitative and quantitative findings is provided below.
| Parameter | Effect of JNJ-303 | Notes |
| QT Interval | Prolongation | A dose-dependent increase is expected.[2][8] |
| Action Potential Duration (APD90) | Prolongation | Consistent with QT prolongation. |
| Torsades de Pointes (TdP) Score | Increase | Indicates proarrhythmic potential.[8] |
| Early Afterdepolarizations (EADs) | Induction | Can be observed at higher concentrations or under specific conditions.[8] |
| QRS Duration | No significant change | JNJ-303 has minimal effects on sodium channels.[2] |
| Tp-e/QT Ratio | No significant change | In contrast to IKr blockers, IKs blockers typically do not increase this ratio.[13] |
| Table 2: Summary of Expected Electrophysiological Effects of JNJ-303. |
Quantitative Data Summary
Conclusion
The isolated arterially-perfused rabbit ventricular wedge model is a robust and sensitive preclinical tool for evaluating the electrophysiological effects of compounds like JNJ-303.[1][3] By following the detailed protocols outlined in these application notes, researchers can obtain valuable data on a drug's potential to prolong the QT interval and induce proarrhythmic events. This information is critical for making informed decisions during drug development and ensuring cardiovascular safety.
References
- 1. Blinded validation of the isolated arterially perfused rabbit ventricular wedge in preclinical assessment of drug-induced proarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blinded validation of the isolated arterially perfused rabbit ventricular wedge in preclinical assessment of drug-induced proarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decision Tree Based Approaches with Application to a Rabbit Left Ventricular Wedge Preparation Study | FDA [fda.gov]
- 5. Use of arterially perfused rabbit ventricular wedge in predicting arrhythmogenic potentials of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical and electrical recordings from isolated coronary-perfused ventricular wedge preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical and Electrical Recordings from Isolated Coronary-Perfused Ventricular Wedge Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of drug-induced proarrhythmia: The importance of study design in the rabbit left ventricular wedge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cardiacsignalinglab.bme.ucdavis.edu [cardiacsignalinglab.bme.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cardiac IKs (KCNQ1/KCNE1) Channels | Encyclopedia MDPI [encyclopedia.pub]
- 13. How to determine cardiac ion channels targeted by drugs using the isolated rabbit ventricular wedge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Arrhythmia in Canine Models Using JNJ 303
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of JNJ-39766178 (JNJ 303), a potent and selective IKs potassium channel inhibitor, to induce arrhythmia in canine models. The chronic atrioventricular block (CAVB) dog model is particularly susceptible to drug-induced arrhythmias and serves as a valuable tool for studying proarrhythmic risk.[1][2] this compound mimics the conditions of Long QT Syndrome type 1 (LQT1) by blocking the slow component of the delayed rectifier potassium current (IKs), leading to a prolongation of the cardiac action potential and the QT interval, thereby increasing the risk of arrhythmias such as Torsade de Pointes (TdP).[1][2] The protocols outlined below are based on established methodologies and provide a framework for preclinical cardiac safety assessment.
Mechanism of Action: IKs Inhibition by this compound
This compound selectively blocks the IKs potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[3] Inhibition of IKs leads to a prolongation of the action potential duration, which manifests as a prolonged QT interval on the electrocardiogram (ECG).[1][2] This delay in repolarization can create the substrate for early afterdepolarizations and subsequent triggered arrhythmias, including the polymorphic ventricular tachycardia known as Torsade de Pointes.[1][2]
Caption: Signaling pathway of this compound-induced arrhythmia.
Experimental Protocols
The following protocols are designed to induce arrhythmia in a canine model using this compound. The chronic atrioventricular block (CAVB) dog model is recommended due to its established sensitivity to repolarization-modifying agents.[1][2]
Animal Model: Chronic Atrioventricular Block (CAVB) Dog
-
Animal Selection: Use healthy adult beagle dogs of either sex.
-
AV Block Induction: Induce a complete atrioventricular block via radiofrequency ablation of the His bundle.[2]
-
Remodeling Period: Allow for a ventricular remodeling period of at least 3 weeks post-ablation.[2] This period is crucial for the development of the proarrhythmic substrate.
-
Inducibility Confirmation: Confirm the susceptibility of the animals to TdP by administering the IKr blocker dofetilide (B1670870) (0.025 mg/kg, i.v.) before the main experiment.[2]
Drug Preparation and Administration
-
This compound Solution:
-
Administration:
-
Administer this compound intravenously (i.v.).
-
The recommended dosage is 0.63 mg/kg infused over 10 minutes.[1]
-
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for this compound administration.
Anesthesia and Monitoring
-
Anesthesia: Anesthesia can influence arrhythmogenesis. A standardized protocol is essential. While the specific anesthetic regimen for the this compound study is not detailed in the provided search results, a common approach involves induction with agents like fentanyl and etomidate, followed by maintenance with isoflurane.[3] It is important to note that the washout period of anesthesia can itself be proarrhythmic.[1][2]
-
ECG Monitoring:
-
Hemodynamic Monitoring:
Data Presentation
The following tables summarize the quantitative data from studies using this compound in the CAVB dog model.
Table 1: Electrophysiological Effects of this compound
| Parameter | Baseline | After this compound | P-value |
| QTc interval (ms) | 477 ± 53 | 565 ± 14 | < 0.02 |
| Arrhythmia Score | 1.0 ± 0 | 7.1 ± 6.5 | - |
Data presented as mean ± standard deviation. The arrhythmia score is a semi-quantitative measure of the severity of arrhythmias.[1][2]
Table 2: Proarrhythmic Effects of this compound in Combination with Ouabain (B1677812)
| Parameter | Baseline | After this compound + Ouabain | P-value |
| LVdP/dtmax (mmHg/s) | 1725 ± 273 | 4147 ± 611 | < 0.01 |
| Arrhythmia Score | 1.0 ± 0 | 20.2 ± 19.0 | < 0.05 |
Ouabain is used to enhance inotropy and further promote arrhythmia.[1][2] LVdP/dtmax is a measure of myocardial contractility.
Expected Outcomes and Troubleshooting
-
Expected Arrhythmias: Administration of this compound is expected to induce single ectopic beats and non-sustained ventricular tachycardia.[1][2] The induction of more severe arrhythmias like Torsade de Pointes may require additional proarrhythmic stimuli, such as enhanced inotropy with ouabain or the anesthetic washout period.[1][2]
-
Variability: The incidence and severity of arrhythmias can vary between individual animals. The use of a standardized and well-characterized animal model like the CAVB dog helps to minimize this variability.
-
Troubleshooting: If arrhythmias are not observed, consider the following:
-
Confirm the correct preparation and administration of this compound.
-
Verify the health and proarrhythmic susceptibility of the animal model.
-
Assess the influence of the anesthetic regimen on the experimental outcome.
-
Conclusion
The use of this compound in the CAVB canine model provides a robust system for studying IKs inhibition-mediated proarrhythmia. This model can be a valuable tool in preclinical drug development for assessing the potential cardiac liabilities of new chemical entities. Careful adherence to the described protocols and a thorough understanding of the underlying mechanisms are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: JNJ 303 as a Tool for Studying Drug-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced QT prolongation is a critical concern in pharmaceutical development, as it can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). The QT interval on an electrocardiogram (ECG) represents the duration of ventricular depolarization and repolarization. A delay in ventricular repolarization, primarily governed by the activity of cardiac potassium channels, can prolong this interval. While the rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene, is a primary focus of cardiotoxicity screening, other ion channels, such as the slowly activating delayed rectifier potassium current (IKs), also play a crucial role.
JNJ 303 is a potent and selective blocker of the IKs channel, which is formed by the co-assembly of KCNQ1 and KCNE1 subunits.[1][2][3] With an IC50 of approximately 64 nM for IKs, and significantly higher IC50 values for other cardiac channels like IKr, INa, and ICa, this compound serves as a valuable pharmacological tool to specifically investigate the contribution of IKs inhibition to QT prolongation.[1][3][4] These application notes provide detailed protocols for utilizing this compound in both in-vitro and in-vivo models to study the mechanisms of drug-induced QT prolongation.
Data Presentation
Table 1: In-Vivo Effects of this compound on QTc Interval in a Canine Model
| Parameter | Baseline | After this compound (0.63 mg/kg IV) | Reference |
| QTc Interval (ms) | 477 ± 53 | 565 ± 14 | [5][6] |
| Arrhythmia Score (AS) | 1.0 ± 0 | 7.1 ± 6.5 | [5] |
| Ventricular Tachycardia (VT) | 0/4 dogs | 3/4 dogs | [5] |
| Torsades de Pointes (TdP) | 0/4 dogs | 0/4 dogs | [5] |
Data from anesthetized chronic atrioventricular block (CAVB) dog model. QTc calculated using a study-specific formula. Arrhythmia score based on the severity and frequency of arrhythmic events.
Table 2: In-Vitro Effects of this compound on Human Ventricular Tissue
| Condition | Parameter | Effect of this compound | Reference |
| Baseline | Action Potential Duration (APD) | No significant increase | [7] |
| With Isoprenaline (ISO) | Action Potential Duration (APD) | Significant increase | [7] |
| With D-sotalol (10 µM) | Contraction Duration (at 0.3 Hz) | Significant prolongation with 0.1, 0.3, and 1 µM this compound | [8] |
| With D-sotalol (10 µM) | Effective Refractory Period (ERP) | Significant prolongation with 0.1, 0.3, and 1 µM this compound | [8] |
These studies highlight that the effect of IKs blockade by this compound is more pronounced under conditions of β-adrenergic stimulation or when other repolarization reserves (like IKr) are compromised.
Mandatory Visualizations
Signaling Pathway of IKs Modulation
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The IKs Channel Response to cAMP Is Modulated by the KCNE1:KCNQ1 Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A one-step approach to the analysis of the QT interval in conscious telemetrized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of JNJ-303 in High-Throughput Screening Assays
Application Note and Protocols
For Research Use Only.
Introduction
JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is critical for cardiac repolarization.[1][2] The IKs current is generated by the protein complex formed by the pore-forming α-subunit Kv7.1 (encoded by the KCNQ1 gene) and the accessory β-subunit MinK (encoded by the KCNE1 gene).[3] Due to its role in cardiac action potential duration, the IKs channel is a significant target for drug discovery, both for developing antiarrhythmic agents and for screening compounds for potential cardiotoxicity. JNJ-303 serves as an invaluable tool for these studies, acting as a reference inhibitor in high-throughput screening (HTS) assays designed to identify new modulators of IKs channel activity.
This document provides detailed protocols for the application of JNJ-303 in two common HTS formats: a fluorescence-based thallium flux assay and an automated electrophysiology assay.
Mechanism of Action
JNJ-303 selectively blocks the IKs channel with a reported IC50 value of approximately 64 nM.[1][2] Its selectivity for IKs over other cardiac ion channels, such as IKr (hERG), INa, and ICa, makes it a specific tool for isolating the function and pharmacology of the KCNQ1/KCNE1 complex.[4] Blockade of the IKs channel by compounds like JNJ-303 leads to a prolongation of the cardiac action potential, which can be observed as a QT interval prolongation on an electrocardiogram.[4] This property makes JNJ-303 a useful positive control for assays screening for compounds with potential proarrhythmic liabilities.
Figure 1: Signaling pathway showing JNJ-303 blockade of the IKs channel.
Data Presentation
The following table summarizes the inhibitory potency of JNJ-303 against the target IKs channel and other key cardiac ion channels, demonstrating its selectivity.
| Target Ion Channel | Gene Product(s) | JNJ-303 IC50 | Reference(s) |
| IKs | KCNQ1/KCNE1 | 64 nM | [1][2][4] |
| IKr | hERG (KCNH2) | 12.6 µM | [4] |
| INa | Nav1.5 (SCN5A) | 3.3 µM | [4] |
| Ito | Kv4.3 (KCND3) | 11.1 µM | [4] |
| ICaL | Cav1.2 (CACNA1C) | >10 µM | [4] |
| IK1 | Kir2.1 (KCNJ2) | >100 µM | [4] |
Experimental Protocols
High-Throughput Screening using a Thallium Flux Assay (e.g., FluxOR™ Kit)
This protocol is adapted for a fluorescence-based assay that uses thallium (Tl+) as a surrogate for potassium (K+). The influx of Tl+ through open K+ channels is detected by a Tl+-sensitive fluorescent dye. JNJ-303 is used as a reference inhibitor to validate the assay and quantify the inhibition of test compounds.
Figure 2: Workflow for a Thallium Flux HTS Assay.
Materials:
-
Cells stably expressing human KCNQ1 and KCNE1 (e.g., CHO or HEK293 cells)
-
Black, clear-bottom 384-well microplates
-
FluxOR™ Red (or similar) Potassium Ion Channel Assay Kit
-
JNJ-303 stock solution (10 mM in DMSO)
-
Test compounds
-
Fluorescence plate reader with kinetic read capability and appropriate filters (e.g., Ex/Em ~560/590 nm for FluxOR™ Red)
Procedure:
-
Cell Plating:
-
Culture KCNQ1/KCNE1 expressing cells to ~80-90% confluency.
-
Harvest and resuspend cells in culture medium to a density of 2.5 x 105 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (~5,000 cells/well).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Compound Addition:
-
During the dye loading incubation, prepare a serial dilution of JNJ-303 in the appropriate assay buffer to be used as a positive control (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Prepare plates with test compounds at the desired concentrations.
-
After the loading incubation, add 5 µL of the diluted JNJ-303 or test compounds to the appropriate wells. For negative controls (no inhibition), add 5 µL of assay buffer with 0.1% DMSO.
-
Incubate for 20-30 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the Stimulus Buffer containing thallium sulfate (B86663) (Tl2SO4) and potassium sulfate (K2SO4) as per the kit instructions.[5] The K+ is used to depolarize the membrane and activate the voltage-gated KCNQ1/KCNE1 channels.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to add 10 µL of Stimulus Buffer to each well and immediately begin kinetic fluorescence measurements for 2-5 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Normalize the data to controls:
-
0% inhibition = signal from wells with buffer/DMSO (negative control).
-
100% inhibition = signal from wells with a maximally effective concentration of JNJ-303 or no Tl+ stimulus (positive control).
-
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the concentration-response curve for JNJ-303 and fit to a four-parameter logistic equation to determine the IC50, which should be consistent with the published value (~64 nM).
-
Automated Patch-Clamp Electrophysiology
This protocol describes the use of an automated patch-clamp system (e.g., QPatch or IonWorks) to measure IKs currents and assess the inhibitory effect of JNJ-303. This provides higher fidelity data on channel kinetics and voltage-dependence compared to flux assays.
Figure 3: Workflow for an Automated Electrophysiology Assay.
Materials:
-
Automated patch-clamp system (e.g., QPatch) and associated consumables (e.g., QPlates).
-
Cells stably expressing human KCNQ1 and KCNE1.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2.
-
JNJ-303 stock solution (10 mM in DMSO).
Procedure:
-
Preparation:
-
Prepare fresh intracellular and extracellular solutions and filter-sterilize.
-
Prepare a single-cell suspension of the KCNQ1/KCNE1 expressing cells at the concentration recommended for the specific instrument (typically 2-10 x 106 cells/mL).
-
Prepare a compound plate with serial dilutions of JNJ-303 and test compounds in extracellular solution.
-
-
Instrument Setup and Execution:
-
Prime the instrument's fluidics with the prepared solutions.
-
Load the cell suspension, solutions, and compound plate into the instrument.
-
Initiate the automated experiment. The instrument will perform the following steps for each well/cell:
-
Trap a single cell on the planar patch-clamp aperture.
-
Form a giga-ohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
-
-
Electrophysiological Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit the characteristic slowly activating IKs current. A typical protocol would be a 2-4 second depolarizing step to +40 mV from the holding potential, followed by a repolarizing step to -40 mV to record the tail current.
-
Record a stable baseline current for 2-3 minutes.
-
Perform cumulative additions of increasing concentrations of JNJ-303 (or test compound), allowing 2-3 minutes of equilibration time for each concentration. Record the current after each addition.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing step (+40 mV) for each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Construct a concentration-response curve and fit the data to determine the IC50 value for JNJ-303, which should confirm its expected potency.
-
Conclusion
JNJ-303 is a critical pharmacological tool for studying the IKs (KCNQ1/KCNE1) potassium channel. Its high potency and selectivity make it an ideal reference compound for validating and standardizing high-throughput screening assays. The protocols provided herein for a thallium flux assay and an automated electrophysiology assay offer robust methods for identifying and characterizing novel IKs modulators, with JNJ-303 serving as the benchmark for inhibitory activity.
References
- 1. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Experimental Design for Cardiac Safety Pharmacology Assessment of JNJ-303, a Selective IKs Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. The IKs channel is encoded by the KCNQ1 and KCNE1 genes. While targeting the IKs channel has therapeutic potential, its blockade can also pose a risk of delayed ventricular repolarization, leading to QT interval prolongation and potentially life-threatening arrhythmias such as Torsades de Pointes (TdP). Therefore, a thorough cardiac safety assessment of JNJ-303 is paramount. This document outlines a comprehensive experimental design for the nonclinical cardiac safety pharmacology evaluation of JNJ-303, including detailed application notes and protocols for key in vitro and in vivo assays.
Mechanism of Action and Cardiac Safety Concerns
JNJ-303 selectively inhibits the IKs current, which plays a significant role in shortening the cardiac action potential, particularly during sympathetic stimulation. Inhibition of IKs can lead to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG). While modest QT prolongation may be an intended pharmacological effect for certain antiarrhythmic drugs, excessive prolongation is a major safety concern due to the increased risk of TdP.[1][2][3] Preclinical studies have indicated that JNJ-303 can indeed prolong the QT interval and has been associated with TdP in animal models, highlighting the importance of a rigorous safety evaluation.[4][5][6]
Data Presentation: Summary of Preclinical Cardiac Safety Data for JNJ-303
The following tables summarize the available quantitative data on the cardiac effects of JNJ-303 from various preclinical studies.
Table 1: In Vitro Ion Channel Activity of JNJ-303
| Ion Channel | Assay Type | Cell Line | IC50 | Reference |
| IKs (KCNQ1/KCNE1) | Manual Patch Clamp | CHO Cells | 64 nM | [4][6][7][8] |
| IKr (hERG) | Manual Patch Clamp | CHO Cells | 12.6 µM | [4] |
| INa (Nav1.5) | Manual Patch Clamp | N/A | 3.3 µM | [4] |
| ICa (Cav1.2) | Manual Patch Clamp | N/A | >10 µM | [4] |
| Ito | Manual Patch Clamp | N/A | 11.1 µM | [4] |
Table 2: Effects of JNJ-303 on Cardiac Action Potential Duration (APD)
| Species | Preparation | Parameter | Concentration | Effect | Reference |
| Rabbit | Isolated Heart | APD60 | Various | Prolongation | [9] |
| Human | Ventricular Myocytes (in silico) | APD | Various | Prolongation (especially with β-adrenergic stimulation) | [10] |
Table 3: In Vivo Effects of JNJ-303 on QTc Interval
| Species | Model | Route of Administration | Dose | Effect on QTc | Reference |
| Guinea Pig | Anesthetized | IV | Various | Prolongation | [9] |
| Dog | Anesthetized, Chronic AV Block | IV | 0.63 mg/kg | Prolongation (from 477 ± 53 ms (B15284909) to 565 ± 14 ms) | [11][5] |
| Dog | Anesthetized | N/A | N/A | Torsades de Pointes observed | [9] |
Experimental Protocols
In Vitro hERG (IKr) Channel Assay
Application Note: The hERG assay is a critical component of cardiac safety assessment as blockade of the IKr current is a primary cause of drug-induced QT prolongation.[12][3] Although JNJ-303 is a selective IKs blocker, it is essential to determine its off-target effects on the hERG channel to fully characterize its proarrhythmic potential. A manual patch-clamp assay is considered the gold standard for this evaluation.[13][14][15]
Protocol: Manual Whole-Cell Patch Clamp for hERG Current
-
Cell Culture:
-
Use Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
-
Culture cells in appropriate media and conditions to ensure optimal channel expression.
-
-
Electrophysiology:
-
Harvest cells and plate them in a recording chamber on the stage of an inverted microscope.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Voltage Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1 second to activate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the hERG tail current.
-
Repeat this protocol at a frequency of 0.067 Hz.
-
-
Data Acquisition and Analysis:
-
Record the hERG tail current amplitude.
-
Establish a stable baseline recording in the vehicle control solution.
-
Apply increasing concentrations of JNJ-303 and record the steady-state block at each concentration.
-
Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
-
Include a positive control (e.g., E-4031) to confirm assay sensitivity.[16]
-
In Vitro IKs (KCNQ1/KCNE1) Channel Assay
Application Note: As JNJ-303 is a selective IKs blocker, this assay is crucial to confirm its potency and mechanism of action. This protocol uses a cell line co-expressing the KCNQ1 and KCNE1 subunits to reconstitute the IKs channel.
Protocol: Manual Whole-Cell Patch Clamp for IKs Current
-
Cell Culture:
-
Use CHO cells stably co-expressing KCNQ1 and KCNE1 subunits.
-
Culture cells in appropriate media with selection antibiotics to maintain expression.
-
-
Electrophysiology:
-
Follow the same general electrophysiology setup as for the hERG assay.
-
-
Solutions:
-
Use the same external and internal solutions as for the hERG assay.
-
-
Voltage Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-4 seconds to activate the IKs channels.
-
Repolarize to -40 mV to record the tail currents.
-
-
Data Acquisition and Analysis:
-
Measure the amplitude of the IKs tail current.
-
Establish a stable baseline recording in the vehicle control.
-
Apply increasing concentrations of JNJ-303 and determine the steady-state block.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
A known IKs blocker can be used as a positive control.
-
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs) Assay
Application Note: hiPSC-CMs provide a human-relevant in vitro model to assess the integrated effects of a compound on cardiac electrophysiology and contractility.[17][18][19][20][21] This assay can reveal proarrhythmic potential that may not be apparent from single ion channel assays.
Protocol: Electrophysiology and Contractility in hiPSC-CMs
-
Cell Culture and Differentiation:
-
Culture human induced pluripotent stem cells (hiPSCs) on an appropriate matrix (e.g., Matrigel).
-
Differentiate hiPSCs into cardiomyocytes using a standardized protocol (e.g., small molecule-based differentiation).
-
Culture the resulting hiPSC-CMs for at least 30 days to allow for maturation.
-
-
Electrophysiology (Microelectrode Array - MEA):
-
Plate hiPSC-CMs on MEA plates.
-
Record spontaneous field potentials to assess beat rate, rhythm, and field potential duration (FPD), an analog of the QT interval.
-
Establish a baseline recording before compound addition.
-
Apply increasing concentrations of JNJ-303 and record changes in electrophysiological parameters.
-
-
Contractility (Video Microscopy):
-
Plate hiPSC-CMs in standard culture plates.
-
Use a video microscopy system to record the beating of the cardiomyocyte syncytium.
-
Analyze the video recordings to determine beat rate, rhythm, and contraction and relaxation velocities.
-
Establish a baseline and then assess the effects of increasing concentrations of JNJ-303.
-
-
Data Analysis:
-
Quantify changes in beat rate, FPD, and contractility parameters in response to JNJ-303.
-
Assess for proarrhythmic events such as early afterdepolarizations (EADs) and irregular rhythms.
-
Compare the effects of JNJ-303 with positive and negative controls.
-
In Vivo Cardiovascular Telemetry Study in Dogs
Application Note: This in vivo study is essential for assessing the effects of JNJ-303 on cardiovascular parameters in a whole-animal model, providing crucial information on potential hemodynamic and electrophysiological liabilities.[22][23][24][25][26] The use of conscious, telemetered animals is the gold standard to avoid the confounding effects of anesthesia.[24]
Protocol: Cardiovascular Telemetry in Conscious Beagle Dogs
-
Animal Model:
-
Use purpose-bred male and female Beagle dogs.
-
Surgically implant telemetry transmitters for the continuous monitoring of ECG, blood pressure, and heart rate.
-
Allow for a sufficient recovery period after surgery.
-
-
Experimental Design:
-
Use a Latin square crossover design where each animal receives the vehicle and multiple dose levels of JNJ-303 with an adequate washout period between doses.
-
Administer JNJ-303 via the intended clinical route (e.g., intravenous or oral).
-
-
Data Acquisition:
-
Record data continuously for at least 24 hours post-dose.
-
Monitor ECG (for heart rate, PR interval, QRS duration, and QT interval), systolic and diastolic blood pressure, and mean arterial pressure.
-
-
Data Analysis:
-
Correct the QT interval for heart rate using a dog-specific correction formula (e.g., Van de Water's).
-
Analyze changes in all cardiovascular parameters compared to baseline and vehicle control.
-
Correlate cardiovascular findings with plasma concentrations of JNJ-303.
-
Thoroughly evaluate ECG morphology for any abnormalities.
-
Mandatory Visualizations
Caption: Cardiac safety assessment workflow for JNJ-303.
Caption: Signaling pathway of JNJ-303-induced proarrhythmia.
References
- 1. New in vitro model for proarrhythmia safety screening: IKs inhibition potentiates the QTc prolonging effect of IKr inhibitors in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockers of the slowly delayed rectifier potassium IKs channel: potential antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. physiostim.com [physiostim.com]
- 22. accelera.org [accelera.org]
- 23. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 25. jrfglobal.com [jrfglobal.com]
- 26. altasciences.com [altasciences.com]
Application Notes and Protocols for JNJ-38877605 (JNJ 303) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605, also known as JNJ 303, is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met proto-oncogene encodes for the c-Met protein, a receptor tyrosine kinase also known as the hepatocyte growth factor receptor (HGFR).[2][3] Upon binding its ligand, hepatocyte growth factor (HGF), the c-Met receptor activates a range of cellular signaling pathways involved in cell proliferation, motility, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of various human cancers, making it a significant target for therapeutic intervention.[2][6]
JNJ-38877605 has demonstrated the ability to potently inhibit both HGF-stimulated and constitutively activated c-Met phosphorylation in preclinical in vitro models.[7] Although its clinical development was discontinued (B1498344) due to species-specific renal toxicity caused by insoluble metabolites, JNJ-38877605 remains a valuable tool for in vitro studies of c-Met signaling and as a reference compound for the development of new c-Met inhibitors.[8][9]
These application notes provide detailed protocols for the preparation and use of JNJ-38877605 in cell culture experiments, along with a summary of its key characteristics.
Data Presentation
JNJ-38877605 Properties and In Vitro Activity
| Property | Value | Reference |
| Molecular Weight | 377.35 g/mol | [7] |
| Mechanism of Action | ATP-competitive inhibitor of c-Met | [7] |
| IC50 (c-Met kinase) | 4 nM | [7] |
| Selectivity | >600-fold for c-Met over 200+ other kinases | [7] |
| Solubility | Insoluble in Water and Ethanol. Soluble in DMSO (up to 50 mg/mL). | [7] |
In Vitro Antiproliferative Activity of JNJ-38877605
| Cell Line | Cancer Type | IC50 (72h incubation) | Reference |
| EBC1 | Non-Small Cell Lung Cancer | 9.5 nM | [7] |
| MKN45 | Gastric Cancer | 10.9 nM | [7] |
Experimental Protocols
Preparation of JNJ-38877605 Stock Solution
Objective: To prepare a high-concentration stock solution of JNJ-38877605 for use in cell culture experiments.
Materials:
-
JNJ-38877605 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Precaution: JNJ-38877605 is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of JNJ-38877605 using its molecular weight (377.35 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 377.35 g/mol * 1000 mg/g = 3.77 mg
-
-
Dissolution: Aseptically weigh out the calculated amount of JNJ-38877605 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 3.77 mg of JNJ-38877605 for a 10 mM stock).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
Objective: To dilute the JNJ-38877605 stock solution to final working concentrations for treating cells.
Materials:
-
JNJ-38877605 stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
Protocol:
-
Thaw an aliquot of the JNJ-38877605 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. A suggested starting concentration range for in vitro assays is 1 nM to 1 µM.[10]
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of JNJ-38877605 used.
-
Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration. For proliferation assays, an incubation time of 72 hours has been reported.[7] For signaling pathway analysis (e.g., Western blotting for phospho-c-Met), a shorter pre-incubation of 2-4 hours may be sufficient.[10]
Mandatory Visualizations
c-Met Signaling Pathway and Inhibition by JNJ-38877605
Caption: c-Met signaling pathway and its inhibition by JNJ-38877605.
Experimental Workflow for JNJ-38877605 Solution Preparation and Cell Treatment
Caption: Workflow for JNJ-38877605 solution preparation and cell treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. c-MET [abbviescience.com]
- 3. Facebook [cancer.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for JNJ-7706621 and hERG Channel Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of JNJ-7706621
JNJ-7706621 is a potent small molecule inhibitor primarily recognized for its dual inhibitory action on Aurora kinases and cyclin-dependent kinases (CDKs).[1][2][3][4] Its mechanism revolves around the disruption of cell cycle progression, leading to apoptosis in cancer cells, which has positioned it as a compound of interest in oncology research.[3][5][6]
It is important to note that, based on available scientific literature, JNJ-7706621 is not characterized as a direct blocker of the Kv11.1 (hERG) potassium channel . Electrophysiological studies detailing the direct interaction of JNJ-7706621 with hERG channels are not prominently featured in published research.
However, the assessment of a compound's effect on the hERG channel is a critical component of preclinical safety pharmacology for any drug candidate. Therefore, this document provides two key sections:
-
Application notes for JNJ-7706621 , focusing on its established mechanisms of action.
-
Detailed protocols for standard electrophysiological techniques used to assess hERG channel activity, which would be the methodology applied to test a compound like JNJ-7706621 for unforeseen cardiac liabilities.
Section 1: JNJ-7706621 Application Notes
Primary Targets and Mechanism of Action
JNJ-7706621 functions as a dual inhibitor of Aurora kinases (A and B) and cyclin-dependent kinases (primarily CDK1 and CDK2).[1][2]
-
Aurora Kinases: These are crucial for mitotic progression, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of Aurora kinases by JNJ-7706621 disrupts these processes.
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the progression through the cell cycle. JNJ-7706621's inhibition of CDKs leads to cell cycle arrest, typically at the G2-M phase.[3]
The combined inhibition of these kinase families results in a potent anti-proliferative effect in various cancer cell lines.[1][2]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of JNJ-7706621 against its primary kinase targets has been determined through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 3-4 |
| Aurora A | 11 |
| Aurora B | 15 |
Data compiled from multiple sources.[1][2]
Signaling Pathway Disruption by JNJ-7706621
// Nodes JNJ [label="JNJ-7706621", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CDK1_CyclinB [label="CDK1/Cyclin B", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_CyclinE [label="CDK2/Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; AuroraA [label="Aurora A", fillcolor="#FBBC05", fontcolor="#202124"]; AuroraB [label="Aurora B", fillcolor="#FBBC05", fontcolor="#202124"];
G1_S_Transition [label="G1/S Transition", fillcolor="#F1F3F4", fontcolor="#202124"]; G2_M_Progression [label="G2/M Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrosome_Separation [label="Centrosome Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges JNJ -> CDK1_CyclinB [label="inhibition", color="#4285F4", fontcolor="#4285F4"]; JNJ -> CDK2_CyclinE [label="inhibition", color="#4285F4", fontcolor="#4285F4"]; JNJ -> AuroraA [label="inhibition", color="#4285F4", fontcolor="#4285F4"]; JNJ -> AuroraB [label="inhibition", color="#4285F4", fontcolor="#4285F4"];
CDK2_CyclinE -> G1_S_Transition [label="promotes"]; CDK1_CyclinB -> G2_M_Progression [label="promotes"]; AuroraA -> Centrosome_Separation [label="regulates"]; AuroraB -> Cytokinesis [label="regulates"];
G2_M_Progression -> CellCycleArrest [style=dashed]; G1_S_Transition -> CellCycleArrest [style=dashed]; Centrosome_Separation -> CellCycleArrest [style=dashed]; Cytokinesis -> CellCycleArrest [style=dashed]; CellCycleArrest -> Apoptosis; }
Caption: Experimental workflow for a hERG electrophysiology assay.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-7706621, Bioactive Small Molecules | CD BioSciences [epigenhub.com]
- 5. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating IKs Current in Atrial vs. Ventricular Cells using JNJ-303
For Researchers, Scientists, and Drug Development Professionals
Introduction
The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential in both atrial and ventricular myocytes.[1][2] However, its relative contribution and regulation can differ between these two cell types. JNJ-303 is a potent and selective blocker of the IKs current, with an IC50 value of 64 nM.[3][4] Its high selectivity makes it an invaluable tool for dissecting the specific role of IKs in cardiac electrophysiology and for investigating the differential effects of IKs blockade in atrial versus ventricular cells. This document provides detailed application notes and protocols for utilizing JNJ-303 in such comparative studies.
Data Presentation
| Parameter | Atrial Myocytes | Ventricular Myocytes | Reference |
| IKs Current Density | Generally lower than in ventricular myocytes. | Higher, particularly in the presence of β-adrenergic stimulation. | [5] |
| JNJ-303 IC50 for IKs | Assumed to be similar to ventricular myocytes (64 nM) | 64 nM | [3][4] |
| JNJ-303 Selectivity | High | High | |
| > IC50 for IKr | >10 µM | 12.6 µM | [3][4] |
| > IC50 for ICa | >10 µM | >10 µM | [3][4] |
| > IC50 for INa | 3.3 µM | 3.3 µM | [3][4] |
| > IC50 for Ito | 11.1 µM | 11.1 µM | [3][4] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Experimental Protocols
Isolation of Atrial and Ventricular Myocytes
Materials:
-
Adult mammalian heart (e.g., rabbit, guinea pig, or mouse)
-
Collagenase type II
-
Protease type XIV
-
Low-calcium Tyrode's solution
-
Kraft-Brühe (KB) solution
-
Standard laboratory dissection tools
Procedure:
-
Excise the heart and cannulate the aorta for retrograde perfusion.
-
Perfuse with a low-calcium Tyrode's solution to wash out the blood.
-
Switch to a low-calcium Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
After digestion, dissect the atria and ventricles and mechanically dissociate the cells in KB solution.
-
Filter the cell suspension to remove undigested tissue.
-
Allow the cells to settle and then resuspend them in a suitable storage solution.
Whole-Cell Patch-Clamp Recording of IKs Current
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
External (Tyrode's) solution
-
Internal (pipette) solution
-
JNJ-303 stock solution (in DMSO)
-
Pharmacological agents for IKs isolation (e.g., nifedipine (B1678770), E-4031, 4-AP)
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA (pH adjusted to 7.2 with KOH).
Procedure:
-
Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Place isolated atrial or ventricular myocytes in a recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Pharmacologically isolate the IKs current by adding inhibitors of other currents to the external solution (e.g., nifedipine to block ICa-L, E-4031 to block IKr, and 4-AP to block Ito and IKur).
-
Apply a voltage-clamp protocol to elicit the IKs current. A typical protocol involves holding the cell at a resting potential of -80 mV, followed by depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for several seconds to allow for the slow activation of IKs. Repolarize to -40 mV to record the tail current.
-
Record baseline IKs currents.
-
Perfuse the cell with the external solution containing various concentrations of JNJ-303 to determine the concentration-response relationship for IKs block.
-
Wash out the drug to assess the reversibility of the block.
-
Repeat the protocol for both atrial and ventricular myocytes.
Data Analysis
-
Measure the amplitude of the IKs tail current at the beginning of the repolarizing step.
-
Calculate the percentage of IKs block for each concentration of JNJ-303 relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Compare the current densities (pA/pF) and the percentage of IKs block by JNJ-303 between atrial and ventricular myocytes.
-
Statistical analysis should be performed to determine the significance of any observed differences.
Conclusion
JNJ-303 is a powerful tool for elucidating the role of IKs in cardiac electrophysiology. The protocols outlined in this document provide a framework for conducting comparative studies on the effects of IKs blockade in atrial and ventricular myocytes. Such investigations are essential for understanding the differential contributions of IKs to cardiac repolarization in different heart chambers and for predicting the potential atrial- and ventricular-specific effects of IKs-targeting drugs.
References
- 1. K+ Channelopathies (IKs, IKr, and Ito) | Thoracic Key [thoracickey.com]
- 2. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-adrenergic stimulation reverses the IKr–IKs dominant pattern during cardiac action potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Combined Effects of JNJ-39393406 and β-Adrenergic Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393406: A Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine (B1216132) Receptor
JNJ-39393406 enhances the function of the α7 nAChR by binding to an allosteric site, which increases the receptor's sensitivity to its endogenous agonist, acetylcholine.[1][2] This modulation results in a lower threshold for receptor activation and an increased maximum agonist response.[1][2] The compound has been investigated for its potential therapeutic effects in depressive disorders and for smoking cessation.[1][2][3][4]
Quantitative Data on JNJ-39393406 Activity
| Parameter | Value | Reference |
| Agonist Threshold Reduction | 10- to 20-fold | [1][2] |
| Maximum Agonist Response Increase | 17- to 20-fold | [1][2] |
| Clinical Trial Dosage (Depression) | 100 mg/day for 1 week, then 200 mg/day for 1 week | [2] |
| Clinical Trial Dosage (Smoking Cessation) | 100 mg b.i.d. | [4] |
JNJ-39393406 Signaling Pathway
JNJ-39393406 enhances acetylcholine-mediated activation of the α7 nAChR.
β-Adrenergic Stimulation: Mechanism and Effects
β-adrenergic stimulation is a physiological process initiated by the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This activation triggers a cascade of intracellular events mediated by G proteins, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[5][6] This pathway is a key regulator of cardiac function, including heart rate and contractility.[5][6] Isoproterenol (B85558) is a potent synthetic, non-selective β-adrenergic agonist commonly used in experimental settings.[7]
Quantitative Data on Isoproterenol Effects in Cardiomyocytes
| Parameter | Concentration | Effect | Reference |
| Action Potential Duration (APD50-90) Shortening | 5 nM | 6-25% decrease | [8] |
| Action Potential Amplitude Increase (at 6 Hz) | 5 nM and 100 nM | Significant increase | [8] |
| Induction of Delayed Afterdepolarizations (DADs) | 20 nmol/l | Consistent induction | [7] |
| Twitch-Contraction Amplitude Increase | 20 nmol/l | 683 ± 157% of control | [7] |
β-Adrenergic Signaling Pathway
β-adrenergic agonist binding initiates a G-protein-mediated signaling cascade.
Potential for Crosstalk Between α7 nAChR and β-Adrenergic Signaling
While direct interactions between JNJ-39393406 and β-adrenergic signaling have not been documented, there is evidence of crosstalk between the broader cholinergic and adrenergic systems. For instance, studies have shown that both β2-adrenergic and α7 nicotinic receptors can activate anti-inflammatory pathways in macrophages, suggesting a convergence of their downstream signaling.[9] Furthermore, research in gastric carcinogenesis has indicated that both adrenergic and nicotinic receptors play a role in tumor growth, hinting at potential interplay between these two signaling systems.[10]
Hypothetical Crosstalk Signaling Pathway
Potential convergence of α7 nAChR and β-adrenergic downstream signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Assessment of JNJ-39393406 Activity on α7 nAChR
This protocol describes a calcium flux assay to confirm the positive allosteric modulatory activity of JNJ-39393406 on cells expressing α7 nAChR.
Materials:
-
Cell line expressing human α7 nAChR (e.g., SH-SY5Y cells stably transfected)
-
Cell culture medium and supplements
-
JNJ-39393406
-
Acetylcholine (or other α7 nAChR agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate α7 nAChR-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of JNJ-39393406 and the α7 nAChR agonist in assay buffer.
-
Assay: a. Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. b. Add JNJ-39393406 at various concentrations to the wells and incubate for a predetermined time. c. Add the α7 nAChR agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the intracellular calcium concentration. Compare the agonist-induced calcium flux in the presence and absence of JNJ-39393406 to determine its PAM activity.
Protocol 2: In Vitro β-Adrenergic Stimulation of Cardiomyocytes
This protocol outlines a method for assessing the electrophysiological effects of β-adrenergic stimulation on isolated ventricular myocytes using the whole-cell patch-clamp technique.[8]
Materials:
-
Isolated adult ventricular myocytes
-
External and internal patch-clamp solutions
-
Isoproterenol
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, rabbit).
-
Patch-Clamp Recording: a. Establish a whole-cell patch-clamp configuration on a single myocyte. b. Record baseline action potentials at a physiological temperature (e.g., 37°C) and pacing frequency (e.g., 1 Hz). c. Measure parameters such as action potential duration (APD) at 50% and 90% repolarization (APD₅₀, APD₉₀), and resting membrane potential.
-
β-Adrenergic Stimulation: a. Perfuse the cell with the external solution containing a known concentration of isoproterenol (e.g., 5 nM). b. After a stabilization period, record action potentials again under the same pacing frequency.
-
Data Analysis: Compare the action potential parameters before and after the application of isoproterenol to quantify the effects of β-adrenergic stimulation.
Protocol 3: Hypothetical Protocol to Investigate the Combined Effects of JNJ-39393406 and β-Adrenergic Stimulation
This hypothetical protocol is designed to explore the potential modulatory effects of JNJ-39393406 on β-adrenergic responses in a cell line co-expressing α7 nAChR and β-adrenergic receptors.
Experimental Workflow
Workflow for investigating the combined effects of JNJ-39393406 and isoproterenol.
Materials:
-
A cell line endogenously or recombinantly co-expressing α7 nAChR and a β-adrenergic receptor subtype (e.g., β1 or β2).
-
JNJ-39393406
-
Isoproterenol
-
Acetylcholine
-
Assay kits for measuring cAMP levels (e.g., ELISA or HTRF)
-
Reagents for quantitative PCR (qPCR) to measure the expression of downstream target genes.
Procedure:
-
Cell Culture: Plate the co-expressing cells in appropriate culture vessels (e.g., 96-well plates for cAMP assays, 6-well plates for gene expression analysis).
-
Treatment: a. Pre-treat the cells with either vehicle or a specific concentration of JNJ-39393406 for a defined period. b. Subsequently, stimulate the cells with vehicle or a sub-maximal concentration of isoproterenol. Ensure to include an α7 nAChR agonist like acetylcholine in the relevant treatment groups to activate the receptor modulated by JNJ-39393406. c. The treatment groups would be: i) Vehicle control, ii) JNJ-39393406 + Acetylcholine, iii) Isoproterenol, iv) JNJ-39393406 + Acetylcholine + Isoproterenol.
-
Endpoint Measurement: a. cAMP Assay: At the end of the stimulation period, lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol. b. Gene Expression Analysis: For a longer-term response, lyse the cells after a suitable incubation period (e.g., 4-6 hours), extract RNA, and perform qPCR to analyze the expression of genes known to be regulated by the β-adrenergic pathway.
-
Data Analysis: Compare the cAMP levels or gene expression changes across the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine if JNJ-39393406 significantly modulates the cellular response to β-adrenergic stimulation.
Disclaimer: The information provided in this document is for research purposes only. JNJ-39393406 is an investigational compound and should be handled in accordance with all applicable safety guidelines and regulations. The hypothetical protocol is intended as a starting point for experimental design and may require optimization.
References
- 1. JNJ-39393406 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Action potential responses to changes in stimulation frequency and isoproterenol in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Modeling LQT1 with JNJ-303
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of JNJ-303 to model Long QT Syndrome Type 1 (LQT1) in both in vitro and in vivo settings. JNJ-303 is a potent and selective inhibitor of the slow component of the delayed rectifier potassium current (IKs), which is encoded by the KCNQ1/KCNE1 genes.[1][2] Mutations in these genes leading to a loss of IKs function are the underlying cause of LQT1, an inherited cardiac channelopathy that predisposes individuals to life-threatening arrhythmias.[3] By selectively blocking the IKs current, JNJ-303 effectively mimics the LQT1 phenotype, providing a valuable pharmacological tool for studying the disease mechanisms and for preclinical screening of potential therapeutics.
Mechanism of Action
JNJ-303 is a highly selective blocker of the IKs channel, with a reported IC50 of 64 nM.[1][2] Its selectivity is a key advantage, as it displays significantly lower potency for other cardiac ion channels, including IKr, INa, and ICa, at concentrations effective for IKs inhibition.[4] This specificity allows for the targeted investigation of IKs-related pathophysiology without the confounding effects of off-target channel blockade. The inhibition of IKs by JNJ-303 leads to a prolongation of the cardiac action potential duration (APD), particularly during sympathetic stimulation, and a corresponding prolongation of the QT interval on the electrocardiogram (ECG), cardinal features of LQT1.
Data Presentation
The following tables summarize the quantitative data on JNJ-303's potency and its electrophysiological effects from various experimental models.
Table 1: In Vitro Potency of JNJ-303 on Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Species/Cell Line | Reference |
| IKs (KCNQ1/KCNE1) | 0.064 | Not Specified | [1][2] |
| IKr (hERG) | 12.6 | Not Specified | [4] |
| INa | 3.3 | Not Specified | [4] |
| ICa | >10 | Not Specified | [4] |
| Ito | 11.1 | Not Specified | [4] |
Table 2: In Vivo Electrophysiological Effects of JNJ-303 in a Canine Model
| Parameter | Baseline | After JNJ-303 (0.63 mg/kg/10min i.v.) | Reference |
| QTc Interval (ms) | 477 ± 53 | 565 ± 14 | [5] |
| Arrhythmia Score (AS) | 1.0 ± 0 | 7.1 ± 6.5 | [5] |
| LVdP/dtmax (mmHg/s) | 1725 ± 273 | Not Reported | [5] |
Table 3: Combined Effects of JNJ-303 and Ouabain (B1677812) in a Canine Model
| Parameter | Baseline | After JNJ-303 and Ouabain | Reference |
| LVdP/dtmax (mmHg/s) | 1725 ± 273 | 4147 ± 611 | [5] |
| Arrhythmia Score (AS) | 1.0 ± 0 | 20.2 ± 19.0 | [5] |
| Torsade de Pointes (TdP) Incidence | Not Reported | 4 out of 6 dogs | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in LQT1 and the experimental workflows for using JNJ-303.
Figure 1: Signaling pathway of IKs regulation and LQT1 pathophysiology modeled by JNJ-303.
Figure 2: General workflow for in vitro modeling of LQT1 using JNJ-303.
Figure 3: General workflow for in vivo modeling of LQT1 using JNJ-303.
Experimental Protocols
In Vitro Modeling of LQT1
1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
-
Objective: To measure the direct effect of JNJ-303 on IKs and action potential duration in single cardiomyocytes.
-
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human iPSC-derived cardiomyocytes).
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal solutions for whole-cell patch-clamp recording of potassium currents and action potentials.
-
JNJ-303 stock solution (e.g., 10 mM in DMSO).
-
Isoprenaline solution (optional, for studying adrenergic stimulation).
-
-
Protocol:
-
Prepare a concentration-response curve of JNJ-303 by diluting the stock solution in the external solution to final concentrations ranging from 1 nM to 10 µM.
-
Establish a stable whole-cell recording from a single cardiomyocyte.
-
To record IKs, use a voltage-clamp protocol that elicits the current (e.g., depolarizing steps from a holding potential of -40 mV to various test potentials).
-
Perfuse the cell with the control external solution to record baseline IKs.
-
Sequentially perfuse the cell with increasing concentrations of JNJ-303 and record the corresponding IKs amplitude to determine the IC50.
-
To record action potentials, switch to current-clamp mode and pace the cell at a physiological frequency (e.g., 1 Hz).
-
Record baseline action potentials in the control solution.
-
Perfuse with a relevant concentration of JNJ-303 (e.g., at or near the IC50) and record the changes in APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).
-
(Optional) To mimic sympathetic stimulation, co-apply isoprenaline (e.g., 1 µM) with JNJ-303 and observe the synergistic effects on APD prolongation.
-
Analyze the data to quantify the inhibitory effect of JNJ-303 on IKs and its impact on action potential duration.
-
2. Microelectrode Array (MEA) with Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Objective: To assess the effect of JNJ-303 on the field potential duration (FPD), a surrogate for the QT interval, and arrhythmogenicity in a cardiac syncytium.
-
Materials:
-
hiPSC-CMs.
-
MEA plates and recording system.
-
Cell culture medium for hiPSC-CMs.
-
JNJ-303 stock solution.
-
-
Protocol:
-
Plate hiPSC-CMs on MEA plates and culture until a spontaneously beating syncytium is formed.
-
Record baseline field potentials from each electrode.
-
Prepare a range of JNJ-303 concentrations in the culture medium.
-
Apply the different concentrations of JNJ-303 to the wells.
-
Record the field potentials at multiple time points after drug application.
-
Analyze the recordings to determine the FPD and the corrected FPD (FPDc).
-
Assess for the presence of arrhythmogenic events such as early afterdepolarizations (EADs) and triggered activity.
-
Plot the concentration-response curve for FPDc prolongation.
-
In Vivo Modeling of LQT1
1. Anesthetized Canine Model of Acquired LQT1
-
Objective: To evaluate the in vivo effects of JNJ-303 on the QT interval and arrhythmia susceptibility in a large animal model.
-
Materials:
-
Beagle dogs.
-
Anesthetics (e.g., propofol, isoflurane).
-
Surgical instruments for catheterization and monitoring.
-
ECG recording system.
-
Intravenous infusion pumps.
-
JNJ-303 for intravenous administration.
-
(Optional) Ouabain for inducing increased inotropy.
-
-
Protocol:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Surgically place catheters for drug administration and for monitoring blood pressure and other hemodynamic parameters.
-
Place ECG leads for continuous recording of the surface ECG.
-
Allow the animal to stabilize and record at least 30 minutes of baseline ECG and hemodynamic data.
-
Administer JNJ-303 as an intravenous infusion. A previously reported effective dose is 0.63 mg/kg infused over 10 minutes.[5]
-
Continuously monitor the ECG for changes in the QT interval and the development of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, Torsade de Pointes).
-
(Optional) To further challenge the heart and increase the likelihood of arrhythmias, a positive inotropic agent like ouabain (e.g., 0.045 mg/kg/1min i.v.) can be administered following the JNJ-303 infusion.[5]
-
Analyze the ECG data by measuring the QT interval and correcting for heart rate using formulas such as Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR).
-
Quantify the incidence and severity of arrhythmias using a scoring system.
-
Analyze hemodynamic data to assess any effects of JNJ-303 on cardiac contractility and blood pressure.
-
Conclusion
JNJ-303 is a valuable pharmacological tool for modeling LQT1 both in vitro and in vivo. Its high selectivity for the IKs channel allows for the specific investigation of the electrophysiological consequences of reduced IKs function. The protocols outlined in these application notes provide a framework for utilizing JNJ-303 to study the mechanisms of LQT1-related arrhythmias and for the preclinical evaluation of novel anti-arrhythmic therapies. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant ethical guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Long QT syndrome - Wikipedia [en.wikipedia.org]
- 4. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of JNJ-64565111 (Efinopegdutide) on Diabetes and Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-64565111, also known as efinopegdutide and HM12525A, is an investigational long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] This dual agonism offers a synergistic approach to treating metabolic disorders by combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the energy expenditure-increasing and hepatic fat-reducing effects of glucagon receptor activation.[4][5] Clinical studies have demonstrated its potential in promoting weight loss in individuals with obesity, both with and without type 2 diabetes mellitus.[6][7]
These application notes provide a summary of the available clinical data on the dosage and efficacy of JNJ-64565111, along with representative protocols for preclinical in vivo and in vitro studies that are fundamental for evaluating the therapeutic potential of dual GLP-1/glucagon receptor agonists.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from Phase 2 clinical trials of JNJ-64565111.
Table 1: Efficacy of JNJ-64565111 in Individuals with Obesity without Type 2 Diabetes Mellitus (26-Week Study) [6]
| Treatment Group | Placebo-Subtracted Mean Body Weight Change (%) |
| JNJ-64565111 5.0 mg | -6.8% |
| JNJ-64565111 7.4 mg | -8.1% |
| JNJ-64565111 10.0 mg | -10.0% |
| Liraglutide 3.0 mg | -5.8% |
Table 2: Efficacy of JNJ-64565111 in Individuals with Type 2 Diabetes Mellitus and Obesity (12-Week Study) [7]
| Treatment Group | Placebo-Subtracted Mean Body Weight Change (%) |
| JNJ-64565111 5.0 mg | -4.6% |
| JNJ-64565111 7.4 mg | -5.9% |
| JNJ-64565111 10.0 mg | -7.2% |
Table 3: Efficacy of Efinopegdutide vs. Semaglutide on Liver Fat Content in Patients with Non-alcoholic Fatty Liver Disease (NAFLD) (24-Week Study) [5]
| Treatment Group | Mean Relative Reduction in Liver Fat Content (%) | Mean Percent Reduction in Body Weight (%) |
| Efinopegdutide 10 mg | 72.7% | 8.5% |
| Semaglutide 1 mg | 42.3% | 7.1% |
Signaling Pathway
The dual agonism of JNJ-64565111 at the GLP-1 and glucagon receptors activates downstream signaling pathways that lead to its metabolic benefits.
References
- 1. No 'Hanmi' downs: Korean pharma inks Janssen to potential $915M diabetes deal + | Bioworld | BioWorld [bioworld.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Efinopegdutide Cuts Liver Fat More Than Semaglutide in 24 Weeks [natap.org]
- 5. A phase IIa active-comparator-controlled study to evaluate the efficacy and safety of efinopegdutide in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting JNJ 303 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621. The following information addresses common solubility issues in Dimethyl Sulfoxide (DMSO) and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) - JNJ-7706621 Solubility in DMSO
Q1: What is the recommended solvent for JNJ-7706621?
A1: The recommended solvent for preparing stock solutions of JNJ-7706621 is high-purity, anhydrous DMSO.
Q2: I am having difficulty dissolving JNJ-7706621 in DMSO. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following:
-
Verify Compound and Solvent Quality: Ensure you are using JNJ-7706621 and that the DMSO is anhydrous and of high purity. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of compounds.[1][2] It is always best to use a fresh, unopened bottle of DMSO or one that has been properly stored in a dry environment.
-
Gentle Heating: Gently warm the solution to around 37°C to aid dissolution.[2][3] Avoid excessive heat or boiling, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up any powder aggregates and facilitate dissolution.[3]
-
Vortexing: After adding the solvent, vortex the solution thoroughly to ensure adequate mixing.[3]
Q3: My JNJ-7706621 powder still won't fully dissolve in DMSO after initial troubleshooting. What should I do next?
A3: If solubility issues persist, you can try preparing a more dilute stock solution. It's possible that the intended concentration exceeds the compound's solubility limit in DMSO under your specific laboratory conditions.
Q4: My JNJ-7706621 dissolves in DMSO initially, but then precipitates out of solution when I add it to my aqueous buffer or cell culture medium. How can I resolve this?
A4: This common issue, often referred to as "salting out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first.[2] Subsequently, add the final, most diluted DMSO solution to your aqueous medium. This gradual decrease in the concentration of the organic solvent can help maintain the compound's solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[2]
Quantitative Data: JNJ-7706621 Solubility
| Solvent | Solubility | Notes |
| DMSO | 79 mg/mL (200.32 mM) | Use of fresh, anhydrous DMSO is critical for achieving this solubility.[1] Moisture can reduce solubility. |
| Ethanol | 3 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM JNJ-7706621 Stock Solution in DMSO
Materials:
-
JNJ-7706621 powder (Molecular Weight: 394.39 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Warming device (e.g., water bath or incubator) set to 37°C (optional)
Procedure:
-
Calculate the required mass of JNJ-7706621. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.94 mg of JNJ-7706621.
-
Weigh the JNJ-7706621 powder accurately and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to the 3.94 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period, followed by vortexing.
-
Once the solution is clear, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for optimal results.[4]
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a troubleshooting workflow for solubility issues and the Aurora Kinase signaling pathway, a key target of JNJ-7706621.
Caption: Troubleshooting workflow for JNJ-7706621 solubility in DMSO.
Caption: Simplified Aurora Kinase signaling pathway and the inhibitory action of JNJ-7706621.
References
Technical Support Center: Optimizing JNJ-7706621 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. The following resources offer troubleshooting advice and frequently asked questions to help optimize experimental conditions and mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a potent small molecule inhibitor that targets two key families of kinases involved in cell cycle regulation: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2][3] By inhibiting these kinases, JNJ-7706621 can arrest the cell cycle at the G2-M phase and delay progression through the G1 phase.[1][2][3] At lower concentrations, this effect leads to a slowdown in cell growth, while at higher concentrations, it can induce apoptosis (programmed cell death).[1][2]
Q2: What are the typical IC50 values for JNJ-7706621 in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for JNJ-7706621-induced growth inhibition in various human cancer cell lines typically ranges from 112 to 514 nM.[2][4] It is important to note that these values can vary depending on the specific cell line and experimental conditions.
Q3: How does the cytotoxicity of JNJ-7706621 differ between cancer cells and normal cells?
A3: JNJ-7706621 exhibits selective cytotoxicity, being approximately 10-fold less effective at inhibiting the growth of normal human cells compared to tumor cells in vitro.[1][2] The IC50 values for normal cell types, such as fibroblasts and endothelial cells, are in the range of 3.67 to 5.42 µmol/L.[2]
Q4: What are the observable cellular effects of JNJ-7706621 treatment?
A4: Treatment with JNJ-7706621 can lead to several distinct cellular phenotypes. Inhibition of CDK1 activity results in altered phosphorylation of downstream targets like retinoblastoma protein.[1][2] The inhibition of Aurora kinases can lead to effects such as endoreduplication (the replication of the genome without cell division) and inhibition of histone H3 phosphorylation.[1][2] At cytotoxic concentrations, JNJ-7706621 activates apoptosis.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-7706621 against Kinases
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| Aurora-A | 11 |
| Aurora-B | 15 |
Source: Data compiled from multiple sources.[4][5][6]
Table 2: JNJ-7706621 IC50 Values for Growth Inhibition in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT-116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Adenocarcinoma | 112 - 514 |
| PC-3 | Prostate Adenocarcinoma | 120 |
| Normal Fibroblasts | Normal | 3,670 - 5,420 |
| Normal Endothelial Cells | Normal | 3,670 - 5,420 |
Source: Data compiled from multiple sources.[2][4][5][7]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of JNJ-7706621 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the JNJ-7706621 dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of JNJ-7706621 for the appropriate duration. Include positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: JNJ-7706621 mechanism of action.
Caption: General workflow for cytotoxicity assays.
Troubleshooting Guides
Issue 1: High background signal in the MTT assay.
-
Potential Cause: Phenol (B47542) red in the culture medium can interfere with absorbance readings.
-
Solution: Use a phenol red-free medium during the MTT incubation step or wash the cells with PBS before adding the MTT reagent.
-
-
Potential Cause: Microbial contamination (bacteria or yeast) can reduce the MTT reagent.
-
Solution: Visually inspect plates for contamination. Ensure aseptic techniques are followed.
-
-
Potential Cause: High concentration of the vehicle (e.g., DMSO) may be cytotoxic.
-
Solution: Ensure the final concentration of DMSO is consistent across all wells and is typically below 0.5%.
-
Issue 2: Low or no signal in the apoptosis assay (Annexin V/PI).
-
Potential Cause: The concentration of JNJ-7706621 is too low to induce apoptosis within the experimental timeframe.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.
-
-
Potential Cause: Apoptotic cells have detached and were lost during washing steps.
-
Solution: Collect the culture supernatant along with the adherent cells during the harvesting step.
-
-
Potential Cause: Reagents may have degraded.
-
Solution: Check the expiration dates of the Annexin V and PI reagents and store them properly according to the manufacturer's instructions.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding.
-
-
Potential Cause: Cells are at different growth phases.
-
Solution: Use cells from the same passage number and ensure they are in the logarithmic growth phase when seeding.
-
-
Potential Cause: Incomplete dissolution of formazan crystals in the MTT assay.
-
Solution: Ensure complete solubilization by gently mixing or shaking the plate after adding the solubilization solution. Visually confirm the absence of crystals before reading the absorbance.
-
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
How to minimize JNJ 303 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a broad-spectrum inhibitor that primarily targets cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] It shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B, which are key regulators of cell cycle progression and mitosis.[1][3] Inhibition of these kinases leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis in cancer cells.[2]
Q2: What are the known off-target effects of JNJ-7706621?
A2: While potent against its primary targets, JNJ-7706621 can exhibit off-target activity against other kinases, particularly at higher concentrations. Known off-targets include VEGF-R2, FGF-R2, and GSK3β, with IC50 values in the range of 154-254 nM.[1] More recently, it has also been reported to bind to the pseudokinase domain (JH2) of Janus kinase 2 (JAK2).[4][5]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Use a concentration gradient: Perform dose-response experiments and correlate the phenotypic effects with the IC50 values for on-target versus off-target kinases.
-
Employ structurally different inhibitors: Use another CDK/Aurora kinase inhibitor with a different chemical structure to see if the same biological effect is observed.
-
Genetic knockdown/knockout: Compare the phenotype induced by JNJ-7706621 with that from siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target kinases (e.g., CDK1, CDK2, Aurora A/B).[6]
-
Rescue experiments: In a knockout/knockdown background for the target kinase, the effect of JNJ-7706621 should be diminished.
Q4: What are the typical concentrations of JNJ-7706621 used in cell-based assays?
A4: The effective concentration of JNJ-7706621 can vary significantly depending on the cell line. For many human cancer cell lines, including HeLa, HCT-116, and PC3, the IC50 for cell proliferation inhibition ranges from 112 to 514 nM.[1] In contrast, normal cell types are several-fold less sensitive, with IC50 values in the range of 3.67-5.42 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Problem 1: High cytotoxicity observed even at low concentrations.
-
Possible Cause: The cell line being used is highly sensitive to the inhibition of CDKs and Aurora kinases, or the observed toxicity is due to off-target effects.
-
Troubleshooting Steps:
-
Verify IC50: Perform a detailed dose-response curve to accurately determine the IC50 in your specific cell line.
-
Shorten treatment duration: Reduce the incubation time with JNJ-7706621 to minimize toxicity while still observing the desired on-target effects.
-
Use a control inhibitor: Compare the effects with a more selective CDK inhibitor to see if the high toxicity is specific to JNJ-7706621's broader profile.
-
Assess cell cycle arrest: Use flow cytometry to confirm that the observed cytotoxicity is preceded by the expected G2/M arrest, which is a hallmark of on-target activity.[2]
-
Problem 2: No significant biological effect is observed after treatment.
-
Possible Cause: The chosen cell line may be resistant to JNJ-7706621, the inhibitor concentration may be too low, or the treatment time may be insufficient.
-
Troubleshooting Steps:
-
Increase concentration and/or duration: Perform a time-course and dose-response experiment to identify the optimal conditions.
-
Confirm target engagement: Use Western blotting to check for the inhibition of downstream substrates of CDKs (e.g., phosphorylation of Retinoblastoma protein) or Aurora kinases (e.g., phosphorylation of histone H3).[2]
-
Check for resistance mechanisms: Be aware that resistance can develop, potentially mediated by efflux pumps like ABCG2.[1]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK2/Cyclin E | 3 |
| CDK2/Cyclin A | 4 |
| CDK1/Cyclin B | 9 |
| Aurora A | 11 |
| Aurora B | 15 |
| CDK3/Cyclin E | 58 |
| VEGF-R2 | 154 |
| CDK6/cyclinD1 | 175 |
| FGF-R2 | 226 |
| Cdk4/cyclin D1 | 253 |
| GSK3β | 254 |
| VEGF-R3 | 735 |
| FGF-R1 | 575 |
| VEGF-R1 | 6400 |
Data compiled from multiple sources.[1][3][7]
Table 2: In Vitro Antiproliferative Activity of JNJ-7706621 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Adenocarcinoma | 120 |
| HCT116 | Colon Carcinoma | 250 |
| HeLa | Cervical Adenocarcinoma | 280 |
| A375 | Malignant Melanoma | 447 |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK1 and Histone H3 Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of JNJ-7706621 concentrations (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: JNJ-7706621 signaling pathway inhibition.
Caption: Workflow to validate on-target effects.
Caption: Concentration-dependent effects of JNJ-7706621.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Prospects for pharmacological targeting of pseudokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thomassci.com [thomassci.com]
JNJ-303 Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of JNJ-303 (also known as JNJ-7706621) in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of JNJ-303?
A1: JNJ-303 is a poorly soluble compound in aqueous solutions. Its solubility is reported to be less than 1 mg/mL. For experimental purposes, it is often dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before being diluted into an aqueous medium.
Q2: What are the recommended storage conditions for JNJ-303 stock solutions?
A2: Stock solutions of JNJ-303 prepared in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C. To maintain stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.
Q3: What factors can affect the stability of JNJ-303 in aqueous solutions?
A3: The stability of JNJ-303 in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a general principle for small molecules, these factors can lead to degradation over time.
Q4: What are the potential degradation pathways for JNJ-303?
A4: While specific degradation pathways for JNJ-303 are not extensively published, an analysis of its chemical structure suggests potential areas of instability. The molecule contains a sulfonamide group, which can be susceptible to hydrolysis under acidic conditions, potentially leading to cleavage of the sulfur-nitrogen bond. The benzoyl group could also be prone to hydrolysis, particularly under basic conditions. The central triazole ring is generally considered chemically stable.
Troubleshooting Guide
Issue 1: Precipitation of JNJ-303 in aqueous buffer.
-
Cause: The low aqueous solubility of JNJ-303 can lead to precipitation when the concentration of the organic co-solvent (e.g., DMSO) is decreased upon dilution into an aqueous buffer.
-
Solution:
-
Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.
-
Consider the use of a formulation vehicle, such as a solution containing 0.5% methylcellulose (B11928114) and 0.2% Tween 80, which can help to create a stable suspension for in vivo studies.
-
Perform a solubility test in your specific aqueous buffer to determine the maximum soluble concentration.
-
Issue 2: Inconsistent results in cell-based assays over time.
-
Cause: This could be due to the degradation of JNJ-303 in the cell culture medium during the incubation period.
-
Solution:
-
Prepare fresh dilutions of JNJ-303 in your cell culture medium immediately before each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during preparation and storage.
-
If long incubation times are necessary, consider replacing the medium with freshly prepared JNJ-303 solution at regular intervals.
-
Experimental Protocols
Protocol for Forced Degradation Study of JNJ-303
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of JNJ-303 under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of JNJ-303 in DMSO.
2. Preparation of Working Solutions:
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µM. A co-solvent percentage should be kept low but sufficient to ensure initial solubility.
3. Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the aqueous solution at 60°C.
-
Photostability: Expose the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
4. Time Points:
-
Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 12, 24 hours).
5. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
The percentage of remaining JNJ-303 can be calculated by comparing the peak area at each time point to the peak area at t=0.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on JNJ-303.
Table 1: Stability of JNJ-303 under Hydrolytic and Oxidative Stress
| Time (hours) | % Remaining (0.1 N HCl, 60°C) | % Remaining (0.1 N NaOH, 60°C) | % Remaining (3% H₂O₂, RT) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 99.5 |
| 4 | 90.5 | 96.3 | 98.9 |
| 8 | 82.1 | 92.8 | 97.2 |
| 12 | 75.8 | 89.5 | 95.6 |
| 24 | 60.3 | 80.1 | 90.4 |
Table 2: Stability of JNJ-303 under Thermal and Photolytic Stress
| Time (hours) | % Remaining (Aqueous Solution, 60°C) | % Remaining (Photostability - Exposed) | % Remaining (Photostability - Control) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 99.6 | 100 |
| 4 | 99.5 | 99.1 | 99.9 |
| 8 | 98.9 | 98.2 | 99.8 |
| 12 | 98.2 | 97.5 | 99.7 |
| 24 | 96.5 | 95.1 | 99.5 |
Visualizations
Technical Support Center: JNJ-39393406 (JNJ 303) Formulation and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of JNJ-39393406 (JNJ 303) in experimental settings. The following information is designed to help prevent the precipitation of this compound in experimental buffers and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-39393406 (this compound) and what is its mechanism of action?
JNJ-39393406 is an experimental medication that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. This modulation is being investigated for its therapeutic potential in various neurological and psychiatric disorders.
Q2: What are the known physicochemical properties of this compound?
While specific, publicly available quantitative data on the aqueous solubility and pKa of this compound is limited, its chemical structure, which includes triazole and pyridine (B92270) moieties, suggests that its solubility is likely to be pH-dependent. Generally, compounds with such structures can exhibit poor aqueous solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with low aqueous solubility. It is crucial to use anhydrous DMSO to prevent degradation of the compound.
Q4: How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Precipitation
Issue: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer.
This is a common issue for compounds with low aqueous solubility. The following steps can help you troubleshoot and prevent precipitation:
Step 1: Review your dilution procedure.
-
Are you adding the aqueous buffer to the DMSO stock or vice versa?
-
Recommendation: Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring. This gradual addition helps to prevent "solvent shocking," where the rapid change in solvent polarity causes the compound to precipitate.
-
Step 2: Assess the final DMSO concentration in your experimental buffer.
-
What is the final percentage of DMSO in your assay?
-
Recommendation: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain the solubility of this compound. It is essential to include a vehicle control with the same final DMSO concentration in your experiments.
-
Step 3: Consider the pH of your experimental buffer.
-
Is the pH of your buffer optimal for this compound solubility?
-
Recommendation: The pyridine moiety in this compound suggests that its solubility may increase in more acidic conditions (pH < 7). If your experimental design allows, consider testing a range of buffer pH values to identify the optimal condition for solubility.
-
Step 4: Explore the use of co-solvents or excipients.
-
Have you tried using solubility enhancers?
-
Recommendation: If precipitation persists, consider the use of excipients such as cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your buffer. These agents can help to increase the aqueous solubility of hydrophobic compounds. Always test the compatibility of these excipients with your experimental system.
-
Quantitative Data Summary
| Solvent/Buffer System | Expected Solubility | Recommendations |
| Water | Very Low | Not recommended for primary dissolution. |
| DMSO (Dimethyl Sulfoxide) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent with DMSO. |
| PBS (Phosphate-Buffered Saline) | Low to Very Low | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary, with careful attention to the final DMSO concentration. |
| Acidic Buffers (e.g., Citrate, Acetate) | Potentially Higher than PBS | May improve solubility due to the protonation of the pyridine nitrogen. The suitability of acidic buffers is experiment-dependent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
JNJ-39393406 (this compound) powder (Molar Mass: 416.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out 4.16 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Experimental Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare the desired volume of your experimental buffer in a sterile conical tube.
-
While vigorously vortexing the experimental buffer, add the required volume of the 10 mM this compound stock solution to achieve the final concentration of 10 µM. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of buffer.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately or store it under appropriate conditions for a limited time, as determined by stability studies.
-
Visualizations
Caption: Signaling pathway of the α7 nAChR with this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Technical Support Center: JNJ-38877605 (JNJ 303)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results when working with the c-Met inhibitor, JNJ-38877605 (JNJ 303).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-38877605?
A1: JNJ-38877605 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1][3]
Q2: What are the expected cellular effects of JNJ-38877605 treatment in c-Met dependent cancer cell lines?
A2: In cancer cell lines with activated c-Met signaling, JNJ-38877605 is expected to inhibit HGF-stimulated and constitutively activated c-Met phosphorylation.[1][2] This leads to the suppression of downstream signaling cascades, such as the MAPK/RAS, PI3K/AKT, and STAT pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5][6]
Q3: I am observing significant cytotoxicity in my cell line at concentrations where I expect specific c-Met inhibition. What could be the cause?
A3: While JNJ-38877605 is highly selective for c-Met, high concentrations may lead to off-target effects or non-specific toxicity.[7][8] It is crucial to determine the therapeutic window for your specific cell line. Consider performing a dose-response curve and assessing cell viability alongside target engagement (i.e., p-Met levels).
Q4: My in vivo studies are showing unexpected renal toxicity. Is this a known effect of JNJ-38877605?
A4: Yes, the clinical development of JNJ-38877605 was halted due to unexpected species-specific renal toxicity in humans and rabbits.[9][10][11] This toxicity was not observed in preclinical studies using rats and dogs.[9][10][11] The renal toxicity is caused by the formation of insoluble metabolites generated by the aldehyde oxidase enzyme.[9][10] Therefore, if you are working with species where this metabolic pathway is active, renal toxicity is a potential and significant confounding factor.
Troubleshooting Guides
Problem 1: Lack of Efficacy or Weaker Than Expected Inhibition of c-Met Phosphorylation
Possible Causes:
-
Compound Instability: JNJ-38877605 may have degraded.
-
Incorrect Concentration: Errors in dilution or calculation.
-
Low c-Met Activity: The cell line used may not have sufficient baseline c-Met activation for a significant inhibitory effect to be observed.
-
Assay Issues: Problems with antibody quality, buffer composition, or detection reagents.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh stock of JNJ-38877605.
-
Confirm Concentration: Prepare fresh dilutions and double-check all calculations.
-
Cell Line Validation: Ensure your cell line has activated c-Met signaling (e.g., through HGF stimulation or known genetic alterations).
-
Assay Controls: Include appropriate positive and negative controls in your experiment (e.g., a known c-Met inhibitor and vehicle control).
-
Optimize Assay Conditions: Titrate antibodies and optimize incubation times.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Causes:
-
Cellular Permeability: JNJ-38877605 may have poor permeability in your specific cell line.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its effective concentration.
Troubleshooting Steps:
-
Assess Cell Permeability: If possible, use radiolabeled compound or mass spectrometry to determine intracellular concentrations.
-
Inhibit Efflux Pumps: Use known inhibitors of efflux pumps to see if the efficacy of JNJ-38877605 increases.
-
Serum-Free Conditions: Perform experiments in serum-free or low-serum medium to assess the impact of protein binding.
Data Presentation
Table 1: In Vitro Potency and Selectivity of JNJ-38877605
| Parameter | Value | Reference(s) |
| c-Met IC50 | 4 nM | [1][3] |
| Selectivity | >600-fold vs. over 200 other kinases | [1][2][3] |
| Next Most Potently Inhibited Kinase | Fms (>833-fold selectivity) | [1][9] |
Table 2: Cellular Activity of JNJ-38877605
| Cell Line(s) | Cancer Type | Effect | Concentration | Reference(s) |
| EBC1, GTL16, NCI-H1993, MKN45 | Lung, Gastric | Significant reduction of c-Met and RON phosphorylation | 500 nM | [2][3] |
| GTL16 | Gastric | Modulation of IL-8, GROα, and uPAR secretion | 500 nM | [2] |
Experimental Protocols
Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Plate c-Met dependent cells (e.g., GTL-16) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with varying concentrations of JNJ-38877605 or vehicle control (DMSO) for 2 hours. Stimulate with HGF (50 ng/mL) for 15 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTS/MTT)
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of JNJ-38877605 or vehicle control.
-
Incubation: Incubate for 72 hours under standard cell culture conditions.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Mandatory Visualization
Caption: Simplified c-Met signaling pathway upon activation by its ligand, HGF.
Caption: JNJ-38877605 competitively inhibits ATP binding to the c-Met kinase.
Caption: A logical workflow for troubleshooting unexpected results with JNJ-38877605.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: JNJ 303 Washout Protocol for Reversible Binding Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for developing a robust washout protocol for JNJ 303 in reversible binding studies. As specific kinetic data for this compound is not publicly available, this document outlines a general framework and best practices for empirically determining the optimal washout conditions for any reversible small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a washout protocol in a reversible binding study?
A washout step is crucial to differentiate between reversible and irreversible or slowly dissociating compounds.[1] By removing the unbound compound, the assay measures the rate at which the bound compound dissociates from its target.[2] For a truly reversible inhibitor with a sufficiently fast off-rate, the binding signal should return to baseline levels after an adequate washout period.
Q2: How long should the washout period be for this compound?
The ideal washout duration depends on the dissociation rate constant (koff) of this compound from its target. A common rule of thumb is to wash for a period equivalent to at least 5-10 times the half-life (t1/2) of the drug-target complex to ensure near-complete dissociation. The half-life can be calculated from the dissociation rate constant (t1/2 = ln(2)/koff). Since this data is not available for this compound, it must be determined experimentally.
Q3: What should be included in the washout buffer?
The composition of the washout buffer should be optimized to prevent non-specific binding and maintain the stability of the target protein.[3] It is often identical to the assay buffer but may include additives like a small amount of detergent (e.g., Tween-20) or Bovine Serum Albumin (BSA) to minimize non-specific binding of the compound to the assay plates or filters.[3]
Q4: My signal is not returning to baseline after washout. What are the possible causes?
If the signal remains high after washout, it could be due to several factors:
-
Insufficient Wash Time: The washout period may be too short for the dissociation of this compound. Try extending the wash duration.
-
Irreversible or Very Slow Dissociation: this compound may be an irreversible inhibitor or have a very slow off-rate, meaning it dissociates from the target very slowly.[1]
-
Non-Specific Binding: The compound may be binding to components of the assay system other than the target, such as the plate surface or filter membranes.[3]
-
Inadequate Washing Technique: The washing process itself may be inefficient at removing all unbound compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal after washout | Non-specific binding to the assay plate/filter. | Pre-treat plates/filters with a blocking agent like 0.1-0.5% Polyethylenimine (PEI) or include BSA or a mild detergent in the wash buffer.[3] |
| Insufficient wash volume or number of washes. | Increase the volume of wash buffer and the number of wash cycles to ensure complete removal of unbound this compound.[3] | |
| Signal does not return to baseline | Washout time is too short for the dissociation rate. | Perform a time-course experiment, measuring the signal at multiple time points after initiating the washout to determine the dissociation half-life. |
| This compound may be an irreversible or very slow off-rate compound. | Consider alternative assay formats, such as a competition binding assay, to further characterize the binding kinetics.[2] | |
| High variability between replicate wells | Inconsistent washing technique. | Ensure a standardized and rapid washing procedure for all wells to minimize variability in dissociation time.[3] |
| Compound precipitation. | Visually inspect wells for any signs of precipitation. Ensure this compound is fully solubilized in the assay buffer. |
Experimental Protocol: Determining Optimal Washout Time
This protocol provides a general method for empirically determining the necessary washout time for a reversible inhibitor like this compound.
1. Association Phase: a. Prepare your assay system (e.g., cells expressing the target receptor, purified protein immobilized on a plate). b. Add this compound at a concentration sufficient to achieve significant binding (e.g., 3-5 times its Kd, if known). c. Incubate for a predetermined time to allow the binding to reach equilibrium.
2. Washout Phase: a. Initiate the washout by rapidly removing the solution containing this compound. b. Immediately add ice-cold washout buffer to all wells. c. For a time-course experiment, designate different sets of wells for various washout durations (e.g., 0, 5, 15, 30, 60, and 120 minutes).
3. Signal Detection: a. At each designated time point, stop the washout for that set of wells and immediately process for signal detection (e.g., add a competing radioligand, substrate for an enzymatic reaction, etc.). b. Measure the signal for each time point.
4. Data Analysis: a. Plot the remaining signal as a function of washout time. b. Fit the data to a one-phase exponential decay curve to determine the dissociation half-life (t1/2). c. The optimal washout time should be at least 5-10 times this calculated half-life.
Visualizing the Washout Workflow and Troubleshooting
Caption: Workflow for determining and troubleshooting a washout protocol.
References
Managing variability in JNJ 303 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-73763989 (also known as JNJ-3989). This guide is intended to help manage variability and address common issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with JNJ-3989, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Hepatitis B Surface Antigen (HBsAg) Reduction Between Replicates
-
Question: Why am I observing significant variability in HBsAg reduction between my replicate wells for the same experimental condition?
-
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to variability in the number of cells producing HBsAg.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. After plating, gently swirl the plate in a figure-eight motion to promote even distribution.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of JNJ-3989, viral particles, or other reagents can cause significant differences between wells.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step. Change pipette tips between different concentrations to avoid carryover.
-
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can alter concentrations and affect cell health and viral replication.
-
Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.
-
-
Issue 2: Lower Than Expected HBsAg Reduction
-
Question: My experiment is showing a lower-than-expected reduction in HBsAg levels after treatment with JNJ-3989. What could be the cause?
-
Possible Causes and Solutions:
-
Suboptimal JNJ-3989 Concentration: The concentration of JNJ-3989 may not be optimal for the cell line or experimental conditions.
-
Degradation of JNJ-3989: As an siRNA, JNJ-3989 can be susceptible to degradation by RNases.
-
Solution: Store and handle JNJ-3989 according to the manufacturer's instructions. Use RNase-free reagents and consumables during your experiments.
-
-
Inefficient Cellular Uptake: The delivery of the siRNA into the target cells may be inefficient.
-
Solution: If using a delivery vehicle (e.g., lipid nanoparticles), ensure it is appropriate for your cell type and properly formulated. Optimize the transfection protocol, including incubation time and cell density.
-
-
Viral Sequence Variation: The efficacy of JNJ-3989 could be influenced by polymorphisms in the target regions of the HBV genome.[4]
-
Solution: If possible, sequence the viral strain being used to check for any mutations within the S- and X-trigger target regions.[4]
-
-
Issue 3: Observed Cytotoxicity
-
Question: I am observing signs of cytotoxicity in my cell cultures after treatment with JNJ-3989. What should I do?
-
Possible Causes and Solutions:
-
High Concentration of JNJ-3989 or Delivery Reagent: The concentrations of the siRNA or the delivery vehicle may be too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of JNJ-3989 and the delivery reagent in your cell line. Use concentrations well below the CC50 for your antiviral assays.
-
-
Off-Target Effects: siRNAs can sometimes have off-target effects that may lead to cytotoxicity.
-
Solution: If cytotoxicity persists at effective antiviral concentrations, consider using a different siRNA delivery method or evaluating the expression of known off-target genes.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of JNJ-3989?
JNJ-3989 is a small interfering RNA (siRNA) that is designed to target all Hepatitis B Virus (HBV) RNAs for degradation.[1][3][5] It consists of two trigger molecules that target the HBsAg and HBx protein open reading frames.[4] By degrading the viral RNAs, JNJ-3989 reduces the levels of all HBV proteins, including HBsAg, and pregenomic RNA.[6]
2. What is the expected efficacy of JNJ-3989 in reducing HBsAg levels?
Clinical studies have shown that JNJ-3989 leads to a dose-dependent reduction in HBsAg levels.[1][3] In the REEF-1 phase 2b trial, a significant reduction in HBsAg was observed in patients treated with JNJ-3989 compared to the control group.[2] For instance, 75% of patients in the 200 mg dual therapy group achieved HBsAg concentrations of less than 100 IU/mL at 48 weeks.[2]
3. What are the common adverse events observed with JNJ-3989 in clinical trials?
In clinical trials, JNJ-3989 has been generally well-tolerated.[3] Some reported adverse events include injection site reactions. Serious adverse events related to the study treatment have been infrequent and have included events like an increase in liver enzymes (ALT or AST) and exercise-related rhabdomyolysis in a small number of patients.[1]
4. Can JNJ-3989 be used in combination with other antiviral agents?
Yes, JNJ-3989 has been studied in combination with nucleos(t)ide analogues (NAs) and the capsid assembly modulator bersacapavir (B606041) (JNJ-6379).[1][3] These combination therapies have shown potent reductions in HBV viral markers.[7]
Data Presentation
Table 1: Summary of HBsAg Reduction in the REEF-1 Phase 2b Study at Week 48
| Treatment Group | Proportion of Patients Meeting NA-Stopping Criteria* | Mean HBsAg Reduction from Baseline (log10 IU/mL) |
| JNJ-3989 dual 40 mg | 5% | Data not specified in provided search results |
| JNJ-3989 dual 100 mg | 16% | Data not specified in provided search results |
| JNJ-3989 dual 200 mg | 19% | Significant reduction observed |
| Triple Therapy (JNJ-3989 100mg + Bersacapavir + NA) | 9% | Data not specified in provided search results |
| Control (NA + Placebo) | 2% | -0.22 |
*NA-stopping criteria included HBsAg <10 IU/mL.[1][3]
Experimental Protocols
A detailed experimental protocol for an in vitro antiviral assay to evaluate JNJ-3989 can be found in various publications. A general workflow is as follows:
-
Cell Seeding: Seed a suitable human hepatocyte cell line (e.g., HepG2.2.15) in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Compound Preparation: Prepare serial dilutions of JNJ-3989 in an appropriate cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of JNJ-3989. If a transfection reagent is required, pre-incubate JNJ-3989 with the reagent according to the manufacturer's protocol.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) to allow for cellular uptake of the siRNA and knockdown of the target RNA.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant to measure the levels of secreted HBsAg using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the percentage of HBsAg reduction for each concentration of JNJ-3989 compared to the untreated control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualization
Caption: Mechanism of action of JNJ-3989.
Caption: General workflow for in vitro JNJ-3989 antiviral assay.
References
- 1. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eatg.org [eatg.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Viral sequence analysis of chronic hepatitis B patients treated with the siRNA JNJ-73763989 in phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA (JNJ-3989)Plus NRTI and PD-1 Inhibitor Lower But Do Not Clear HBsAg: A phase 2 open-label study to evaluate safety, tolerability, efficacy, and pharmacodynamics of JNJ-73763989, nucleos(t)ide analogs, and a low-dose PD-1 inhibitor in patients with chronic hepatitis B - Interim results of the OCTOPUS-1 study [natap.org]
- 6. researchgate.net [researchgate.net]
- 7. INTRAHEPATIC CHANGES IN VIRAL AND IMMUNE MARKERS FOLLOWING TREATMENT WITH JNJ-73763989 (JNJ-3989) AND NUCLEOS(T)IDE ANALOGS (NAS), IN PATIENTS WITH CHRONIC HEPATITIS B (CHB): INSIGHT WEEK 40 (W40) INTERIM RESULTS | AASLD [aasld.org]
JNJ 303 purity and its impact on experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of JNJ-7706621 (JNJ 303), a potent dual inhibitor of Aurora A/B and cyclin-dependent kinases (CDKs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets both Aurora kinases (A and B) and cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2.[1][2][3] By inhibiting these kinases, this compound disrupts key processes in cell cycle progression, leading to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[1][4]
Q2: What level of purity should I expect from commercially available this compound?
A2: Commercially available this compound is typically supplied with a purity of ≥98%.[2][5] It is crucial to obtain a certificate of analysis from your supplier to confirm the purity of the specific lot you are using, as impurities could potentially affect experimental outcomes.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent inhibitor of Aurora kinases and CDKs, it has been shown to exhibit some off-target activity. Notably, it can inhibit VEGF-R2, FGF-R2, and GSK3β at submicromolar concentrations.[2] Researchers should consider these off-target effects when interpreting data, especially at higher concentrations of the inhibitor.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO at concentrations up to 20 mg/mL.[2] For long-term storage, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO, aliquot it into smaller volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions, it is advisable to use fresh DMSO as it can absorb moisture over time, which may reduce the solubility of the compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound vary significantly between experiments using the same cell line. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Purity and Solubility:
-
Action: Always use a high-purity grade of this compound (≥98%) and ensure it is fully dissolved in your stock solution.[2][5] Precipitates in your working dilutions will lead to a lower effective concentration and consequently, higher and more variable IC50 values. This compound is a poorly soluble drug.[6]
-
Tip: Briefly vortex or sonicate your stock solution before making serial dilutions to ensure homogeneity.
-
-
Cell Culture Conditions:
-
Action: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Tip: Standardize your cell seeding density, as this can significantly impact the final assay readout.[7]
-
-
Assay Protocol:
-
Action: Maintain a consistent incubation time with the compound. Different assay methods (e.g., MTT vs. CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can yield different IC50 values.[8]
-
Tip: Ensure that the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Issue 2: Unexpected or Excessive Cytotoxicity
Q: I'm observing higher-than-expected cell death even at low concentrations of this compound. Why might this be happening?
A: While this compound is expected to induce apoptosis, excessive cytotoxicity could be due to:
-
Compound Purity:
-
Action: Verify the purity of your this compound. Unknown impurities could have their own cytotoxic effects.
-
Tip: If you suspect an issue with your compound, consider purchasing it from a different supplier and comparing the results.
-
-
Off-Target Effects:
-
Action: Be mindful of the known off-target effects of this compound, such as inhibition of VEGFR2 and FGFR2, which could be relevant in certain cell lines.[2]
-
Tip: If your cell line is known to be sensitive to the inhibition of these off-target kinases, consider using a more specific inhibitor as a control to dissect the observed effects.
-
-
Cell Line Sensitivity:
-
Action: Different cell lines exhibit varying sensitivities to this compound.[4]
-
Tip: Perform a thorough literature search to determine the expected IC50 range for your specific cell line. If data is unavailable, conduct a broad dose-response experiment to establish a baseline.
-
Issue 3: Difficulty in Reproducing Cell Cycle Arrest Phenotype
Q: I am not consistently observing the expected G2/M arrest after treating my cells with this compound. What should I check?
A: The induction of G2/M arrest by this compound is a hallmark of its activity.[1] If this is not being observed, consider the following:
-
Compound Concentration and Treatment Duration:
-
Action: The effect of this compound on the cell cycle is dose-dependent. Low concentrations may only slow cell growth, while higher concentrations are needed to induce a robust G2/M arrest.[1] The duration of treatment is also critical.
-
Tip: Perform a time-course experiment (e.g., 12, 24, 48 hours) with a range of this compound concentrations to identify the optimal conditions for observing G2/M arrest in your cell line.
-
-
Cell Synchronization:
-
Action: For a more pronounced and uniform cell cycle arrest, consider synchronizing your cells before treatment.
-
Tip: Methods like serum starvation or treatment with agents like nocodazole (B1683961) can be used to synchronize cells at a specific phase of the cell cycle.
-
-
Flow Cytometry Protocol:
-
Action: Ensure your cell fixation and staining protocol for flow cytometry is optimized. Inadequate fixation or staining can lead to poor-quality histograms that are difficult to interpret.
-
Tip: Use a sufficient number of cells for your analysis and ensure that your staining solution contains RNase to prevent staining of double-stranded RNA.[9]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| CDK3/cyclin E | 58 |
| CDK4/cyclin D1 | 253 |
| CDK6/cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGF-R2 | 154 |
| FGF-R2 | 226 |
| GSK3β | 254 |
Data compiled from multiple sources.[2]
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Aurora A kinase.
-
Reagent Preparation:
-
Prepare a 5x kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA, 250 µM DTT).
-
Prepare a stock solution of a suitable substrate for Aurora A (e.g., Kemptide).[10]
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for Aurora A.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in 1x kinase assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the diluted this compound or vehicle control (for positive and negative controls).
-
Add 10 µL of a mix containing the Aurora A substrate and ATP in 1x kinase assay buffer.
-
To initiate the reaction, add 10 µL of diluted recombinant Aurora A kinase to all wells except the negative control (add 1x kinase assay buffer instead).
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and quantify ADP production using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[11]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from the no-cell control wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol provides a method for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours).
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Collect the cells by centrifugation at approximately 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.[14]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[9]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-7706621 - Cayman Chemical [bioscience.co.uk]
- 6. Active and passive tumor targeting of a novel poorly soluble cyclin dependent kinase inhibitor, JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
Avoiding confounding factors in JNJ 303 cardiac studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting cardiac studies using the selective IKs inhibitor, JNJ 303. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and potential confounding factors to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting the KCNQ1/KCNE1 channel complex that underlies IKs, this compound prolongs the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).
Q2: What are the expected electrophysiological effects of this compound in cardiac preparations?
The primary electrophysiological effect of this compound is the concentration-dependent prolongation of the cardiac action potential and the QT interval.[1][2] Researchers should expect to observe a significant increase in APD at various pacing frequencies. However, the magnitude of this effect can be influenced by several factors, including the experimental model and the presence of other compounds.
Q3: Can this compound induce cardiac arrhythmias?
Yes, by prolonging cardiac repolarization, this compound can create a substrate for arrhythmogenesis, particularly Torsade de Pointes (TdP).[1][2] Studies have shown that this compound can trigger ectopic beats and ventricular tachycardia, especially when combined with factors that increase intracellular calcium or enhance inotropy.[1][2]
Q4: Are there known off-target effects of this compound?
While this compound is considered highly selective for the IKs channel, researchers should be aware of potential, though minimal, effects on other ion channels at higher concentrations.[3] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects confounding the experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant QT prolongation observed at expected effective concentrations. | Species-specific differences in IKs contribution: The relative contribution of IKs to cardiac repolarization varies significantly across species. For example, IKs plays a more prominent role in larger mammals like dogs and humans compared to rodents. | Select an appropriate animal model where IKs is a significant repolarizing current. Consider using rabbit or canine models for more translatable results. |
| Suboptimal drug concentration: The effective concentration of this compound may not have been reached in the target tissue. | Perform a dose-response study to determine the optimal concentration for your specific experimental setup.[4][5] Ensure adequate perfusion and tissue penetration in ex vivo models. | |
| Unexpectedly large QT prolongation or proarrhythmic events at low concentrations. | Concomitant administration of a drug with synergistic effects: Co-administration of agents that enhance inotropy (e.g., ouabain) or increase sympathetic tone (e.g., isoprenaline) can potentiate the effects of this compound.[1][2][6] | Carefully review all co-administered compounds. If possible, avoid drugs that modulate calcium handling or adrenergic signaling. If co-administration is necessary, perform thorough control experiments to dissect the individual and combined effects. |
| Anesthesia effects: Certain anesthetics can modulate cardiac ion channels and autonomic tone, influencing the effects of this compound. The washout period of anesthesia has also been shown to be a vulnerable period for arrhythmias.[1][2] | Standardize the anesthetic protocol across all experimental groups. Be aware of the potential for arrhythmias during the anesthesia washout period and monitor cardiac activity closely. | |
| High variability in experimental results between subjects. | Underlying cardiac pathology: Pre-existing cardiac conditions, such as hypertrophy or fibrosis, can alter ion channel expression and function, leading to variable responses to this compound. | Ensure the use of healthy animals with no underlying cardiac abnormalities. Perform baseline cardiac function assessments before drug administration. |
| Genetic variability: Polymorphisms in genes encoding ion channels or associated proteins can influence drug sensitivity. | While challenging in animal studies, be aware of potential strain-specific differences in drug response. | |
| Difficulty in distinguishing this compound effects from other confounding factors. | Inadequate experimental controls: Lack of appropriate control groups makes it difficult to attribute observed effects solely to this compound. | Include a vehicle control group, a positive control (another IKs inhibitor if available), and groups for any co-administered drugs alone. |
| Confounding by indication in clinical or observational data analysis: In non-randomized studies, the reason for prescribing a drug may be linked to the outcome, creating a confounding bias.[7][8] | For data analysis, use advanced statistical methods like propensity score matching to adjust for baseline differences between treatment and control groups.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vivo Electrophysiological Effects of this compound in a Canine Model[1][2]
| Parameter | Baseline | This compound (0.63 mg/kg IV) | This compound + Ouabain (B1677812) (0.045 mg/kg IV) |
| QTc Interval (ms) | 477 ± 53 | 565 ± 14 | - |
| Arrhythmia Score (AS) | 1.0 ± 0 | 7.1 ± 6.5 | 20.2 ± 19.0 |
| LVdP/dtmax (mmHg/s) | 1725 ± 273 | - | 4147 ± 611 |
| TdP Incidence | 0/4 | 0/4 | 4/6 |
Data are presented as mean ± standard deviation.
Table 2: this compound Concentration-Response Data
| Parameter | Value | Species/Preparation | Reference |
| IC50 for IKs inhibition | ~60 nM | Not Specified | [9] |
| IC50 for IKs inhibition | 67 nM | Human Ventricular Tissue | [10] |
| Effective Concentration Range (QT Prolongation) | 0.01 - 1 µM | Rabbit Left Ventricular Wedge | [11] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Proarrhythmic Potential in a Canine Model
This protocol is adapted from studies investigating the proarrhythmic effects of this compound in an anesthetized chronic atrioventricular block (CAVB) dog model.[1][2]
1. Animal Preparation:
- Anesthetize beagle dogs using a standardized protocol (e.g., propofol (B549288) induction followed by isoflurane (B1672236) maintenance).
- Surgically induce complete AV block several weeks prior to the experiment to allow for cardiac remodeling.
- Implant ECG leads for continuous monitoring of cardiac rhythm and QT interval.
- Place a catheter in a peripheral vein for drug administration.
2. Baseline Recordings:
- Allow the animal to stabilize under anesthesia for at least 30 minutes.
- Record baseline ECG for a minimum of 15 minutes to establish a stable QT interval and heart rate.
3. This compound Administration:
- Administer this compound intravenously at a dose of 0.63 mg/kg over 10 minutes.
- Continuously monitor the ECG for changes in QT interval, T-wave morphology, and the occurrence of arrhythmias (e.g., ectopic beats, ventricular tachycardia, TdP).
4. Assessment of Confounding Factors (Optional):
- Enhanced Inotropy: Following this compound administration, infuse ouabain at 0.045 mg/kg over 1 minute to assess the synergistic proarrhythmic effect.
- Anesthesia Washout: After the experimental protocol, discontinue anesthesia and continue to monitor the ECG for at least 15 minutes to observe for arrhythmias during the washout period.
5. Data Analysis:
- Measure the QT interval and correct for heart rate using a species-appropriate formula (e.g., Van de Water's).
- Quantify arrhythmic events using a scoring system.
Protocol 2: Ex Vivo Assessment of this compound on Cardiac Action Potential Duration
This protocol is based on studies using isolated arterially perfused rabbit left ventricular wedge preparations.[11]
1. Preparation Isolation:
- Euthanize a New Zealand White rabbit according to approved institutional protocols.
- Rapidly excise the heart and cannulate the aorta.
- Perfuse the heart with cold cardioplegic solution.
- Dissect a wedge from the left ventricular free wall, including the epicardium, mid-myocardium, and endocardium.
2. Experimental Setup:
- Mount the wedge preparation in a tissue bath and perfuse with Tyrode's solution (37°C, gassed with 95% O2 / 5% CO2) via a cannulated artery.
- Place stimulating electrodes on the endocardial surface and recording electrodes across the transmural surface to record a transmural ECG.
- Use floating microelectrodes to record action potentials from the epicardial and endocardial surfaces.
3. Data Acquisition:
- Pace the preparation at a constant cycle length (e.g., 1000 ms).
- After a stabilization period, record baseline action potentials and transmural ECG.
- Perfuse the preparation with increasing concentrations of this compound (e.g., 0.01, 0.1, 1 µM), allowing for equilibration at each concentration.
- Record changes in action potential duration at 90% repolarization (APD90) and the QT interval.
4. Data Analysis:
- Measure APD90 from the epicardial and endocardial recordings.
- Measure the QT interval from the transmural ECG.
- Construct concentration-response curves for the effects of this compound on APD90 and QT interval.
Visualizations
Caption: Mechanism of action of this compound leading to potential arrhythmogenesis.
Caption: Experimental workflow for assessing this compound effects while considering confounding factors.
References
- 1. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 2. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dose-response relationship for cardiovascular disease is not necessarily linear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response of inhaled drugs in asthma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling JNJ 303
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and experimental use of JNJ-38877605, a potent and selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605?
JNJ-38877605 is a small-molecule, orally bioavailable, and ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It demonstrates high selectivity for c-Met, with an IC50 value of 4 nM for c-Met kinase activity.[1][4][5] The compound has been a valuable tool in preclinical research for investigating the role of the HGF/c-Met signaling pathway in cancer.[2]
Q2: What is the mechanism of action of JNJ-38877605?
JNJ-38877605 functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the c-Met receptor.[1] This binding prevents the autophosphorylation of the receptor, a critical step in its activation, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.[1]
Q3: What are the recommended storage conditions for JNJ-38877605?
Proper storage is crucial to maintain the stability and activity of JNJ-38877605.
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[5][6] |
| 4°C | 2 years[6] | |
| In Solvent (-80°C) | -80°C | 6 months[6] |
| In Solvent (-20°C) | -20°C | 1 month[6] |
Q4: How should I prepare stock solutions of JNJ-38877605?
JNJ-38877605 is soluble in DMSO.[4][7] For a 50 mg/mL stock solution, this corresponds to a concentration of 132.5 mM.[4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] The compound is insoluble in water and ethanol.[4]
Troubleshooting Guide
Issue 1: Precipitate observed in the JNJ-38877605 stock solution.
-
Cause: The solubility of JNJ-38877605 in DMSO can decrease over time, especially if the DMSO has absorbed moisture.[4]
-
Solution:
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Several factors can contribute to variability in cell-based assays.
-
Solution:
-
Cell Line Authentication: Ensure the cell lines used have not been misidentified or contaminated.
-
Passage Number: Use cells within a consistent and low passage number range.
-
Compound Potency: Verify the activity of your JNJ-38877605 stock by performing a dose-response curve and comparing the IC50 to published values.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.
-
Issue 3: Lack of in vivo efficacy in animal models.
-
Cause: In vivo experiments are complex and subject to multiple variables.
-
Solution:
-
Compound Formulation and Administration: For oral administration, ensure proper formulation to achieve desired bioavailability. A described formulation involves propylene (B89431) glycol and Tween 80 in D5W.[4] It is recommended to use freshly prepared solutions for in vivo experiments.[8]
-
Dosing Regimen: The reported effective dose in some xenograft models is 40 mg/kg/day administered orally.[4][8]
-
Tumor Model: Confirm that the chosen xenograft model is dependent on c-Met signaling for growth and survival.[5]
-
Species-Specific Metabolism: Be aware that the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity in humans, which was not observed in rats and dogs.[9][10] This highlights potential differences in metabolism across species that could impact efficacy and toxicity.
-
Experimental Protocols
1. c-Met Kinase Inhibition Assay
-
Objective: To determine the IC50 of JNJ-38877605 against c-Met kinase.
-
Methodology:
-
Prepare serial dilutions of JNJ-38877605 in DMSO.
-
In a 96-well plate, combine the recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.
-
Add the diluted JNJ-38877605 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure kinase activity using a detection reagent that quantifies ADP production (e.g., ADP-Glo™ Kinase Assay).[1]
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of JNJ-38877605 on the proliferation of c-Met-dependent cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., EBC1, GTL16, MKN45) in a 96-well plate and allow them to adhere overnight.[1][2]
-
Treat the cells with various concentrations of JNJ-38877605 for the desired duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[1]
-
3. Western Blotting for c-Met Phosphorylation
-
Objective: To assess the inhibitory effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling.
-
Methodology:
-
Culture cells to a suitable confluency and then treat with various concentrations of JNJ-38877605 for a specified time.
-
For stimulated conditions, add HGF to induce c-Met phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream targets like p-AKT and p-ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1][11]
-
Visualizations
Caption: JNJ-38877605 inhibits c-Met signaling by blocking ATP-dependent autophosphorylation.
Caption: A typical experimental workflow for evaluating JNJ-38877605 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-38877605 CAS#: 943540-74-7 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: JNJ-39756476 (JNJ 303) Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering changes in baseline electrophysiology following the application of JNJ-39756476 (JNJ 303). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro electrophysiological experiments with JNJ-39756476.
| Issue | Potential Cause | Recommended Action |
| Progressive reduction in outward current amplitude upon repeated stimulation. | This may indicate a use-dependent block of voltage-gated potassium channels, a common characteristic of drugs that preferentially bind to the open or inactivated state of the channel. | 1. Vary the stimulus frequency to characterize the frequency dependence of the block. 2. Use longer inter-pulse intervals to allow for complete recovery from the block. 3. Compare the block at different holding potentials to assess the voltage dependence. |
| Inconsistent IC50 values across different experimental systems (e.g., Xenopus oocytes vs. mammalian cells). | Differences in experimental systems can lead to variations in measured potency. For instance, the yolk and vitelline membrane of Xenopus oocytes can act as a sink or barrier for lipophilic compounds.[1] | 1. Be consistent with the experimental system used for potency comparisons. 2. If possible, validate findings in a mammalian cell line expressing the target ion channel. 3. Ensure adequate equilibration time for the compound to reach its target. |
| Shift in the voltage-dependence of inactivation to more hyperpolarized potentials. | The compound may be stabilizing the inactivated state of the ion channel, a common mechanism for Na+ and K+ channel blockers.[2] | 1. Perform a steady-state inactivation protocol to quantify the shift in the half-inactivation potential (V1/2). 2. Analyze the recovery from the inactivation to determine if the compound slows this process. |
| Prolongation of the action potential duration (APD) in cardiac myocyte preparations. | This is a likely consequence of blocking outward potassium currents, such as the rapid delayed rectifier current (IKr) conducted by hERG channels.[3][4] | 1. Use specific ion channel blockers to isolate the current being affected by JNJ-39756476. 2. Perform voltage-clamp experiments to directly measure the effect on specific currents (e.g., IKr, IKs, ICa,L). |
| Appearance of early afterdepolarizations (EADs) in the action potential. | Excessive prolongation of the APD can lead to the reactivation of L-type calcium channels, resulting in EADs, which are a trigger for arrhythmias.[5] | 1. Document the concentration at which EADs appear. 2. Test the effect of lowering the external calcium concentration to see if this mitigates EAD formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which compounds like JNJ-39756476 are thought to alter cardiac electrophysiology?
A1: Many pharmaceutical compounds alter cardiac electrophysiology by blocking cardiac ion channels. A primary target of concern is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[1][6][7] Blockade of this channel delays ventricular repolarization, which is observed as a prolongation of the QT interval on an electrocardiogram (ECG).[3][4]
Q2: What are the key molecular determinants for the binding of drugs to the hERG channel?
A2: Site-directed mutagenesis studies have identified several key amino acid residues within the hERG channel pore that are critical for drug binding. These include polar residues near the pore helix (e.g., T623, S624) and aromatic residues in the S6 domain (e.g., Y652, F656).[6][7] Different drugs may interact with a unique combination of these residues.[7]
Q3: What is the significance of a prolonged QT interval?
A3: A prolonged QT interval is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[4][5] TdP is a polymorphic ventricular tachycardia that can degenerate into ventricular fibrillation and cause sudden cardiac death.[4]
Q4: How can I experimentally determine if JNJ-39756476 blocks the hERG channel?
A4: The most direct method is to use the patch-clamp technique on a cell line stably expressing the hERG channel (e.g., HEK293 cells). This allows for the direct measurement of IKr in the presence and absence of the compound.
Q5: Are there other cardiac ion channels that could be affected by JNJ-39756476?
A5: Yes, other channels could be involved. Depending on the compound's structure and properties, it could also affect sodium channels, calcium channels, or other potassium channels, which would also alter the cardiac action potential.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for hERG Channel Block Assessment
-
Cell Preparation: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG K+ channel. Culture cells to 70-80% confluency and plate them onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Obtain whole-cell configuration with a patch-clamp amplifier.
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of hERG channels.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of JNJ-39756476 and record the steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current in the presence of the drug to the control current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway: hERG Channel Block and QT Prolongation
Caption: Mechanism of JNJ-39756476-induced QT prolongation.
Experimental Workflow: Assessing hERG Block
Caption: Workflow for determining the IC50 of JNJ-39756476 on hERG channels.
Logical Relationship: Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. The molecular determinants of R-roscovitine block of hERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug- and non-drug-associated QT interval prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stimulation Protocols with JNJ-37822681
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-37822681 in experimental settings. JNJ-37822681 is a fast-dissociating dopamine (B1211576) D2 receptor antagonist that has also been identified as a neuronal Kv7 channel opener.[1][2][3][4][5] This dual mechanism of action requires careful consideration when designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-37822681?
A1: JNJ-37822681 is primarily known as a potent and specific, fast-dissociating dopamine D2 receptor antagonist.[2][6] More recent research has revealed that it also functions as a neuronal Kv7 (KCNQ) channel opener, enhancing M-currents, which can lead to hyperpolarization of the resting membrane potential and reduced neuronal firing.[1][5] This dual activity is critical to consider in experimental design and data interpretation.
Q2: What are the typical experimental concentrations for JNJ-37822681?
A2: The optimal concentration of JNJ-37822681 will vary depending on the cell type, expression levels of D2 receptors and Kv7 channels, and the specific experimental goals. Based on available literature, concentrations in the nanomolar to low micromolar range are typically effective. For in vitro assays, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: How should I dissolve and store JNJ-37822681?
A3: JNJ-37822681 is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to check the manufacturer's instructions for the specific salt form you have. Stock solutions should be stored at -20°C or -80°C to minimize degradation. When preparing working solutions, it is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of JNJ-37822681?
A4: JNJ-37822681 is considered to have high specificity for the D2 receptor compared to other dopamine receptor subtypes and other receptors like α1, α2, H1, muscarinic, and 5-HT2C.[2] However, its activity as a Kv7 channel opener is a significant consideration that may not be an "off-target" effect but rather a secondary mechanism of action that could influence experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected or Variable Electrophysiological Responses
Possible Causes:
-
Dual Mechanism of Action: The observed effects may be a combination of D2 receptor antagonism and Kv7 channel opening. For example, in a system where both targets are present, the net effect on neuronal excitability can be complex. D2 receptor antagonism can, in some cases, increase excitability, while Kv7 channel opening will decrease it.[1][2]
-
Cell Health: Poor cell health can lead to inconsistent responses. Ensure proper cell culture conditions and viability.
-
Compound Stability: JNJ-37822681 may degrade in aqueous solutions over time. Prepare fresh working solutions for each experiment.
-
Inconsistent Stimulation: Variability in electrical or chemical stimulation parameters can lead to inconsistent results.
Troubleshooting Steps:
-
Isolate Mechanisms:
-
Use a specific Kv7 channel blocker (e.g., XE-991) in conjunction with JNJ-37822681 to isolate the effects of D2 receptor antagonism.
-
Conversely, use a specific D2 receptor agonist (e.g., quinpirole) to counteract the D2 antagonism and observe the effects of Kv7 channel opening.
-
-
Confirm Target Expression: Verify the expression of both D2 receptors and Kv7 channels (specifically Kv7.2-7.5 subunits) in your experimental model using techniques like qPCR, Western blot, or immunocytochemistry.
-
Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for your desired effect.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level.
-
Monitor Compound Stability: Assess the stability of JNJ-37822681 in your experimental buffer at 37°C over the time course of your experiment.
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Calcium Imaging, Reporter Assays)
Possible Causes:
-
Compound Precipitation: JNJ-37822681 may precipitate out of solution at higher concentrations or in certain media, leading to a lower effective concentration.
-
Cell Plating Density: Variations in cell density can affect the overall response.
-
Reagent Variability: Differences in media, serum, or other reagents between experiments can introduce variability.
Troubleshooting Steps:
-
Check Solubility: Visually inspect your working solutions for any signs of precipitation. Consider using a lower concentration or a different formulation if solubility is an issue.
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure consistent cell density across all wells and experiments.
-
Use Master Mixes: Prepare master mixes of reagents to minimize pipetting errors and ensure consistency.
-
Include Proper Controls: Always include positive and negative controls, as well as vehicle-only controls, in every experiment.
Data Presentation
Table 1: In Vitro Potency and Affinity of JNJ-37822681
| Parameter | Value | Species/System | Reference |
| D2 Receptor Binding (Ki) | 158 nM | Rat Brain | [6] |
| D2 Receptor Occupancy (ED50) | 0.39 mg/kg | Rat Brain | [6] |
| Kv7.2-5 Current Enhancement | Comparable to Retigabine | iNeurons | [1] |
Table 2: In Vivo Efficacy of JNJ-37822681 in Animal Models
| Model | Effect | Species | Reference |
| Apomorphine-induced stereotypy | Inhibition (ED50 = 0.19 mg/kg) | Rat | [6] |
| D-amphetamine-induced hyperlocomotion | Inhibition (ED50 = 1.0 mg/kg) | Rat | [6] |
| Phencyclidine-induced hyperlocomotion | Inhibition (ED50 = 4.7 mg/kg) | Rat | [6] |
| Acute Seizure Models | Anticonvulsant Activity | Mouse | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures
Objective: To characterize the effects of JNJ-37822681 on neuronal excitability.
Methodology:
-
Cell Preparation: Plate primary neurons or iPSC-derived neurons on coverslips suitable for electrophysiology.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare standard external and internal recording solutions.
-
-
JNJ-37822681 Application:
-
Prepare a stock solution of JNJ-37822681 in DMSO.
-
Dilute the stock solution in the external recording solution to the desired final concentration (e.g., 100 nM - 10 µM) immediately before use.
-
Apply the compound via a perfusion system.
-
-
Stimulation Protocol:
-
Current-Clamp: Inject depolarizing current steps of increasing amplitude to elicit action potentials before and after application of JNJ-37822681. Measure changes in resting membrane potential, action potential threshold, and firing frequency.
-
Voltage-Clamp: Hold the cell at a potential that allows for the measurement of specific currents of interest (e.g., M-current). Use appropriate voltage protocols to activate and measure these currents in the presence and absence of JNJ-37822681.
-
-
Data Analysis: Analyze changes in electrophysiological parameters using appropriate software.
Protocol 2: Multi-Electrode Array (MEA) Recordings
Objective: To assess the effect of JNJ-37822681 on neuronal network activity.
Methodology:
-
Cell Culture on MEAs: Plate neurons on MEA plates and allow them to form functional networks.
-
Baseline Recording: Record spontaneous network activity (spike trains, bursts) for a stable baseline period.
-
Compound Application: Apply JNJ-37822681 at various concentrations to the culture medium.
-
Post-Treatment Recording: Record network activity for an extended period after compound application to observe acute and chronic effects.
-
Data Analysis: Analyze changes in mean firing rate, burst frequency, burst duration, and network synchrony using MEA analysis software.
Mandatory Visualizations
Caption: Dual signaling pathways of JNJ-37822681.
Caption: Troubleshooting workflow for JNJ-37822681 experiments.
References
- 1. revvity.com [revvity.com]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating JNJ 303 in vitro data to in vivo models
Technical Support Center: JNJ-CatK-Inhibitor
Disclaimer: The compound "JNJ 303" is not a publicly recognized identifier. This technical support guide is based on the well-documented challenges observed with the class of Cathepsin K inhibitors, a therapeutic target investigated by Janssen (a Johnson & Johnson company) and others in the field. "JNJ-CatK-Inhibitor" is used as a representative placeholder to address the technical questions posed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-CatK-Inhibitor?
A1: JNJ-CatK-Inhibitor is designed as a potent and selective inhibitor of Cathepsin K (CatK). CatK is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] By inhibiting CatK, the compound aims to block the degradation of type I collagen, which constitutes about 90% of the organic bone matrix, thereby reducing bone resorption.[3] This makes it a therapeutic candidate for osteoporosis.[1][2]
Q2: What are the expected in vitro characteristics of a potent Cathepsin K inhibitor?
A2: A potent Cathepsin K inhibitor is expected to show low nanomolar to sub-nanomolar IC50 values in biochemical assays using the purified enzyme.[1] It should also demonstrate high selectivity against other related cathepsins, such as Cathepsin B, L, and S, to minimize off-target effects.[1][4] In cell-based assays, such as those using osteoclasts, it should effectively inhibit bone resorption.
Q3: Why is there often a discrepancy between in vitro potency and in vivo efficacy for Cathepsin K inhibitors?
A3: Translating the high in vitro potency of Cathepsin K inhibitors to in vivo efficacy has been a significant challenge in their development. Several factors contribute to this discrepancy:
-
Lysosomotropism: Many early Cathepsin K inhibitors were basic compounds that accumulate in the acidic environment of lysosomes.[1][4] This can lead to an apparent increase in potency in cell-based assays but also a loss of selectivity, causing off-target inhibition of other lysosomal cathepsins.[1][4]
-
Off-Target Effects: Inhibition of other cathepsins in tissues like the skin has been linked to adverse effects, such as morphea-like skin reactions, which have halted the development of some inhibitors.[1][3]
-
Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution can result in insufficient drug concentration at the bone resorption site.
-
Species Differences: While Cathepsin K is highly conserved, subtle differences between species can affect inhibitor binding and efficacy.[3]
Q4: What are the common in vivo models used to test JNJ-CatK-Inhibitor?
A4: The most common and relevant preclinical model for evaluating Cathepsin K inhibitors for osteoporosis is the ovariectomized (OVX) rat or non-human primate model.[2][5] Ovariectomy induces estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis in humans.[2][6] Key endpoints in these models include measuring changes in bone mineral density (BMD) and bone turnover markers (e.g., CTx and NTx).[2]
Troubleshooting Guides
Issue 1: My in vivo efficacy is significantly lower than predicted by my nanomolar in vitro IC50 values.
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct a full PK study to determine plasma and tissue exposure levels. 2. Assess the unbound (free) fraction of the drug in plasma, as this is what is available to engage the target. A good in vitro to in vivo correlation often depends on considering the free drug concentration.[7] |
| Lysosomotropism and Off-Target Effects | 1. Determine if your compound is basic and likely to accumulate in lysosomes.[4] 2. Expand your in vitro selectivity panel to include other relevant cathepsins (B, L, S) and assess inhibition in a cell-based assay, where lysosomal accumulation can reveal off-target activity not seen in biochemical assays.[1][8] |
| High Protein Binding | 1. Measure the plasma protein binding of your compound. High binding reduces the free fraction available to act on Cathepsin K.[7] |
Issue 2: I am observing unexpected phenotypes or adverse effects in my animal models (e.g., skin lesions).
| Possible Cause | Troubleshooting Steps |
| Off-Target Inhibition | 1. This is a known issue with some Cathepsin K inhibitors.[1][3] The adverse effect may be due to the inhibition of other cathepsins in non-target tissues. 2. Perform a broad in vitro selectivity screen against a panel of proteases. 3. Use activity-based probes in tissue samples from your in vivo study to see which cathepsins are being inhibited.[4] |
| On-Target Toxicity | 1. Cathepsin K is expressed at lower levels in tissues other than bone, such as skin and lung.[3] The observed toxicity could be due to the inhibition of Cathepsin K's physiological role in these tissues. 2. Conduct histological analysis of affected tissues. |
Data Presentation
Table 1: Illustrative In Vitro vs. In Vivo Data for a Representative Cathepsin K Inhibitor
| Parameter | Species | Value | Reference |
| IC50 (Enzymatic Assay) | Human Cathepsin K | 1.4 nM | [1] |
| Human Cathepsin B | >4,800-fold selective | [1] | |
| Human Cathepsin L | >500-fold selective | [1] | |
| Human Cathepsin S | >65,000-fold selective | [1] | |
| EC50 (Bone Resorption) | Ovariectomized Monkeys | 12-160 nM (unbound) | [7] |
| Efficacy | Ovariectomized Monkeys | +11.4% change in Lumbar Spine aBMD | [2] |
Experimental Protocols
Protocol 1: Cathepsin K Enzymatic Inhibition Assay (Fluorometric)
-
Reagents: Purified human Cathepsin K, fluorogenic substrate (e.g., Ac-LR-AFC), assay buffer, and test inhibitor.[9][10]
-
Procedure:
-
Prepare serial dilutions of the JNJ-CatK-Inhibitor in assay buffer.
-
In a 96-well black plate, add the inhibitor dilutions. Include wells for enzyme control (no inhibitor) and blank (no enzyme).[9]
-
Add the Cathepsin K enzyme solution to the inhibitor and enzyme control wells and pre-incubate.[9]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[9]
-
Measure the fluorescence kinetically at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]
-
Protocol 2: Ovariectomized (OVX) Rat Model for Osteoporosis
-
Animal Model: Use skeletally mature female rats (e.g., Sprague-Dawley, 6 months old).[5][6][11]
-
Procedure:
-
Perform bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham operation is performed on the control group.[12]
-
Allow a period for bone loss to establish (typically 2-4 weeks post-surgery).[6][11]
-
Administer JNJ-CatK-Inhibitor orally once daily for the duration of the study (e.g., 4-12 weeks). Include a vehicle control group.
-
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar vertebrae at the beginning and end of the study using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[12]
-
Bone Turnover Markers: Collect urine or serum at specified time points to measure markers of bone resorption (e.g., CTx, NTx).
-
Histomorphometry: At the end of the study, collect bone samples for histological analysis to assess osteoclast and osteoblast numbers and activity.
-
Visualizations
Caption: Cathepsin K signaling and inhibition in osteoclasts.
Caption: Experimental workflow for evaluating JNJ-CatK-Inhibitor.
Caption: Troubleshooting logic for in vitro to in vivo translation.
References
- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applicability of in vitro-in vivo translation of cathepsin K inhibition from animal species to human with the use of free-drug hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
Validation & Comparative
A Comparative Guide to IKs Blockers: JNJ 303 vs. HMR-1556
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing cardiovascular research. This guide provides a detailed, objective comparison of two prominent IKs channel blockers: JNJ 303 and HMR-1556. The slowly activating delayed rectifier potassium current (IKs) is crucial for the repolarization phase of the cardiac action potential, and its selective blockade is a key area of investigation for antiarrhythmic therapies.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound and HMR-1556 against the IKs current and other cardiac ion channels.
Table 1: Inhibitory Potency (IC50) on IKs Current
| Compound | Species/System | IC50 |
| This compound | - | 64 nM[1][2][3][4][5][6] |
| HMR-1556 | Canine Ventricular Myocytes | 10.5 nM[7][8][9] |
| Guinea Pig Ventricular Myocytes | 34 nM[8][9][10] | |
| Human Atrial Myocytes | 6.8 nM[11] | |
| Xenopus Oocytes (expressing human minK) | 120 nM[10] |
Table 2: Selectivity Profile - Inhibitory Concentrations (IC50) on Other Cardiac Ion Channels
| Compound | Ion Current | Channel | IC50 (µM) |
| This compound | IKr | hERG | 12.6[2][3] |
| Ito | - | 11.1[2][3] | |
| INa | - | 3.3[2][3] | |
| ICa | - | >10[2][3] | |
| HMR-1556 | IKr | hERG | 12.6[7] |
| Ito | - | 33.9[7] | |
| ICa,L | - | 27.5[7] | |
| IK1 | - | Unaffected[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for the electrophysiological characterization of IKs blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying ion channel function in isolated cardiomyocytes.
1. Myocyte Isolation:
-
Hearts are rapidly excised from anesthetized animals (e.g., canine, guinea pig) and mounted on a Langendorff apparatus.[12]
-
The heart is perfused with a collagenase-containing solution to digest the extracellular matrix and isolate individual ventricular myocytes.[12]
2. Electrophysiological Recording:
-
Isolated myocytes are transferred to a recording chamber on an inverted microscope.
-
Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a high concentration of potassium.[12]
-
The whole-cell patch-clamp configuration is established to allow for the measurement of ionic currents across the cell membrane.[12]
-
Specific voltage-clamp protocols are applied to isolate the IKs current from other cardiac ion currents.
3. Drug Application and Data Analysis:
-
The compound of interest (this compound or HMR-1556) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the external solution.[12]
-
Concentration-response curves are generated by applying increasing concentrations of the blocker and measuring the inhibition of the IKs tail current.[12]
-
The IC50 value is determined by fitting the data to the Hill equation.[12]
Isolated Langendorff-Perfused Heart
This ex vivo model allows for the assessment of a drug's effect on the electrophysiology of the whole heart.
1. Heart Preparation:
-
The heart is excised and immediately placed in ice-cold cardioplegic solution.[12]
-
The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution).
2. Electrophysiological Measurements:
-
Monophasic action potentials (MAPs) are recorded from the epicardial surface of the ventricles to measure action potential duration (APD).
-
The effects of the IKs blocker on APD at different pacing cycle lengths are recorded to assess rate-dependent effects.
3. Data Analysis:
-
Changes in APD at 90% repolarization (APD90) are measured before and after drug administration to quantify the drug's effect on ventricular repolarization.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 878489-28-2 | Potassium Channel | MOLNOVA [molnova.com]
- 6. adooq.com [adooq.com]
- 7. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMR 1556 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the chromanol HMR 1556 on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
JNJ-303 vs. Dofetilide: A Comparative Analysis of Torsades de Pointes Induction in Animal Models
A detailed guide for researchers and drug development professionals on the proarrhythmic potential of two distinct potassium channel blockers.
This guide provides a comprehensive comparison of JNJ-303 and dofetilide (B1670870), two potassium channel blockers with different selectivity, in their ability to induce Torsades de Pointes (TdP) in preclinical animal models. The information presented is intended to assist researchers and scientists in understanding the nuances of their proarrhythmic profiles and to inform the design of future nonclinical safety studies.
Executive Summary
JNJ-303, a selective inhibitor of the slow delayed rectifier potassium current (IKs), and dofetilide, a potent and selective inhibitor of the rapid delayed rectifier potassium current (IKr), both prolong the cardiac QT interval, a key risk factor for TdP. However, their propensity to induce this life-threatening arrhythmia in animal models differs significantly, particularly concerning the underlying physiological conditions.
Direct comparative studies in a canine model of complete atrioventricular block (CAVB) demonstrate that while both drugs prolong the QTc interval to a similar extent, dofetilide is a more reliable inducer of TdP on its own. JNJ-303, in contrast, typically requires an additional proarrhythmic trigger, such as enhanced inotropy, to elicit the full spectrum of TdP. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and provide a visual representation of the proposed mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a head-to-head study comparing JNJ-303 and dofetilide in a dofetilide-inducible chronic atrioventricular block (CAVB) dog model.
| Drug Administration | Dose | QTc Interval Prolongation (ms) | Torsades de Pointes (TdP) Incidence | Animal Model |
| JNJ-303 | 0.63 mg/kg/10min i.v. | 88 ± 53 | 0/4 | Anesthetized CAVB Dog |
| JNJ-303 + Ouabain | 0.63 mg/kg/10min i.v. (JNJ-303) + 0.045 mg/kg/1min i.v. (Ouabain) | Not reported | 4/6 | Anesthetized CAVB Dog |
| Dofetilide | 0.025 mg/kg i.v. | Standardized to induce TdP | Inducible by protocol | Anesthetized CAVB Dog |
Data extracted from van der Heyden et al., 2022.[1][2]
| Parameter | JNJ-303 | Dofetilide |
| Primary Target | IKs (slow delayed rectifier K+ current) | IKr (rapid delayed rectifier K+ current) |
| TdP Induction alone | Low | High |
| TdP Induction with trigger | High (with enhanced inotropy) | High |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following protocol is based on the study by van der Heyden et al. (2022) in the anesthetized chronic AV block (CAVB) dog model.[1][2]
Animal Model:
-
Species: Mongrel dogs.
-
Model: Chronic atrioventricular (AV) block (CAVB) was induced by radiofrequency ablation of the His bundle. This model is known to exhibit ventricular remodeling and a reduced repolarization reserve, making it susceptible to TdP.[2]
-
Selection: Only dogs previously shown to be inducible for TdP with dofetilide were included in the comparative study.[2]
Drug Administration:
-
JNJ-303: Administered intravenously at a dose of 0.63 mg/kg over 10 minutes.[1]
-
Dofetilide: Administered intravenously at a dose of 0.025 mg/kg.[2]
-
Ouabain (for enhanced inotropy): Administered intravenously at a dose of 0.045 mg/kg over 1 minute in combination with JNJ-303.[1]
Anesthesia:
-
Animals were anesthetized during the experimental procedures. The specific anesthetic regimen can influence cardiac electrophysiology and arrhythmia inducibility.
Cardiac Monitoring:
-
Electrocardiogram (ECG): Continuous ECG monitoring was performed to measure the QT interval (corrected for heart rate, QTc) and to detect arrhythmias.
-
Arrhythmia Scoring: A standardized arrhythmia score was used to quantify the severity of ventricular arrhythmias, including single ectopic beats, ventricular tachycardia (VT), and TdP.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of JNJ-303 and dofetilide on TdP induction can be attributed to their distinct molecular targets within the cardiac action potential.
References
Validating the selectivity of JNJ 303 for IKs over IKr, INa, and ICa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of JNJ-38431095 (JNJ 303) for the slowly activating delayed rectifier potassium current (IKs) over other critical cardiac ion channels: the rapid delayed rectifier potassium current (IKr), the fast sodium current (INa), and the L-type calcium current (ICa). The data presented is compiled from publicly available pharmacological studies to assist researchers in evaluating this compound for their applications.
Data Presentation: this compound Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for IKs, IKr, INa, and ICa, demonstrating its potent and selective inhibition of IKs.
| Ion Channel | Current | IC50 (µM) | Selectivity over IKs |
| KCNQ1/KCNE1 | IKs | 0.064[1][2][3][4][5] | - |
| hERG (KCNH2) | IKr | 12.6[2][3] | ~197-fold |
| Nav1.5 (SCN5A) | INa | 3.3[2][3] | ~52-fold |
| Cav1.2 (CACNA1C) | ICa | >10[2][3] | >156-fold |
Note: The IC50 values are based on electrophysiological studies. The selectivity is calculated as the ratio of the IC50 for the specified channel to the IC50 for IKs.
Experimental Protocols
The following are representative experimental protocols for the electrophysiological assessment of ion channel currents, based on standard methodologies in the field. The precise details for the this compound IC50 determination may vary and are best referenced from the original research publications.
Cell Preparations
-
IKs (KCNQ1/KCNE1): Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably co-expressing human KCNQ1 and KCNE1 subunits.
-
IKr (hERG): CHO or HEK-293 cells stably expressing the human ether-à-go-go-related gene (hERG).
-
INa (Nav1.5): HEK-293 cells stably expressing the human SCN5A gene.
-
ICa (Cav1.2): HEK-293 cells stably co-expressing the human CACNA1C, β2, and α2δ subunits.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is the standard method for recording ionic currents from isolated cells.
General Conditions:
-
Temperature: Recordings are typically performed at room temperature (22-25 °C) or physiological temperature (35-37 °C).
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier and digitized for analysis.
-
Drug Application: this compound and control solutions are applied to the cells via a perfusion system.
Voltage Clamp Protocols:
-
IKs (Slowly Activating Delayed Rectifier K+ Current):
-
Holding Potential: The cell membrane is held at a potential of -80 mV.
-
Test Pulse: A long depolarizing pulse to +20 mV for 2-5 seconds is applied to activate the IKs channels.
-
Repolarization: The membrane is then repolarized to -40 mV to record the deactivating tail current, which is characteristic of IKs.
-
Current Measurement: The peak amplitude of the tail current is measured to determine the extent of channel opening.
-
-
IKr (Rapidly Activating Delayed Rectifier K+ Current):
-
Holding Potential: The cell is held at -80 mV.
-
Test Pulse: A depolarizing pulse to +20 mV for 1-2 seconds is applied.
-
Repolarization: The membrane is then repolarized to -50 mV to record the characteristic rapidly deactivating tail current of IKr.
-
Current Measurement: The peak tail current is measured. To isolate IKr from other currents, a specific IKr blocker like E-4031 can be used in control experiments.
-
-
INa (Fast Na+ Current):
-
Holding Potential: The membrane is held at a hyperpolarized potential, typically -100 mV or -120 mV, to ensure the availability of sodium channels.
-
Test Pulse: A brief (e.g., 20-50 ms) depolarizing pulse to -10 mV is applied to elicit the fast, transient inward sodium current.
-
Current Measurement: The peak inward current is measured shortly after the depolarizing step.
-
-
ICa (L-type Ca2+ Current):
-
Holding Potential: The cell is held at a potential that inactivates sodium channels, typically -40 mV or -50 mV.
-
Test Pulse: A depolarizing pulse to +10 mV for 200-500 ms (B15284909) is applied to activate L-type calcium channels.
-
Current Measurement: The peak inward current during the depolarization is measured. To eliminate contamination from potassium currents, the internal pipette solution is often potassium-free.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway context for assessing the selectivity of this compound.
References
- 1. Methods in safety pharmacology in focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnjmedtech.com [jnjmedtech.com]
- 3. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crack cocaine - Wikipedia [en.wikipedia.org]
Cross-Species Comparison of JNJ-38431095's Effects on Cardiac Repolarization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac repolarization effects of JNJ-38431095 across various species, supported by available experimental data. JNJ-38431095 is an inhibitor of the slow component of the delayed rectifier potassium current (IKs), with off-target effects on the rapid component (IKr), encoded by the human ether-a-go-go-related gene (hERG).
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of JNJ-38431095 on cardiac ion channels and electrocardiogram (ECG) parameters in different species.
Table 1: In Vitro Inhibition of Cardiac Potassium Channels by JNJ-38431095
| Species | Ion Channel | IC50 (µM) | Notes |
| Not Specified | IKs | ~0.02 - 0.2 | Estimated based on experimental concentrations described as 0.5-1.5 times the IC50. |
| Not Specified | IKr (hERG) | ~2.4 - 84 | Estimated to be 120-420 times higher than the IKs IC50. |
Table 2: In Vivo Effects of JNJ-38431095 on Cardiac Repolarization
| Species | Model | Dose/Concentration | Parameter | Baseline Value (mean ± SD) | Post-Dose Value (mean ± SD) |
| Dog | Anesthetized Chronic AV Block | 0.63 mg/kg i.v. | QTc Interval (ms) | 477 ± 53 | 565 ± 14 |
| Guinea Pig | Anesthetized | Not Specified | QTc Interval | Not Specified | Prolonged |
| Rabbit | Isolated Heart | Not Specified | Action Potential Duration (APD) | Not Specified | Prolonged |
| Rabbit | Isolated Wedge Preparation | Not Specified | QT Interval | Not Specified | Prolonged |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpretation and replication.
In Vitro Ion Channel Electrophysiology (General Protocol)
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the genes encoding the respective ion channel subunits (e.g., KCNQ1/KCNE1 for IKs, KCNH2 for hERG/IKr).
-
Method: Whole-cell patch-clamp technique.
-
Procedure:
-
Cells are cultured to an appropriate confluency and harvested.
-
A glass micropipette with a tip diameter of ~1-2 µm is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
Voltage-clamp protocols specific for the ion channel of interest are applied to elicit and measure the ionic currents.
-
JNJ-38431095 is perfused at various concentrations to determine the concentration-dependent inhibition of the target current.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
In Vivo Electrocardiography in Anesthetized Dogs (Specific to Chronic AV Block Model)
-
Animal Model: Anesthetized dogs with surgically induced chronic atrioventricular (AV) block. This model is utilized for its sensitivity in detecting proarrhythmic effects.
-
Anesthesia: Specific anesthetic regimen is applied and maintained throughout the experiment.
-
Surgical Preparation:
-
Implantation of electrodes for ECG recording.
-
Catheterization of a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
Data Acquisition:
-
Continuous ECG and hemodynamic monitoring.
-
Baseline data is recorded prior to drug administration.
-
JNJ-38431095 is administered intravenously at a specified dose (e.g., 0.63 mg/kg).
-
ECG parameters, including the QT interval, are measured at multiple time points post-dosing.
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs).
-
Isolated Langendorff-Perfused Rabbit Heart (General Protocol for APD Measurement)
-
Preparation:
-
Rabbits are euthanized, and their hearts are rapidly excised.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
-
-
Data Acquisition:
-
A microelectrode is impaled into a ventricular cardiomyocyte to record the transmembrane action potential.
-
The heart is paced at a constant cycle length.
-
Baseline action potential parameters, including action potential duration at 90% repolarization (APD90), are recorded.
-
JNJ-38431095 is added to the perfusate at desired concentrations.
-
Changes in APD are measured to assess the drug's effect on ventricular repolarization.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by JNJ-38431095 and a typical experimental workflow for assessing cardiac repolarization.
Caption: Signaling pathway of JNJ-38431095's effect on cardiac repolarization.
Caption: Experimental workflow for assessing cardiac repolarization effects.
A Comparative Guide to KCNQ1/KCNE1 Inhibitors: JNJ-37822965 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNJ-37822965 (JNJ 303) with other notable inhibitors of the KCNQ1/KCNE1 potassium channel complex, a critical component of cardiac repolarization. The following sections present quantitative data, experimental methodologies, and pathway visualizations to facilitate an objective evaluation of these compounds for research and development purposes.
Performance Comparison of KCNQ1/KCNE1 Inhibitors
The potency and selectivity of this compound, HMR-1556, and Chromanol 293B against the KCNQ1/KCNE1 channel (mediating the slow delayed rectifier potassium current, IKs) and other cardiac ion channels are summarized below. Data has been compiled from studies utilizing mammalian and, where specified, non-mammalian expression systems.
| Compound | Target | IC50 (nM) | Cell System/Species | Selectivity (IC50 in µM for other channels) | Reference |
| JNJ-37822965 (this compound) | KCNQ1/KCNE1 (IKs) | 64 | Human | INa: 3.3, ICa: >10, Ito: 11.1, IKr: 12.6 | [1][2] |
| KCNQ1/KCNE1 (IKs) | >100,000 | Zebrafish | Not specified | [3] | |
| HMR-1556 | KCNQ1/KCNE1 (IKs) | 10.5 | Canine Ventricular Myocytes | Ito: 33.9, ICaL: 27.5, IKr: 12.6, IK1: Unaffected | [4] |
| KCNQ1/KCNE1 (IKs) | 34 | Guinea Pig Ventricular Myocytes | IKr, IK1: Slightly blocked at 10 µM; Ito, Isus: 25-36% inhibition at 10 µM; L-type Ca2+: 31% inhibition at 10 µM | [5] | |
| KCNQ1 + KCNE1 | 1,500 | Zebrafish (in CHO cells) | Not specified | [6] | |
| Chromanol 293B | KCNQ1/KCNE1 (IKs) | ~7,000 | Human | Not specified | [3] |
| KCNQ1 + KCNE1 | 15,100 ± 3,300 | Xenopus oocytes | Not specified | [7] | |
| KCNQ1 + KCNE1 | 13,400 ± 2,800 | Zebrafish (in CHO cells) | Not specified | [6] | |
| KCNQ1 | 65,400 ± 1,700 | Xenopus oocytes | Not specified | [7] |
Mechanism of Action and Binding Sites
JNJ-37822965 (this compound) , an adamantane (B196018) derivative, acts as a potent gating modifier. It binds to fenestrations within the KCNQ1/KCNE1 channel complex that are specifically created by the association of the KCNE1 auxiliary subunit with the KCNQ1 pore-forming subunit.[8] This unique binding mechanism contributes to its high specificity for the assembled IKs channel.
HMR-1556 demonstrates high affinity for KCNQ1 gain-of-function mutations associated with atrial fibrillation, suggesting a potential for genotype-specific therapeutic targeting.[9]
Chromanol 293B is an open channel blocker that interacts with the inner pore vestibule of the KCNQ1 subunit.[10] Its binding involves hydrophobic interactions with residues in the S6 transmembrane domain and electrostatic interactions with a potassium ion within the selectivity filter. The presence of the KCNE1 subunit enhances the blocking potency of Chromanol 293B.[7]
Experimental Protocols
Detailed methodologies for key electrophysiological assays are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Ovary lobes are surgically removed from female Xenopus laevis frogs.
-
Oocytes are isolated and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the desired ion channel subunits (e.g., KCNQ1 and KCNE1).
-
Injected oocytes are incubated for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber perfused with a standard recording solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
Voltage protocols are applied to study the activation, deactivation, and inactivation properties of the channels, as well as the effects of pharmacological compounds.
3. Data Analysis:
-
Current-voltage (I-V) relationships are determined by measuring the peak current at various membrane potentials.
-
Conductance-voltage (G-V) curves are generated to determine the voltage at which half of the channels are activated (V1/2).
-
Dose-response curves are constructed by applying increasing concentrations of the inhibitor to determine the IC50 value.
Visualizing the KCNQ1/KCNE1 Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the role of the KCNQ1/KCNE1 channel in the cardiac action potential and a typical experimental workflow for inhibitor testing.
Caption: Role of KCNQ1/KCNE1 in Cardiac Action Potential Repolarization.
Caption: Workflow for KCNQ1/KCNE1 Inhibitor Characterization.
Whole-Cell Patch Clamp in Mammalian Cells (e.g., CHO or HEK293)
This technique allows for the recording of ionic currents from the entire cell membrane of a single mammalian cell.
1. Cell Culture and Transfection:
-
Mammalian cells (e.g., CHO or HEK293) are cultured under standard conditions.
-
Cells are transiently or stably transfected with plasmids encoding KCNQ1 and KCNE1. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Pipette Preparation and Sealing:
-
Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a micropipette puller.
-
The pipette is filled with an intracellular solution containing a high concentration of potassium and other components to mimic the intracellular environment.
-
The pipette is brought into contact with a transfected cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
3. Whole-Cell Configuration and Recording:
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit KCNQ1/KCNE1 currents.
-
The inhibitor is applied via the perfusion system at various concentrations to determine its effect on the current.
4. Data Acquisition and Analysis:
-
Currents are recorded and analyzed similarly to the TEVC method to determine IC50 values and selectivity.
-
Background currents can be subtracted by applying a selective IKs blocker like HMR-1556 at the end of the experiment.[11]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. Pharmacological Screening of Kv7.1 and Kv7.1/KCNE1 Activators as Potential Antiarrhythmic Drugs in the Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMR 1556 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ancillary subunits and stimulation frequency determine the potency of chromanol 293B block of the KCNQ1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective targeting of gain-of-function KCNQ1 mutations predisposing to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ancillary subunits and stimulation frequency determine the potency of chromanol 293B block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric mechanism for KCNE1 modulation of KCNQ1 potassium channel activation | eLife [elifesciences.org]
A Comparative Guide to Preclinical IKs Inhibition and QT Prolongation: Focus on JNJ-303
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the IKs inhibitor JNJ-303 and its alternatives in preclinical studies of QT prolongation. Ensuring the reproducibility of such studies is paramount for the accurate assessment of cardiac liability in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid researchers in designing and interpreting their own experiments.
Executive Summary
JNJ-303 is a potent and specific blocker of the slow component of the delayed rectifier potassium current (IKs), with an IC50 of 64 nM. Inhibition of the IKs channel, encoded by the KCNQ1 and KCNE1 genes, is a mechanism that can lead to prolongation of the QT interval on an electrocardiogram (ECG), a key indicator of proarrhythmic risk. Preclinical studies, primarily in canine models, have demonstrated that JNJ-303 induces significant QT prolongation. However, the reproducibility of these findings can be influenced by various factors including the experimental model, anesthetic regimen, and the presence of other cardioactive agents. This guide explores the available data for JNJ-303 and compares it with other commonly used IKs inhibitors, such as HMR-1556 and Chromanol 293B, to provide a framework for assessing the reproducibility and translatability of these critical safety pharmacology studies.
Comparative Analysis of IKs Inhibitors
The following table summarizes the quantitative data on the effects of JNJ-303 and alternative IKs inhibitors on cardiac repolarization. It is important to note that direct comparison is challenging due to the variability in experimental models and conditions.
| Compound | Model System | Key Parameter | Concentration/Dose | Observed Effect | Citation |
| JNJ-303 | Anesthetized Chronic AV Block (CAVB) Dog | QTc Interval | 0.63 mg/kg/10min i.v. | Prolongation from 477 ± 53 ms (B15284909) to 565 ± 14 ms | [1] |
| Xenopus Oocytes (expressing Kv7.1/KCNE1) | IKs Current | - | Potent blockade and modulation of channel gating | [2] | |
| In vitro assays | IKs Inhibition | IC50 = 64 nM | Potent and specific blockade | [3][4] | |
| HMR-1556 | Human Ventricular Myocytes | Action Potential Duration (APD) | 100 nmol/L & 1 µmol/L | <12 ms change in APD | [5] |
| Isolated Rabbit Ventricles | Monophasic Action Potential Duration at 90% repolarization (MAPD90) | 100 nM | No significant prolongation alone; increased TdP with other agents | [6] | |
| Guinea Pig Ventricular Myocytes | IKs Inhibition | IC50 = 34 nmol/L | Potent inhibition | [7] | |
| Chromanol 293B | Human Ventricular Myocytes | Action Potential Duration (APD) | 10 µmol/L | <12 ms change in APD | [5] |
| Guinea Pig Ventricular Myocytes | IKs Inhibition | EC50 = 1.02 µmol/L | Selective blockade | [8] | |
| Canine Left Ventricular Myocytes | IKs Inhibition | IC50 = 1.8 µmol/L | Relatively selective blockade | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of QT prolongation studies. Below are outlines of key methodologies used in the assessment of IKs inhibitors.
In Vivo Conscious Dog QT Assay
This model is frequently used to assess the proarrhythmic potential of compounds in a whole-animal system.
Objective: To measure the effect of a test compound on the QT interval in conscious, telemetered dogs.
Methodology:
-
Animal Model: Purpose-bred mongrel or beagle dogs are instrumented with telemetry devices for continuous ECG and arterial pressure monitoring.
-
Acclimatization: Animals are trained to rest quietly in a sling to minimize stress-related heart rate variability.
-
Dosing: The test compound (e.g., JNJ-303) is administered intravenously or orally at various dose levels. A vehicle control is also included.
-
ECG Recording: Continuous ECG data is collected at baseline and for a specified period post-dosing.
-
Data Analysis: The QT interval is measured on a beat-to-beat basis and corrected for heart rate using an appropriate formula (e.g., Van de Water's). The change in QTc from baseline is then calculated and compared between treated and control groups.[10][11][12]
In Vitro Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated cells.
Objective: To determine the potency and selectivity of a compound on the IKs current.
Methodology:
-
Cell Preparation: Cardiomyocytes are isolated from animal or human hearts, or a stable cell line expressing the KCNQ1/KCNE1 channels (e.g., HEK293 cells) is used.
-
Whole-Cell Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ion currents.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to isolate the IKs current from other cardiac ion currents.
-
Compound Application: The test compound is perfused onto the cell at increasing concentrations to generate a concentration-response curve.
-
Data Analysis: The inhibition of the IKs current at each concentration is measured, and the IC50 value is calculated.[8][13]
Visualizing the Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental procedures is facilitated by clear visualizations.
References
- 1. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blackwellpublishing.com [blackwellpublishing.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Slow delayed rectifier K+ current block by HMR 1556 increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing QT prolongation in conscious dogs: validation of a beat-to-beat method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A "one-step" approach to heart rate correction and statistical analysis applied to conscious dog QTc studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 13. Blocking action of chromanol 293B on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Proarrhythmic Risk of JNJ-303: In Vitro vs. In Vivo Evidence
This guide provides a comprehensive comparison of the in vitro and in vivo proarrhythmic risk associated with JNJ-303, a potent and selective inhibitor of the slowly activating delayed rectifier potassium current (IKs). Understanding the translation of in vitro findings to in vivo outcomes is critical for drug safety assessment. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and methodologies.
Introduction to JNJ-303 and Proarrhythmic Risk
JNJ-303 (JNJ-39767172) is an experimental compound that selectively blocks the KCNQ1/KCNE1 channel, which conducts the IKs current.[1][2] This current plays a crucial role in the repolarization phase of the cardiac action potential.[2] Inhibition of IKs can prolong the QT interval on an electrocardiogram (ECG), a biomarker associated with an increased risk of developing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[3] Assessing the proarrhythmic potential of compounds like JNJ-303 requires a multi-faceted approach, integrating data from in vitro cellular assays to in vivo animal models.
In Vitro Proarrhythmic Profile
In vitro assays are fundamental in early cardiac safety screening to identify a compound's effects on specific ion channels and cellular electrophysiology.[4][5] For JNJ-303, these studies have primarily focused on its potency and selectivity for the IKs channel.
Quantitative In Vitro Data
The following table summarizes the key quantitative findings from in vitro studies on JNJ-303.
| Parameter | System | Concentration/Effect | Reference |
| IKs Inhibition (IC50) | Voltage clamp studies | ~60 nM | [6] |
| hERG Inhibition | Voltage clamp studies | Significantly less potent than IKs inhibition | [7] |
| Action Potential Duration (APD) | Isolated rabbit heart | Prolongation observed | [7] |
| Action Potential Duration (APD) | Human ventricular tissue | No increase in APD alone; significant increase under β-adrenergic stimulation (isoprenaline) | [8] |
| Arrhythmic Extrabeats | Pig ventricular myocardial slices (with D-sotalol) | Observed at 0.3 µM JNJ-303 | [6] |
Experimental Protocols: In Vitro
Two-Electrode Voltage Clamp in Xenopus Oocytes:
-
Objective: To determine the potency and mechanism of JNJ-303 inhibition on the IKs channel.[2]
-
Methodology:
-
The cRNA for human KCNQ1 and KCNE1 subunits are injected into Xenopus laevis oocytes to express the IKs channel.
-
After an incubation period to allow for channel expression, the oocytes are placed in a recording chamber.
-
A two-electrode voltage clamp setup is used to control the membrane potential and record the ionic currents.
-
Baseline IKs currents are recorded in response to specific voltage protocols.
-
JNJ-303 is then perfused at various concentrations, and the effect on the IKs current is measured to determine the IC50 value.[2]
-
Optical Mapping in Human Ventricular Tissue:
-
Objective: To assess the effect of JNJ-303 on action potential duration (APD) across the ventricular wall.[8]
-
Methodology:
-
Wedge preparations of the human left ventricle are obtained from donor hearts.
-
The preparations are stained with a voltage-sensitive dye.
-
The tissue is placed in a chamber and perfused with a physiological solution.
-
Optical mapping is used to record action potentials from the epicardial, midmyocardial, and endocardial layers.
-
Baseline APDs are recorded, followed by perfusion with JNJ-303, alone or in combination with other agents like isoprenaline, to measure changes in APD.[8]
-
In Vitro Experimental Workflow
Caption: Workflow for in vitro assessment of JNJ-303's proarrhythmic risk.
In Vivo Proarrhythmic Profile
In vivo studies are essential to understand how a drug affects the integrated cardiovascular system and to evaluate the actual risk of arrhythmia.[9] Studies in animal models, particularly the dog, are a cornerstone of preclinical cardiac safety assessment.[3]
Quantitative In Vivo Data
The following table summarizes key findings from in vivo studies on JNJ-303, primarily from the chronic atrioventricular block (CAVB) dog model, which is highly sensitive to proarrhythmic effects.
| Parameter | Animal Model | JNJ-303 Dose/Condition | Result | Reference |
| QTc Interval | Anesthetized CAVB Dog | 0.63 mg/kg/10min i.v. | Prolonged from 477 ± 53 ms (B15284909) to 565 ± 14 ms | [10] |
| Arrhythmia Score (AS) | Anesthetized CAVB Dog | 0.63 mg/kg/10min i.v. | Increased from 1.0 ± 0 to 7.1 ± 6.5 (Ectopic beats, Ventricular Tachycardia) | [1][10] |
| Torsades de Pointes (TdP) | Anesthetized CAVB Dog | JNJ-303 alone | No TdP observed | [1] |
| Arrhythmia Score (AS) with Ouabain | Anesthetized CAVB Dog | JNJ-303 + Ouabain (0.045 mg/kg) | Increased from 1.0 ± 0 to 20.2 ± 19.0 | [1][10] |
| Torsades de Pointes (TdP) Incidence | Anesthetized CAVB Dog | JNJ-303 + Ouabain | Induced in 4 out of 6 dogs | [1][10] |
Experimental Protocols: In Vivo
Anesthetized Chronic AV Block (CAVB) Dog Model:
-
Objective: To assess the proarrhythmic potential of JNJ-303 in a sensitive in vivo model.[1][10]
-
Methodology:
-
Model Creation: Complete AV block is surgically induced in dogs, leading to cardiac remodeling that increases susceptibility to TdP.
-
Instrumentation: Anesthetized dogs are instrumented for continuous ECG and hemodynamic monitoring.
-
Drug Administration: A baseline recording is established. JNJ-303 is administered intravenously (e.g., 0.63 mg/kg over 10 minutes).[10]
-
Data Collection: ECGs are continuously recorded to measure heart rate, QT interval (corrected for heart rate, QTc), and the occurrence of arrhythmias.
-
Provocation (Optional): In some protocols, additional proarrhythmic triggers are introduced, such as the Na+/K+ pump inhibitor ouabain, to simulate conditions of enhanced inotropy.[1][10]
-
Arrhythmia Scoring: Arrhythmic events are classified and scored based on severity (e.g., single ectopic beats, ventricular tachycardia, TdP).
-
In Vivo Experimental Workflow```dot
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. blackwellpublishing.com [blackwellpublishing.com]
- 3. Fast and accurate prediction of drug induced proarrhythmic risk with sex specific cardiac emulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early drug development: assessment of proarrhythmic risk and cardiovascular safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-38877605 (JNJ 303): A Comparative Analysis of c-Met Inhibitor Potency Across Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the c-Met inhibitor JNJ-38877605 (formerly known as JNJ 303) against other prominent c-Met inhibitors. The focus of this comparison is the half-maximal inhibitory concentration (IC50) across various cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its potency and cellular effects.
Introduction to JNJ-38877605
JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[2] JNJ-38877605 has demonstrated significant preclinical anti-tumor activity by inhibiting c-Met phosphorylation.[3][4] However, its clinical development was halted due to species-specific renal toxicity.[1]
Comparative Analysis of IC50 Values
The following table summarizes the anti-proliferative IC50 values of JNJ-38877605 and other c-Met inhibitors across a panel of cancer cell lines. It is important to note that while JNJ-38877605 is a potent inhibitor of c-Met kinase activity (IC50 = 4 nM), it has been reported to have no significant cytotoxicity, which may explain the limited availability of direct anti-proliferative IC50 data.[3][4] Instead, its activity is often measured by its ability to inhibit c-Met phosphorylation.
| Cell Line | Cancer Type | JNJ-38877605 (IC50 in nM) | Crizotinib (IC50 in nM) | Capmatinib (B1663548) (IC50 in nM) | Tepotinib (IC50 in nM) |
| EBC-1 | Non-Small Cell Lung Cancer | >500 (p-Met inhibition) | ~15 | >1000 (Resistant) | ~1.1 (p-Met inhibition) |
| GTL-16 | Gastric Cancer | >500 (p-Met inhibition) | Sensitive | Data Not Available | ~2.9 (p-Met inhibition) |
| NCI-H1993 | Non-Small Cell Lung Cancer | >500 (p-Met inhibition) | Data Not Available | Data Not Available | Data Not Available |
| MKN45 | Gastric Cancer | >500 (p-Met inhibition) | <200 | Data Not Available | Data Not Available |
Note: The IC50 values for JNJ-38877605 in the table refer to the concentration required for significant inhibition of c-Met phosphorylation, as specific anti-proliferative IC50 values are not widely reported.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for potency determination, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for an IC50 assay.
c-Met Signaling Pathway and Inhibition by JNJ-38877605.
Experimental workflow for determining IC50 values using an MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines a standard procedure for determining the anti-proliferative IC50 of a compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., EBC-1, GTL-16, NCI-H1993, MKN45)
-
Complete culture medium
-
JNJ-38877605 and other c-Met inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the c-Met inhibitors for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
c-Met Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of JNJ-38877605 on c-Met phosphorylation.
Materials:
-
Cancer cell lines with active c-Met signaling
-
Serum-free medium
-
JNJ-38877605
-
HGF (Hepatocyte Growth Factor) for stimulation (optional)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and may be serum-starved to reduce basal phosphorylation. Cells are then pre-treated with various concentrations of JNJ-38877605.
-
Stimulation: If required, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-c-Met and total c-Met.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The inhibition of phosphorylation is quantified by densitometry.
Conclusion
JNJ-38877605 is a potent and selective inhibitor of c-Met kinase activity. While it demonstrates clear inhibition of c-Met phosphorylation in various cancer cell lines, its direct cytotoxic effect, as measured by anti-proliferative IC50 values, appears to be limited. This suggests that its primary mechanism of action may be cytostatic rather than cytotoxic. Further research is needed to fully elucidate its anti-tumor properties and to identify cancer cell lines that may be more sensitive to its anti-proliferative effects. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating c-Met inhibitors and their therapeutic potential.
References
- 1. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. JNJ-38877605 | CAS#:943540-75-8 | Chemsrc [chemsrc.com]
- 4. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of JNJ-39393406: A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-39393406 (JNJ 303), a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other relevant PAMs. We delve into the experimental data supporting its mechanism of action, propose a detailed mutagenesis study to validate its binding site, and present signaling pathways and experimental workflows using Graphviz visualizations.
Unveiling the Mechanism: JNJ-39393406 as an α7 nAChR PAM
JNJ-39393406 is an investigational drug that enhances the function of the α7 nAChR, a ligand-gated ion channel crucial for various cognitive processes. Unlike direct agonists that activate the receptor, JNJ-39393406 acts as a PAM, meaning it binds to a site on the receptor distinct from the acetylcholine binding site. This allosteric modulation potentiates the receptor's response to its natural agonist, acetylcholine. Specifically, JNJ-39393406 has been shown to lower the agonist and nicotine (B1678760) threshold for α7 nAChR activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold[1]. This potentiation of the α7 nAChR signaling is being explored for therapeutic potential in conditions like depressive disorders and for smoking cessation[1].
Comparative Analysis of α7 nAChR Positive Allosteric Modulators
The landscape of α7 nAChR PAMs is diverse, with compounds classified primarily into two categories: Type I and Type II. This classification is based on their distinct effects on the receptor's desensitization kinetics. Type I PAMs, such as AVL-3288 and NS-1738, enhance the peak current response to an agonist with minimal effect on the rapid desensitization characteristic of the α7 nAChR. In contrast, Type II PAMs, like PNU-120596, not only potentiate the peak current but also significantly slow down the receptor's desensitization, leading to a prolonged channel opening. The specific classification of JNJ-39393406 as a Type I or Type II PAM is not definitively established in the reviewed literature.
The following table summarizes the quantitative data for JNJ-39393406 and other notable α7 nAChR PAMs.
| Compound | Type | EC50 (in vitro) | Fold Potentiation of Agonist Response | Key Characteristics |
| JNJ-39393406 | Not Specified | Not specified | 17- to 20-fold increase in maximum agonist response; 10- to 20-fold decrease in agonist EC50[1] | Selective for α7 nAChR over other nAChR subtypes and 62 other receptors and enzymes[1]. |
| PNU-120596 | Type II | ~1.5 µM | Potentiates agonist-evoked responses by approximately 10-fold or more. | Significantly slows receptor desensitization. |
| AVL-3288 | Type I | Not specified | Not specified | Preserves the rapid desensitization kinetics of the α7 nAChR. |
| NS-1738 | Type I | Low µM range | Approximately 6-fold enhancement of ACh-induced currents in patch-clamp experiments. | Potentiates agonist response with minimal effect on desensitization. |
Validating JNJ-39393406's Binding Site: A Proposed Mutagenesis Study
While the allosteric modulation by JNJ-39393406 is established, pinpointing its exact binding site on the α7 nAChR is crucial for understanding its mechanism of action and for the rational design of future therapeutics. Mutagenesis studies have been instrumental in identifying the binding sites of other PAMs, often located in the transmembrane domain of the receptor. Based on existing literature for other α7 PAMs, a targeted site-directed mutagenesis study can be designed to validate the binding site of JNJ-39393406.
Experimental Protocol: Site-Directed Mutagenesis and Electrophysiological Validation
This protocol outlines the key steps to identify the amino acid residues critical for the interaction between JNJ-39393406 and the α7 nAChR.
1. Identification of Candidate Residues: Based on computational docking studies and the known binding sites of other α7 PAMs (e.g., in the transmembrane domains), a panel of candidate amino acid residues in the human α7 nAChR subunit will be selected for mutation.
2. Site-Directed Mutagenesis:
-
The cDNA encoding the human α7 nAChR subunit will be used as a template.
-
Site-directed mutagenesis will be performed using a commercially available kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies).
-
Primers will be designed to introduce single-point mutations, replacing the candidate residues with alanine (B10760859) (Alanine Scanning Mutagenesis) or other residues with different properties (e.g., charge, size).
-
The presence of the desired mutation and the absence of any other mutations will be confirmed by DNA sequencing.
3. Expression of Wild-Type and Mutant Receptors in Xenopus Oocytes:
-
cRNA for the wild-type and each mutant α7 nAChR subunit will be synthesized in vitro.
-
Stage V-VI Xenopus laevis oocytes will be harvested and injected with the cRNA.
-
Injected oocytes will be incubated for 2-4 days to allow for receptor expression on the cell membrane.
4. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Oocytes expressing either wild-type or mutant α7 nAChRs will be placed in a recording chamber and perfused with a standard saline solution.
-
The oocytes will be voltage-clamped at a holding potential of -70 mV.
-
An agonist (e.g., acetylcholine) will be applied at its EC20 concentration (the concentration that elicits 20% of the maximal response) to establish a baseline current.
-
JNJ-39393406 will then be co-applied with the agonist at various concentrations to determine its potentiating effect.
-
The peak current amplitude and the extent of potentiation (fold-increase in current) will be measured for both wild-type and mutant receptors.
5. Data Analysis:
-
Concentration-response curves for JNJ-39393406 will be generated for both wild-type and each mutant receptor.
-
A significant reduction or complete loss of potentiation by JNJ-39393406 in a specific mutant receptor compared to the wild-type receptor will indicate that the mutated residue is critical for the binding or action of JNJ-39393406.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
JNJ-303 versus Chromanol 293B: A Comparative Analysis of IKs Potassium Channel Blockers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two widely used IKs potassium channel blockers: JNJ-303 and chromanol 293B. This analysis is based on available experimental data to facilitate informed decisions in research and development.
JNJ-303 and chromanol 293B are both valuable pharmacological tools used to investigate the physiological and pathophysiological roles of the slowly activating delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. While both compounds target the KCNQ1/KCNE1 channel complex that underlies IKs, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. This guide delves into a detailed comparison of their performance, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of JNJ-303 and chromanol 293B based on reported in vitro and in vivo studies.
Table 1: Potency Against IKs (KCNQ1/KCNE1)
| Compound | IC50 (IKs) | Species/Cell Type | Reference |
| JNJ-303 | 64 nM | Not specified (Cell-free assay) | [1][2] |
| Chromanol 293B | 1.02 µM | Guinea pig ventricular myocytes | [3][4] |
| 1.8 µM | Canine left ventricular myocytes | [5] | |
| 1-10 µM | Not specified | [6] | |
| 8 µM | Rat embryonic heart-derived H9c2 cells | [7] |
Table 2: Selectivity Profile Against Other Ion Channels
| Compound | Ion Channel | IC50 / Effect | Species/Cell Type | Reference |
| JNJ-303 | IKr (hERG) | 12.6 µM | Not specified | [8] |
| INa | 3.3 µM | Not specified | [8] | |
| ICa,L | >10 µM | Not specified | [8] | |
| Ito | 11.1 µM | Not specified | [8] | |
| Chromanol 293B | IKr (hERG) | Unaffected at 50 µM | Guinea pig ventricular myocytes | [3] |
| Ito | 24 µM | Human ventricular myocytes | [4] | |
| 38 µM | Canine left ventricular myocytes | [5] | ||
| IKl | Unaffected at 30 µM | Canine left ventricular myocytes | [5] | |
| ICa,L | Unaffected at 30 µM | Canine left ventricular myocytes | [5] | |
| INa | Unaffected | Guinea pig ventricular myocytes | [4] | |
| CFTR Chloride Current | 19 µM | Human CFTR expressed in Xenopus oocytes | [6][9] |
Mechanism of Action and Binding Sites
Both JNJ-303 and chromanol 293B act as blockers of the IKs channel. Their binding sites have been localized to the pore region and the S6 transmembrane segment of the KCNQ1 alpha subunit.[10][11] Specifically for chromanol 293B, its binding involves hydrophobic interactions with residues Ile337 and Phe340 in the S6 domain and electrostatic interactions with a potassium ion within the selectivity filter.[10] The (-)-[3R,4S] enantiomer of chromanol 293B is reported to be a more potent and selective inhibitor of KvLQT1+minK channels compared to the (+)-[3S,4R] enantiomer.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of JNJ-303 and chromanol 293B on various ion channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, canine, human) or cell lines (e.g., H9c2) are cultured.[3][5][7] For studying specific channel subunits, Xenopus oocytes are often used for heterologous expression of the channels of interest (e.g., KCNQ1/KCNE1, hERG).[3][9]
-
Recording Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations may be varied to isolate particular currents.
-
Internal (Pipette) Solution (in mM): Usually contains KCl or K-aspartate, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit and measure different ionic currents.
-
For IKs: Cells are typically held at a negative holding potential (e.g., -50 mV) and then depolarized to various positive potentials (e.g., +60 mV) to activate the channels. The slow activation kinetics are a hallmark of IKs.[3][4]
-
For IKr: A holding potential of around -50 mV is used, followed by depolarizing pulses to potentials where IKr activates (e.g., -10 mV). The characteristic tail currents upon repolarization are measured.[3]
-
For Ito: A pre-pulse to a very negative potential (to remove inactivation) is followed by a depolarizing pulse.
-
For ICa,L and INa: Specific voltage steps are used to elicit these fast-activating currents.
-
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. The peak current amplitude, activation and inactivation kinetics, and current-voltage (I-V) relationships are analyzed. The concentration-response curves are generated to calculate the IC50 values.
In Vivo Electrophysiology in Animal Models
-
Animal Models: Anesthetized dogs are a common model to study the cardiovascular effects of these compounds.[13][14]
-
Measurements: Electrocardiogram (ECG) is recorded to measure parameters like the QT interval. Intracardiac catheters can be used for more detailed electrophysiological measurements.
-
Drug Administration: Compounds are typically administered intravenously.[14]
-
Data Analysis: Changes in ECG parameters, such as QTc interval prolongation, and the incidence of arrhythmias like Torsades de Pointes (TdP) are quantified.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these IKs blockers.
Caption: Mechanism of IKs channel blockade by JNJ-303 and Chromanol 293B.
Caption: Experimental workflow for comparing IKs channel blockers.
Comparative Discussion
Potency: JNJ-303 is a significantly more potent blocker of the IKs channel, with a reported IC50 in the nanomolar range (64 nM), compared to chromanol 293B, which has an IC50 in the micromolar range (1-10 µM).[1][2][3][4][5][6][7] This difference in potency is a critical consideration for designing experiments and interpreting results.
Selectivity: Both compounds exhibit selectivity for IKs over other cardiac ion channels, but their profiles differ. JNJ-303 shows high selectivity, with IC50 values for other channels being significantly higher than for IKs.[8] Chromanol 293B is also selective for IKs over IKr, IKl, ICa,L, and INa.[3][4][5] However, it has been shown to inhibit the transient outward current (Ito) and the CFTR chloride current at concentrations closer to its IKs IC50, which could be a confounding factor in some experimental settings.[4][6][9]
Proarrhythmic Potential: Blockade of IKs can lead to prolongation of the cardiac action potential and the QT interval on the ECG, which is a known risk factor for Torsades de Pointes (TdP), a life-threatening arrhythmia. JNJ-303 has been shown to induce QT prolongation and cause unprovoked TdP in animal models.[1][13][14] The rate-dependent effects of IKs blockers on action potential duration may differ from those of IKr blockers, which is an important area of investigation for antiarrhythmic drug development.[3][4]
Conclusion
JNJ-303 and chromanol 293B are both effective blockers of the IKs potassium channel, but they possess distinct pharmacological profiles. JNJ-303 is a highly potent and selective IKs blocker, making it a valuable tool for studies requiring a high degree of target specificity. Chromanol 293B, while less potent, has been extensively characterized and remains a useful tool for studying the role of IKs. The choice between these two compounds will depend on the specific requirements of the research, including the desired concentration range, the need for high selectivity, and the experimental model being used. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of chromanol 293B-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 9. Chromanol 293B, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blackwellpublishing.com [blackwellpublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ 303: Electrophysiological Alterations and Functional Consequences in Cardiac Repolarization
A detailed guide for researchers and drug development professionals on the electrophysiological profile of the IKs inhibitor JNJ 303, in comparison to other agents affecting cardiac repolarization. This document provides a comprehensive overview of its mechanism, experimental data, and methodologies for assessing its functional impact.
This guide offers an objective comparison of the electrophysiological effects and functional outcomes of this compound, a potent and selective inhibitor of the slowly activating delayed rectifier potassium current (IKs), with other IKs inhibitors and the IKr inhibitor dofetilide (B1670870). By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological processes, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound's profile in the context of cardiac repolarization and arrhythmogenesis.
Electrophysiological and Functional Comparison of this compound and Alternatives
The following tables summarize the in vitro and in vivo electrophysiological and functional effects of this compound and comparator compounds. These drugs modulate cardiac repolarization through the inhibition of key potassium currents, primarily IKs and the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.
| Compound | Primary Target | IC50 for Primary Target | IC50 for hERG (IKr) | Selectivity (hERG IC50 / Primary Target IC50) |
| This compound | IKs | 64 nM[1][2][3][4] | 12.6 µM[3] | ~197-fold |
| HMR 1556 | IKs | 10.5 nM (canine)[5][6]; 34 nM (guinea pig)[7] | 12.6 µM[6] | ~1200-fold (vs. canine IKs) |
| Chromanol 293B | IKs | 1.8 µM (canine)[6] | >10 µM | >5.6-fold |
| Dofetilide | IKr (hERG) | 7-13 nM[8][9] | 7-13 nM[8][9] | 1-fold |
Table 1: In Vitro Potency and Selectivity of this compound and Comparator Drugs. This table highlights the half-maximal inhibitory concentrations (IC50) of the compounds against their primary targets and the hERG channel, providing a measure of their potency and selectivity.
| Compound | Animal Model | Dose | QT Interval Prolongation | Incidence of Torsades de Pointes (TdP) |
| This compound | Chronic AV Block Dog | 0.63 mg/kg (i.v.) | QTc increased from 477 ms (B15284909) to 565 ms[10][11] | 0/4 dogs (alone); 4/6 dogs (with ouabain)[10][11] |
| HMR 1556 | Anesthetized Dog | 0.025-0.050 mg/kg/min (i.v.) | QT prolonged by 27%[12] | 17/18 dogs (94%) with isoproterenol[12][13] |
| Dofetilide | Chronic AV Block Dog | 0.025 mg/kg (i.v.) | Significant increase in QT time[14] | 6/9 dogs (67%)[14] |
| Dofetilide | Conscious Dog | 0.3 mg/kg (p.o.) | QTc increased by up to 56 ms[15][16] | Premature ventricular contractions observed[15][16] |
Table 2: In Vivo Electrophysiological and Proarrhythmic Effects in Canine Models. This table summarizes the effects of the compounds on the QT interval and the incidence of the life-threatening arrhythmia, Torsades de Pointes, in preclinical canine models.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Mechanism of Action of IKs and IKr Inhibitors on Cardiac Repolarization. This diagram illustrates how this compound and other potassium channel blockers inhibit their respective channels, leading to a prolongation of the cardiac action potential and an increased risk of arrhythmias.
Figure 2: Experimental Workflow for Assessing Proarrhythmic Risk in a Canine Model. This diagram outlines the key steps involved in a typical preclinical study to evaluate the proarrhythmic potential of a compound like this compound, from animal model preparation to data analysis.
Experimental Protocols
Chronic Atrioventricular (AV) Block Dog Model for TdP Induction
This in vivo model is highly sensitive for detecting drug-induced Torsades de Pointes.
1. Animal Preparation:
-
Adult mongrel or beagle dogs are used.
-
Under general anesthesia and aseptic conditions, a complete AV block is created by radiofrequency ablation of the Bundle of His.[17][18]
-
A ventricular remodeling period of several weeks follows, during which the heart adapts to the chronic bradycardia of the idioventricular escape rhythm.[19][20]
2. Experimental Procedure:
-
Animals are anesthetized (e.g., with sodium pentobarbital (B6593769) and isoflurane).[17]
-
Standard ECG leads are placed for continuous monitoring. For more detailed analysis, intramyocardial electrodes can be placed to measure monophasic action potentials.
-
Baseline electrophysiological parameters, including heart rate and QT interval, are recorded.
-
The test compound (e.g., this compound at 0.63 mg/kg i.v. over 10 minutes or dofetilide at 0.025 mg/kg i.v. over 5 minutes) is administered.[10][11][17]
-
In some protocols, a proarrhythmic challenge, such as an infusion of isoproterenol or ouabain, is administered to increase the likelihood of inducing arrhythmias.[10][11]
-
ECG is continuously monitored for the occurrence of arrhythmias.
3. Data Analysis:
-
The QT interval is measured and corrected for heart rate using formulas such as Fridericia's (QTcF) or Van de Water's (QTcV).
-
Arrhythmias are classified and scored based on their severity and duration. A common scoring system for TdP may involve categorizing events as single ectopic beats, couplets, salvos, and sustained TdP, with higher scores assigned to more severe arrhythmias.
Langendorff Isolated Heart Model
This ex vivo model allows for the study of direct cardiac effects of a drug without the influence of the autonomic nervous system or systemic circulation.
1. Heart Preparation:
-
Hearts are excised from small mammals (e.g., rabbits, guinea pigs).
-
The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The heart is typically paced at a constant cycle length.
2. Experimental Procedure:
-
A baseline recording of the ECG or monophasic action potentials is obtained.
-
The test compound is added to the perfusate at various concentrations.
-
The effects on action potential duration, QT interval, and the occurrence of arrhythmias are recorded.
3. Data Analysis:
-
Changes in electrophysiological parameters are measured and compared to baseline.
-
The concentration-response relationship for drug-induced effects can be determined.
Conclusion
This compound is a potent and selective inhibitor of the IKs potassium current. This mechanism of action leads to a prolongation of the cardiac action potential, which manifests as QT interval prolongation on the electrocardiogram. While IKs inhibition is a potential antiarrhythmic strategy, it also carries a proarrhythmic risk, as evidenced by the induction of Torsades de Pointes in preclinical models, particularly in the presence of other proarrhythmic factors. The comparison with other IKs inhibitors and the IKr inhibitor dofetilide highlights the different potencies and selectivities of these compounds, which in turn influence their electrophysiological and functional outcomes. The provided experimental protocols offer a framework for the continued investigation of compounds like this compound to better understand their potential therapeutic benefits and risks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 11. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. academic.oup.com [academic.oup.com]
A Comparative Guide to IKs Channel Blockers: Validating JNJ-303 as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-303, a potent blocker of the slowly activating delayed rectifier potassium current (IKs), with other established pharmacological tools used to study IKs function. The IKs current, encoded by the KCNQ1 and KCNE1 genes, is critical for cardiac repolarization, and its dysfunction is implicated in cardiac arrhythmias such as Long QT Syndrome. Understanding the properties of pharmacological agents that modulate IKs is therefore crucial for both basic research and drug development.
This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of IKs Blockers
The following tables provide a summary of the inhibitory potency and selectivity of JNJ-303 compared to two other widely used IKs blockers, Chromanol 293B and HMR 1556.
Table 1: Inhibitory Potency (IC50) on IKs Current
| Compound | Species/Cell Type | IC50 (IKs) | Reference |
| JNJ-303 | Guinea Pig Ventricular Myocytes | 64 nM | [1] |
| Human iPSC-derived Cardiomyocytes | ~60 nM | [1] | |
| Chromanol 293B | Guinea Pig Ventricular Myocytes | 1.02 µM | [2][3] |
| Canine Ventricular Myocytes | 1.8 µM | [4] | |
| Xenopus Oocytes (hKCNQ1/hKCNE1) | 15.1 µM | ||
| HMR 1556 | Guinea Pig Ventricular Myocytes | 34 nM | [5] |
| Canine Ventricular Myocytes | 10.5 nM | ||
| Xenopus Oocytes (hminK) | 120 nM | [5] |
Table 2: Selectivity Profile - IC50 Values for Other Cardiac Ion Channels
| Compound | IKr (hERG) | INa | ICa | Ito | IK1 | Reference |
| JNJ-303 | 12.6 µM | 3.3 µM | >10 µM | 11.1 µM | - | |
| Chromanol 293B | >30 µM | Unaffected | Unaffected | 24 µM (human) | Unaffected | [2][4] |
| HMR 1556 | 12.6 µM | - | 27.5 µM | 33.9 µM | Unaffected |
Effects on Cardiac Action Potential and Proarrhythmic Potential
The primary effect of IKs blockade is the prolongation of the cardiac action potential duration (APD), which can be therapeutic in certain arrhythmias but also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP).
Table 3: Effects on Action Potential Duration (APD) and Proarrhythmic Risk
| Compound | Effect on APD | Proarrhythmic Potential | Reference |
| JNJ-303 | Prolongs APD, particularly in the presence of β-adrenergic stimulation.[6] | Can induce TdP, especially when combined with other factors that prolong repolarization.[7] | [6][7] |
| Chromanol 293B | Prolongs APD.[2][3] | Low intrinsic proarrhythmic risk, but can potentiate TdP induced by other agents. | [2][3] |
| HMR 1556 | Little effect on APD alone, but significantly prolongs APD in the presence of IKr blockers or β-adrenergic stimulation.[8][9][10][11][12] | Does not induce TdP alone but increases the incidence of TdP when combined with IKr blockers.[13][14] | [8][9][10][11][12][13][14] |
Mechanism of Action and Binding Sites
Understanding how these blockers interact with the IKs channel complex (Kv7.1/KCNE1) is key to interpreting experimental results.
-
JNJ-303: Binds to a fenestration in the pore domain of the Kv7.1/KCNE1 channel complex, acting as a gating modifier.
-
Chromanol 293B: The binding site is located in the inner pore vestibule, involving the lower part of the selectivity filter and the S6 transmembrane domain.
-
HMR 1556: Binds directly to the KCNQ1/KCNE1 channel complex, blocking the ion permeation pathway.
Experimental Protocols
Whole-Cell Voltage Clamp for IKs Measurement in Cardiomyocytes
This protocol is a standard method for characterizing the effect of pharmacological agents on the IKs current.
-
Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., guinea pig, rabbit, or human) using enzymatic digestion.
-
Pipette Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, other currents are blocked pharmacologically (e.g., using a specific IKr blocker like E-4031 and a calcium channel blocker like nifedipine).
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -50 mV to inactivate sodium channels.
-
Apply a depolarizing pulse to +60 mV for 2-5 seconds to activate IKs.
-
Repolarize the membrane to -40 mV to record the deactivating tail current, which is a measure of the IKs conductance.
-
-
Data Acquisition and Analysis:
-
Record currents before and after the application of the IKs blocker at various concentrations.
-
Measure the amplitude of the tail current to determine the extent of IKs inhibition.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Visualizations
Cardiac Action Potential and the Role of IKs
Caption: Role of IKs in the cardiac action potential and the target of JNJ-303.
Experimental Workflow for IKs Blocker Validation
Caption: Workflow for the pharmacological validation of an IKs channel blocker.
Logical Relationship of IKs Blockade and Proarrhythmia
Caption: The causal chain from IKs blockade to the potential for Torsades de Pointes.
Conclusion
JNJ-303 is a highly potent and selective IKs blocker, demonstrating a significantly lower IC50 for IKs compared to other cardiac ion channels. This makes it a valuable pharmacological tool for specifically investigating the role of IKs in cardiac electrophysiology. However, its potent IKs blocking activity also translates to a significant prolongation of the QT interval and a potential risk for TdP, particularly when the repolarization reserve is compromised.
In comparison, Chromanol 293B and HMR 1556 are also effective IKs blockers, with HMR 1556 showing higher potency than Chromanol 293B. While these compounds also carry a proarrhythmic risk, their effects on APD can be more nuanced and dependent on the experimental conditions.
The choice of which IKs blocker to use will depend on the specific research question. For studies requiring maximal and specific IKs inhibition, JNJ-303 is an excellent candidate. For investigations where a more graded or conditional IKs block is desired, Chromanol 293B or HMR 1556 may be more suitable. Researchers must always consider the potential for proarrhythmic effects and design their experiments accordingly, particularly in in vivo models. This guide provides the necessary data and context to make an informed decision for the pharmacological study of IKs function.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Slow delayed rectifier K+ current block by HMR 1556 increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation of E-4031-induced torsade de pointes by HMR1556 or ATX-II is not predicted by action potential short-term variability or triangulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-39393406: A Look at Potential Cardiac Effects in Health and Disease
A guide for researchers, scientists, and drug development professionals on the prospective cardiac impact of the α7 nicotinic acetylcholine (B1216132) receptor modulator, JNJ-39393406.
Executive Summary
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential in treating depressive and cognitive disorders.[1][2][3] While its primary development focus has been on neurological and psychiatric conditions, the presence and functional role of α7 nAChRs in cardiac tissue suggest that JNJ-39393406 may have unexplored cardiovascular effects. To date, there is a notable absence of direct preclinical or clinical studies comparing the effects of JNJ-39393406 in healthy versus diseased cardiac tissue.
This guide provides a comparative framework based on the known pharmacology of JNJ-39393406 and the established roles of α7 nAChR activation in the cardiovascular system. It aims to offer a forward-looking perspective for researchers by outlining potential effects, proposing experimental designs to investigate these actions, and detailing hypothetical signaling pathways. The quantitative data presented is speculative and intended to guide future research.
Introduction to JNJ-39393406 and Cardiac α7 Nicotinic Acetylcholine Receptors
JNJ-39393406 enhances the function of α7 nAChRs by binding to an allosteric site, which increases the receptor's sensitivity to its endogenous agonist, acetylcholine.[1] This modulation can potentiate the receptor's response to acetylcholine, leading to downstream cellular effects. The α7 nAChR is a ligand-gated ion channel expressed on various cell types within the heart, including cardiomyocytes, cardiac fibroblasts, and immune cells.[4][5] Activation of these receptors has been implicated in the regulation of cardiac hemodynamics, inflammation, and cellular signaling pathways that are often dysregulated in cardiac disease.[6]
Potential Comparative Effects in Healthy vs. Diseased Cardiac Tissue
Given the anti-inflammatory and cell-modulatory roles of α7 nAChR activation, the effects of JNJ-39393406 could differ significantly between healthy and diseased cardiac tissue. In diseased states, such as heart failure or following myocardial infarction, the inflammatory milieu and altered cellular signaling could provide a different context for JNJ-39393406's activity.
Hypothetical Data Presentation
The following tables summarize potential, yet unverified, quantitative effects of JNJ-39393406 on cardiac parameters. These are intended as a guide for designing future experimental investigations.
Table 1: Potential Electrophysiological Effects of JNJ-39393406
| Parameter | Healthy Cardiac Tissue | Diseased Cardiac Tissue (e.g., Heart Failure) |
| Action Potential Duration (APD90) | No significant change | Potential for normalization (shortening if prolonged, lengthening if shortened) |
| L-type Ca2+ Current (ICa,L) | Minimal effect | Possible modulation towards baseline levels |
| Late Na+ Current (INa,L) | No significant effect | Potential for inhibition, reducing arrhythmia risk |
| Incidence of Arrhythmias | No effect | Potential reduction in spontaneous arrhythmias |
Table 2: Potential Effects of JNJ-39393406 on Cardiac Cellular Function
| Parameter | Healthy Cardiac Tissue | Diseased Cardiac Tissue (e.g., Post-MI) |
| Cardiac Fibroblast Proliferation | No significant change | Potential for attenuation |
| Collagen Deposition | No effect | Possible reduction in fibrosis |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | No significant change | Potential for significant reduction |
| Cardiomyocyte Apoptosis | No effect | Potential for anti-apoptotic effects |
Proposed Experimental Protocols
To validate the hypothetical effects outlined above, a series of well-defined experiments are necessary.
In Vitro Electrophysiology in Isolated Cardiomyocytes
-
Objective: To determine the direct effects of JNJ-39393406 on ion channel function and action potentials in cardiomyocytes from healthy and diseased animal models (e.g., spontaneously hypertensive rats for hypertension-induced heart disease, or post-myocardial infarction models).
-
Methodology:
-
Isolation of ventricular cardiomyocytes from healthy and diseased animal hearts.
-
Whole-cell patch-clamp recordings to measure key ion currents (e.g., ICa,L, INa,L, IKr, IKs) at baseline and following acute application of JNJ-39393406 at various concentrations.
-
Action potential recordings in current-clamp mode to assess changes in APD, resting membrane potential, and the incidence of early or delayed afterdepolarizations.
-
Ex Vivo Langendorff-Perfused Heart Model
-
Objective: To assess the effects of JNJ-39393406 on global cardiac function and arrhythmia susceptibility in an isolated heart preparation.
-
Methodology:
-
Hearts from healthy and diseased animals are excised and mounted on a Langendorff apparatus.
-
Continuous perfusion with Krebs-Henseleit solution containing JNJ-39393406.
-
Monitoring of left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Programmed electrical stimulation to induce arrhythmias and assess changes in arrhythmia threshold.
-
In Vivo Studies in Animal Models of Cardiac Disease
-
Objective: To evaluate the long-term effects of JNJ-39393406 on cardiac remodeling, inflammation, and function in a living organism.
-
Methodology:
-
Induction of cardiac disease in animal models (e.g., coronary artery ligation for myocardial infarction).
-
Chronic administration of JNJ-39393406 or placebo.
-
Serial echocardiography to assess cardiac function and dimensions (e.g., ejection fraction, ventricular volumes).
-
Histological analysis of cardiac tissue at the end of the study to quantify fibrosis and inflammatory cell infiltration.
-
Measurement of plasma and tissue levels of inflammatory markers.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathway of α7 nAChR activation in cardiac cells and a proposed experimental workflow for evaluating JNJ-39393406.
Caption: Potential signaling cascade following α7 nAChR modulation by JNJ-39393406.
Caption: Proposed experimental workflow for cardiac evaluation of JNJ-39393406.
Conclusion and Future Directions
While JNJ-39393406 has been primarily evaluated for its effects on the central nervous system, the underlying mechanism of action through α7 nAChR modulation warrants a thorough investigation of its cardiovascular profile. The potential for differential effects in healthy versus diseased cardiac tissue highlights the need for dedicated preclinical studies. The experimental frameworks and hypothetical data presented in this guide are intended to serve as a foundational resource for researchers to explore this promising, yet uncharted, area of cardiovascular pharmacology. Future studies are essential to determine if JNJ-39393406 or other α7 nAChR modulators could offer therapeutic benefits for cardiac diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. α7 nicotinic receptors play a role in regulation of cardiac hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of α7 Nicotinic Acetylcholine Receptor in Modulation of Heart Rate Dynamics in Endotoxemic Rats | PLOS One [journals.plos.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Effect of α7 nicotinic acetylcholine receptor activation on cardiac fibroblasts: a mechanism underlying RV fibrosis associated with cigarette smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Peripheral α7-Nicotinic Acetylcholine Receptors on Cardioprotective Effects of Donepezil in Chronic Heart Failure Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for JNJ-303
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of JNJ-303, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of JNJ-303 (CAS 878489-28-2), a potent IKs blocker.[1][2][3] Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Understanding the Compound: JNJ-303
JNJ-303, with the chemical name 2-(4-Chlorophenoxy)-2-methyl-N-[5-[(methylsulfonyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-propanamide, is a solid substance.[1][4] According to the Safety Data Sheet (SDS) from Cayman Chemical, JNJ-303 is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] The product is not expected to cause skin or eye irritation, and no special measures are required for first aid.[4] However, as a matter of good laboratory practice, all chemicals should be handled with care.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-(4-Chlorophenoxy)-2-methyl-N-[5-[(methylsulfonyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-propanamide | [1][4] |
| CAS Number | 878489-28-2 | [1][4] |
| Molecular Formula | C21H29ClN2O4S | [1][3] |
| Molecular Weight | 440.98 g/mol | [1][3] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid | [5] |
| GHS Classification | Not classified as hazardous | [4] |
| Health Hazards | Health = 0 | [4] |
| Flammability | Fire = 0 | [4] |
| Reactivity | Reactivity = 0 | [4] |
Personal Protective Equipment (PPE)
While JNJ-303 is not classified as hazardous, the following standard laboratory PPE is mandatory to prevent any potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects eyes from any potential splashes or airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling JNJ-303 will ensure minimal risk and maintain experimental integrity.
1. Preparation and Weighing:
-
Before handling, ensure that the work area is clean and uncluttered.
-
All handling of the solid form of JNJ-303 should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any airborne particles.
-
Use a dedicated and clean spatula and weighing paper for measuring the required amount.
-
Close the container tightly immediately after use to prevent contamination.
2. Solution Preparation:
-
When preparing solutions, add the solid JNJ-303 to the solvent slowly to avoid splashing.
-
If using a magnetic stirrer, ensure the stir bar is clean and the speed is gradually increased to prevent splashing.
-
Clearly label the container with the chemical name, concentration, date, and your name.
3. Storage:
-
Store JNJ-303 in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
-
Do not store on benchtops or in fume hoods.
4. Spill Response:
-
In the event of a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Ensure proper PPE is worn during the entire cleanup process.
Disposal Plan
Proper disposal of JNJ-303 and its waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
All solid waste contaminated with JNJ-303 (e.g., weighing paper, gloves, absorbent pads) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused solutions of JNJ-303 and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Since JNJ-303 is a non-hazardous chemical, solid waste may be suitable for disposal in a sanitary landfill. However, it should not be placed in regular laboratory trash.[6]
-
Place non-hazardous solids directly into designated dumpsters.[6]
-
Liquid waste should not be disposed of in dumpsters.[6]
-
Follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
